Cyclohexyltrimethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFSXFFGFDHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451277 | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-54-2 | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyltrimethoxysilane (CAS Number: 17865-54-2) is an organosilane compound that is gaining significant interest across various scientific and industrial sectors.[1] Its unique molecular structure, featuring a bulky cyclohexyl group and three hydrolyzable methoxy (B1213986) groups, imparts a combination of hydrophobic and reactive characteristics. This makes it a valuable precursor in the synthesis of advanced materials, a coupling agent to enhance the properties of composites, and a surface modification agent. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its key chemical transformation.
Identifiers and Molecular Structure
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17865-54-2[2] |
| Molecular Formula | C9H20O3Si[2] |
| Molecular Weight | 204.34 g/mol [2] |
| InChI | InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3[3] |
| InChIKey | MEWFSXFFGFDHGV-UHFFFAOYSA-N[3] |
| Canonical SMILES | CO--INVALID-LINK--(OC)OC[3] |
| Synonyms | Trimethoxysilylcyclohexane, Cyclohexane (trimethoxysilyl)- |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various processes.
| Property | Value |
| Appearance | Colorless, transparent liquid |
| Boiling Point | 207 °C at 760 mmHg[2] |
| Melting Point | < 0 °C |
| Refractive Index | 1.433 |
| Purity | Often available in purities exceeding 99% |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the presence of the three methoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, which is the initial and most critical step in its application as a coupling agent and in the formation of polysiloxane networks.
Hydrolysis and Condensation
In the presence of water, the methoxy groups (-OCH3) of this compound undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases. The resulting cyclohexylsilanetriol is unstable and readily undergoes self-condensation or co-condensation with other silanols or hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).
The overall reaction pathway can be summarized as follows:
-
Hydrolysis: C6H11Si(OCH3)3 + 3H2O → C6H11Si(OH)3 + 3CH3OH
-
Condensation: 2C6H11Si(OH)3 → (HO)2(C6H11)Si-O-Si(C6H11)(OH)2 + H2O
This condensation process can continue to form a cross-linked polysiloxane network. The rate and extent of hydrolysis and condensation are significantly influenced by factors such as pH, water concentration, catalyst, and temperature.
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic and organosilicon compounds.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of this compound at atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and identify any potential impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., DB-5ms or equivalent)
-
Autosampler or manual injection port
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Transfer the solution to a GC vial for analysis.
Data Analysis:
-
The retention time of the major peak in the chromatogram corresponds to this compound.
-
The mass spectrum of the major peak can be compared with a reference library (e.g., NIST) to confirm its identity.
-
The area percentage of the major peak provides an estimation of the sample's purity.
-
Minor peaks can be identified by their mass spectra to determine the nature of any impurities.
Spectroscopic Analysis
Objective: To identify the characteristic functional groups present in the this compound molecule.
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, salt plates)
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small drop of liquid this compound on the ATR crystal or between two salt plates (e.g., KBr or NaCl).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, normalization).
Expected Characteristic Peaks:
-
C-H stretching (cyclohexyl): ~2925 cm⁻¹ and ~2850 cm⁻¹
-
Si-O-C stretching: A strong, broad band around 1090 cm⁻¹
-
C-H bending (cyclohexyl): ~1450 cm⁻¹
-
Si-C stretching: May be observed in the fingerprint region (~800-600 cm⁻¹)
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Chemical Shifts (relative to TMS):
-
-OCH₃ protons: A sharp singlet around 3.5-3.6 ppm.
-
Cyclohexyl protons: A series of complex multiplets in the range of 0.8-1.8 ppm.
Expected ¹³C NMR Chemical Shifts (relative to TMS):
-
-OCH₃ carbon: A signal around 50 ppm.
-
Cyclohexyl carbons: Multiple signals in the aliphatic region (approximately 25-30 ppm).
-
Si-C carbon: The carbon atom of the cyclohexyl ring directly attached to the silicon will be shifted and may show coupling to silicon.
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation. It is important to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately and thoroughly with water. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.
Conclusion
This compound is a versatile organosilane with a unique combination of physical and chemical properties. Its ability to undergo hydrolysis and condensation makes it a valuable component in the development of new materials with tailored surface properties and enhanced performance. The experimental protocols outlined in this guide provide a foundation for the characterization and quality control of this important chemical compound. As research and development in materials science continue to advance, the applications of this compound are expected to expand further.
References
Cyclohexyltrimethoxysilane synthesis and reaction mechanism.
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of this compound, a versatile organosilane compound. The information presented is intended for a technical audience and details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data.
Introduction
This compound (CHTMS) is an organosilicon compound with the chemical formula C9H20O3Si. It is a colorless liquid utilized as a coupling agent, a surface modifier, and a precursor in the synthesis of more complex organosilicon compounds. Its properties make it valuable in the development of advanced materials, adhesives, and coatings. This guide focuses on the two primary methods for its synthesis: the Grignard reaction and the hydrosilylation of cyclohexene (B86901).
Synthesis Routes
There are two main industrial routes for the synthesis of this compound: the Grignard Reaction and Hydrosilylation. This section will go into detail about both of these reactions.
Grignard Reaction Synthesis
The Grignard reaction provides a robust method for forming the silicon-carbon bond in this compound. This process involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) with a trimethoxysilane (B1233946) precursor, typically tetramethoxysilane (B109134).
The synthesis of this compound via the Grignard reaction proceeds through a two-step mechanism:
-
Formation of the Grignard Reagent: The reaction is initiated by the formation of the cyclohexyl Grignard reagent. This step involves the reaction of a cyclohexyl halide (e.g., chlorocyclohexane (B146310) or bromocyclohexane) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism of Grignard reagent formation is complex and is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide, generating a radical anion that then fragments to a cyclohexyl radical and a halide anion. The cyclohexyl radical then reacts with the magnesium surface to form the organomagnesium species.
-
Nucleophilic Attack on Tetramethoxysilane: The highly nucleophilic carbon atom of the cyclohexyl Grignard reagent attacks the electrophilic silicon atom of tetramethoxysilane. This results in the displacement of one of the methoxy (B1213986) groups and the formation of the desired this compound. The reaction is typically worked up with an aqueous solution to quench any unreacted Grignard reagent and to facilitate the separation of the product.
The following protocol is adapted from a procedure for the synthesis of cyclohexyltriethoxysilane (B106200) and can be modified for the synthesis of this compound by substituting tetraethoxysilane with tetramethoxysilane.[1][2]
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Chlorocyclohexane
-
1,2-Dibromoethane (B42909) (optional, for activation)
-
Anhydrous diethyl ether
-
Tetramethoxysilane
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Preparation of Cyclohexylmagnesium Chloride:
-
In a flame-dried 250 mL flask equipped with a reflux condenser, dropping funnel, and stirring apparatus under a nitrogen atmosphere, charge magnesium turnings (0.09 mole) and 25 mL of anhydrous diethyl ether.
-
Initiate stirring and add a small crystal of iodine.
-
Prepare a solution of chlorocyclohexane (0.08 mole) and 1,2-dibromoethane (0.2 g) diluted in 25 mL of diethyl ether.
-
Add the chlorocyclohexane solution dropwise from the dropping funnel over a period of 2 hours while maintaining the diethyl ether at reflux.
-
After the addition is complete, continue stirring under reflux for an additional 4 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Tetramethoxysilane:
-
In a separate 250 mL flask under a nitrogen atmosphere, charge 60 mL of dry diethyl ether and tetramethoxysilane (0.067 mole).
-
Slowly add the prepared cyclohexylmagnesium chloride solution to the tetramethoxysilane solution while maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours, followed by 2 hours at reflux temperature.
-
-
Work-up and Purification:
-
To the resulting reaction mass, add 10-20 mL of saturated aqueous ammonium chloride solution dropwise to dissolve the magnesium salts.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer and evaporate the solvent to obtain crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
-
| Parameter | Value | Reference |
| Yield | 86% (based on tetraethoxysilane) | [1] |
| Reactant Ratio | 1.2 : 1 (Grignard : Silane) | [1] |
| Reaction Time | 8 hours (post-addition) | [1] |
| Reaction Temp. | Room temp. to reflux | [1] |
Hydrosilylation of Cyclohexene
Hydrosilylation is an atom-economical method for the synthesis of organosilanes, involving the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of this compound, this involves the reaction of cyclohexene with trimethoxysilane, typically catalyzed by a platinum complex.
The platinum-catalyzed hydrosilylation of cyclohexene with trimethoxysilane is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:
-
Oxidative Addition: The Si-H bond of trimethoxysilane undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The cyclohexene molecule coordinates to the platinum center.
-
Migratory Insertion: The coordinated cyclohexene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction, which for cyclohexene results in the silyl (B83357) group attaching to one of the former double-bonded carbons.
-
Reductive Elimination: The final step is the reductive elimination of the this compound product, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle.
The following is a general protocol for the hydrosilylation of a cyclic alkene, which can be adapted for the synthesis of this compound.[3]
Materials:
-
Cyclohexene
-
Trimethoxysilane
-
Karstedt's catalyst (or other platinum-based catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add cyclohexene (1.0 eq) and anhydrous toluene.
-
Add trimethoxysilane (1.1 eq) to the solution.
-
Add Karstedt's catalyst solution (e.g., 10-100 ppm Pt loading) dropwise to the stirred reaction mixture. An exothermic reaction may be observed.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the product can be purified by distillation under reduced pressure.
| Parameter | Expected Value |
| Yield | High (>90%) |
| Catalyst Loading | 10 - 100 ppm Pt |
| Reaction Time | Varies (minutes to hours) |
| Reaction Temp. | Room temp. to moderate heating |
Spectroscopic Characterization
While specific experimental spectra for this compound were not found, the expected spectroscopic data can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A multiplet in the range of 0.5-1.0 ppm corresponding to the proton attached to the silicon-bearing carbon of the cyclohexyl ring.
-
A series of multiplets between 1.0-2.0 ppm for the remaining ten protons of the cyclohexyl ring.
-
A sharp singlet around 3.5-3.6 ppm for the nine protons of the three methoxy groups.
-
-
¹³C NMR:
-
A signal in the range of 20-30 ppm for the carbon atom of the cyclohexyl ring bonded to silicon.
-
Signals between 25-30 ppm for the other carbons of the cyclohexyl ring.
-
A signal around 50 ppm for the carbon atoms of the methoxy groups.
-
Infrared (IR) Spectroscopy
-
Strong C-H stretching vibrations for the cyclohexyl group around 2850-2930 cm⁻¹.
-
Strong Si-O-C stretching vibrations in the region of 1080-1100 cm⁻¹.
-
Characteristic C-H bending vibrations for the cyclohexyl group around 1450 cm⁻¹.
-
A peak corresponding to the Si-C bond around 700-800 cm⁻¹.
Summary and Comparison of Synthesis Routes
| Feature | Grignard Reaction | Hydrosilylation |
| Starting Materials | Cyclohexyl halide, Mg, Tetramethoxysilane | Cyclohexene, Trimethoxysilane |
| Atom Economy | Lower (produces Mg salts as byproduct) | Higher (addition reaction) |
| Catalyst | Not required (reagent-based) | Required (typically Pt-based) |
| Reaction Conditions | Can require initiation, sensitive to moisture | Generally milder, can be exothermic |
| Purity of Reactants | Requires anhydrous conditions | Sensitive to impurities that poison the catalyst |
Conclusion
Both the Grignard reaction and hydrosilylation are effective methods for the synthesis of this compound. The choice of method often depends on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. The Grignard route is a classic and well-established method, while hydrosilylation offers higher atom economy and is often preferred in industrial settings for its efficiency. This guide provides the fundamental knowledge required for the synthesis and understanding of the reaction mechanisms of this important organosilane.
References
An In-depth Technical Guide to the Health and Safety of Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the official SDS and follow established laboratory safety protocols when handling any chemical.
Executive Summary
Cyclohexyltrimethoxysilane is a chemical intermediate with applications in various research and industrial processes. While specific toxicological data for this compound is limited in publicly available literature, a comprehensive understanding of its health and safety profile can be derived from its chemical properties, classification, and the known toxicity of its hydrolysis product, methanol (B129727). This guide provides a detailed overview of the known hazards, safety precautions, and available toxicological information to ensure the safe handling and use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause serious eye irritation and, in some classifications, is considered a flammable liquid and vapor that may cause severe skin burns and eye damage.[1] The Globally Harmonized System (GHS) classification for this compound may vary depending on the supplier and the concentration of impurities, but common hazard statements include:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H226: Flammable liquid and vapor.[1]
-
H314: Causes severe skin burns and eye damage.[1]
It is crucial to consult the specific Safety Data Sheet provided by the manufacturer for the most accurate and up-to-date GHS classification.
Toxicological Properties
Acute Toxicity
Quantitative data for the acute toxicity of this compound is limited. One study reported an acute oral LD50 for male and female rats as > 2000 mg/kg , classifying it as slightly toxic by oral ingestion.[2] However, detailed study reports are not widely accessible. Due to the lack of extensive data, caution should be exercised, and exposure via all routes (oral, dermal, and inhalation) should be minimized.
| Route of Exposure | Species | Value | Classification | Reference |
| Oral | Rat (male and female) | LD50 > 2000 mg/kg | Slightly Toxic | [2] |
| Dermal | Rabbit | LD50: No data available | Not Classified | |
| Inhalation | Rat | LC50: No data available | Not Classified |
Table 1: Acute Toxicity Data for this compound
Irritation and Corrosivity
This compound is classified as a substance that causes serious eye irritation.[1] Some classifications also indicate that it can cause skin irritation or even severe skin burns.[1]
A study conducted according to OECD Test Guideline 404 found that this compound was not a skin irritant in New Zealand White rabbits.[3] In this study, a 0.5 mL dose was applied to the skin for 4 hours, and no signs of erythema or edema were observed during the 72-hour observation period.[3]
Specific data from an acute eye irritation study (OECD 405) for this compound were not found in the public domain. However, given its GHS classification, it must be handled as a serious eye irritant.
| Test | Species | Result | Classification | Reference |
| Acute Dermal Irritation (OECD 404) | Rabbit | Non-irritant | Not Classified as a skin irritant | [3] |
| Acute Eye Irritation (OECD 405) | No data available | - | Causes serious eye irritation (GHS) | [1] |
Table 2: Irritation Data for this compound
Toxicity of Hydrolysis Product: Methanol
The primary toxicological concern with this compound is its hydrolysis in the presence of water or moisture to form cyclohexylsilanetriol and methanol . Methanol is a toxic substance that can cause serious health effects.
| Route of Exposure | Species | Value |
| Oral | Rat | LD50: 6200 mg/kg |
| Dermal | Rabbit | LD50: 20 g/kg |
| Inhalation | Rat | LC50: 22500 ppm (8 hours) |
Table 3: Acute Toxicity Data for Methanol[4]
The toxicity of methanol is primarily due to its metabolic products, formaldehyde (B43269) and formic acid. This process is often referred to as "lethal synthesis."
The metabolic pathway of methanol leading to toxicity is a critical consideration.
Caption: Metabolic pathway of methanol leading to cellular toxicity.
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, the methodologies would follow standardized OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small group of animals (typically 3 rats of a single sex) is dosed at a defined level. The outcome (survival or death) determines the next dosing level.
-
Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Females are generally preferred.
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to a small area of the skin of an animal (typically an albino rabbit) under a semi-occlusive patch.
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the shaved skin for a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) dose is instilled into the eye.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Endpoint: The severity of ocular lesions is scored to determine the irritation potential and classify the substance.
Safe Handling and Storage
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working in a poorly ventilated area or if mists/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. It is incompatible with water, moisture, strong oxidizing agents, acids, and bases. The container should be stored under an inert atmosphere to prevent hydrolysis.
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Avoid breathing vapors and ensure adequate ventilation.
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for assessing the safety of a chemical like this compound.
Caption: A logical workflow for ensuring the safe handling of chemicals.
Conclusion
While there is a lack of comprehensive, publicly available toxicological data for this compound, its known chemical properties and GHS classification warrant careful handling. The primary toxicological concern is its potential to hydrolyze and release methanol, a substance with well-documented toxicity. By adhering to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring a safe laboratory environment.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyltrimethoxysilane (CHTMS) is a versatile organosilane compound with a unique molecular structure that lends itself to a variety of industrial and research applications. Featuring a bulky cyclohexyl group and three hydrolyzable methoxy (B1213986) groups, CHTMS serves as an important coupling agent, surface modifier, and building block in the synthesis of advanced materials. This technical guide provides a comprehensive overview of its primary applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key chemical processes and workflows. The information presented is intended to be a valuable resource for researchers and professionals exploring the use of this silane (B1218182) in their work.
Introduction
This compound, with the chemical formula C₆H₁₁Si(OCH₃)₃, is a colorless liquid characterized by its cyclohexyl group attached to a silicon atom, which in turn is bonded to three methoxy groups.[1] This structure allows for a dual functionality: the trimethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-) with inorganic substrates or other silane molecules, while the non-polar cyclohexyl group imparts specific steric and hydrophobic properties.[2][3] These characteristics are leveraged in a range of applications, from polymer manufacturing to the creation of hydrophobic surfaces.
Primary Industrial and Research Applications
External Electron Donor in Ziegler-Natta Catalysis for Polypropylene (B1209903) Production
A significant industrial application of this compound is its use as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene (B89431).[1][4] In this role, CHTMS interacts with the catalyst components to control the stereospecificity of the polymerization process, leading to polypropylene with desired properties. The use of silane external donors can influence the molecular weight distribution and crystallinity of the resulting polymer.[5][6]
While specific quantitative data for this compound's direct impact on catalyst activity and polypropylene properties is limited in publicly available literature, a dissertation by the University of Halle-Wittenberg describes its use in a fixed Si/Ti molar ratio of 10.[7] This indicates its relevance in academic and industrial research for optimizing polymerization processes. Patents also frequently list this compound as a potential external electron donor in catalyst systems for producing polyolefins with specific characteristics.[8][9][10][11]
Silane Coupling Agent in Composite Materials
This compound can function as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices.[12] The trimethoxysilyl groups react with hydroxyl groups on the surface of the inorganic filler, while the cyclohexyl group can physically or chemically interact with the polymer matrix, creating a strong bond at the interface. This improved adhesion leads to enhanced mechanical properties of the composite material.
A study on the preparation of oligosilsesquioxanes from this compound provides insights into its reactivity and potential as a building block for organic-inorganic hybrid fillers.[13] The synthesis of these oligomers via a sol-gel reaction is a key step in creating fillers that can be incorporated into polymer composites to improve their thermal and mechanical properties.
Table 1: Reaction Conditions for the Preparation of Oligo(cyclohexylsilsesquioxane) (OCHS) [13]
| Monomer | Solvent | Catalyst | Water (mol eq.) | Temperature (°C) | Time (h) |
| This compound | Methanol | HCl | 1.5 | 70 | 24 |
Surface Modification and Hydrophobicity
The hydrophobic nature of the cyclohexyl group makes this compound an effective agent for rendering surfaces water-repellent.[2][3][14] When applied to a substrate with surface hydroxyl groups (e.g., glass, ceramics, metal oxides), the methoxy groups hydrolyze and condense to form a covalent bond with the surface, orienting the cyclohexyl groups outwards. This creates a low-energy surface that repels water.
A molecular dynamics simulation study predicted the water contact angle of a surface treated with this compound, providing a quantitative measure of its hydrophobicity.[15]
Table 2: Predicted Hydrophobic Properties of a this compound-Treated Surface [15]
| Property | Predicted Value |
| Water Contact Angle (°) | 110 - 115 |
| Water Absorption (mg/mm³) | 0.021 - 0.026 |
Experimentally, the hydrophobicity of silane-treated surfaces is determined by measuring the water contact angle using a goniometer. A higher contact angle indicates greater hydrophobicity. Patents for hydrophobic coatings often include this compound in their formulations, suggesting its utility in creating water-repellent surfaces for various applications.[16]
Sol-Gel Processes and Synthesis of Hybrid Materials
This compound is a precursor in sol-gel processes for the synthesis of organic-inorganic hybrid materials.[6][13] The sol-gel process involves the hydrolysis and condensation of alkoxysilanes to form a three-dimensional network. By co-condensing this compound with other silanes, materials with tailored properties, such as controlled porosity, thermal stability, and hydrophobicity, can be produced. For instance, oligo(cyclohexylsilsesquioxane) can be prepared and subsequently blended with polymers like poly(methyl methacrylate) (PMMA) to create composite films with enhanced hardness.
Key Experimental Protocols
The following are detailed methodologies for key applications of this compound. These protocols are based on general procedures for similar alkyltrimethoxysilanes and can be adapted for specific research needs.
Surface Modification of Silica Nanoparticles for Enhanced Hydrophobicity
This protocol describes the surface functionalization of silica nanoparticles with this compound to create hydrophobic nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound (CHTMS)
-
Anhydrous toluene (B28343)
-
Ammonia (B1221849) solution (28-30%)
Procedure:
-
Nanoparticle Activation: Disperse the silica nanoparticles in an ethanol/water mixture. To activate the surface silanol (B1196071) groups, add a small amount of ammonia solution and stir for 1 hour at room temperature.
-
Washing and Drying: Centrifuge the nanoparticles to remove the supernatant. Wash the nanoparticles three times with ethanol and once with anhydrous toluene to remove residual water. Dry the activated nanoparticles under vacuum.
-
Silanization Reaction:
-
Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Purge the system with an inert gas (e.g., argon or nitrogen).
-
Add this compound to the nanoparticle suspension. The amount of CHTMS should be calculated based on the desired surface coverage.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with vigorous stirring.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the modified nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted CHTMS. This is typically done through repeated cycles of sonication, centrifugation, and redispersion in fresh solvent.
-
-
Drying: Dry the hydrophobic silica nanoparticles under vacuum.
Preparation of a Hydrophobic Sol-Gel Coating
This protocol outlines the synthesis of a hydrophobic coating on a glass substrate using a sol-gel method with this compound.
Materials:
-
This compound (CHTMS)
-
Tetraethoxysilane (TEOS) as a co-precursor (optional, for network formation)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)
-
Glass substrates
Procedure:
-
Sol Preparation:
-
In a reaction vessel, mix ethanol and deionized water.
-
Add the catalyst to the ethanol/water mixture and stir.
-
Slowly add this compound (and TEOS, if used) to the stirring solution. The molar ratio of silane, water, and catalyst should be optimized for the desired coating properties.
-
Continue stirring the solution at room temperature for several hours to allow for hydrolysis and partial condensation to form the sol.
-
-
Substrate Preparation: Clean the glass substrates thoroughly with a suitable solvent (e.g., ethanol, acetone) and dry them completely.
-
Coating Deposition:
-
Apply the sol to the glass substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.
-
Control the withdrawal speed (for dip-coating) or spinning speed (for spin-coating) to achieve the desired coating thickness.
-
-
Drying and Curing:
-
Allow the coated substrate to air-dry to evaporate the solvent.
-
Cure the coating in an oven at a temperature and for a duration sufficient to promote further condensation and densification of the siloxane network (e.g., 100-150°C for 1-2 hours).
-
Signaling Pathways and Experimental Workflows
While "signaling pathways" in a biological sense are not applicable to the chemistry of this compound, the underlying chemical reaction mechanisms and experimental workflows can be visualized.
Hydrolysis and Condensation of this compound
The fundamental chemistry of this compound in most of its applications involves a two-step process of hydrolysis and condensation.
Caption: Hydrolysis and Condensation Mechanism of this compound.
Experimental Workflow for Surface Modification
The general process for modifying a surface with this compound can be depicted as a sequential workflow.
Caption: General Experimental Workflow for Surface Modification.
Conclusion
This compound is a valuable organosilane with a range of applications driven by its unique chemical structure. Its role as an external electron donor in polypropylene catalysis, a coupling agent in composites, a surface modifier for hydrophobicity, and a precursor in sol-gel synthesis highlights its versatility. While extensive quantitative data for this specific silane is not always readily available in the public domain, the established principles of silane chemistry and the provided experimental frameworks offer a solid foundation for its application in research and development. Further investigation into its performance in various systems is warranted to fully exploit its potential in the creation of advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019094347A1 - Catalyst components for propylene polymerization - Google Patents [patents.google.com]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
- 10. patents.justia.com [patents.justia.com]
- 11. WO2007018909A1 - Supported ziegler-natta catalyst for olefin polymerization - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. data.epo.org [data.epo.org]
Solubility of Cyclohexyltrimethoxysilane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyltrimethoxysilane, a versatile organosilicon compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the chemical structure and the principle of "like dissolves like." It outlines the expected miscibility in a range of common organic solvents and provides a general experimental protocol for determining solubility. This guide is intended to serve as a practical resource for laboratory professionals in designing experiments, formulating mixtures, and understanding the behavior of this compound in various solvent systems.
Introduction
This compound (CHTMS), with the chemical formula C9H20O3Si, is a colorless liquid utilized as a coupling agent and surface modifier in the production of adhesives, sealants, and coatings.[1] Its utility in various applications is fundamentally linked to its interaction with different solvent systems. The molecule consists of a nonpolar cyclohexyl group and a more polar trimethoxysilyl group, which is susceptible to hydrolysis. This amphiphilic nature dictates its solubility behavior. While it is sparingly soluble in water[1], its miscibility with common organic solvents is a critical parameter for its application.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[2] The polarity of a solvent is a key factor in its ability to dissolve a solute. Solvents can be broadly classified into polar (protic and aprotic) and nonpolar categories.
-
Nonpolar Solvents: These solvents have low dielectric constants and are not effective at solvating ions or highly polar molecules. Given the significant nonpolar character of the cyclohexyl group in CHTMS, it is expected to be highly soluble in nonpolar solvents.
-
Polar Aprotic Solvents: These solvents possess dipoles but do not have acidic protons. They can solvate cations well but are less effective at solvating anions. CHTMS is anticipated to be soluble in many polar aprotic solvents.
-
Polar Protic Solvents: These solvents have acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors. The trimethoxysilyl group of CHTMS is reactive towards protic solvents like alcohols and water, leading to hydrolysis.[3][4] This reaction can affect the perceived solubility and stability of the solution.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar cyclohexyl group of CHTMS has strong van der Waals interactions with aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene, Xylene | Miscible | The nonpolar character of both the solute and the solvent promotes miscibility. |
| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with the overall polarity of CHTMS. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for a wide range of organic compounds and are expected to readily dissolve CHTMS. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble/Miscible | These polar aprotic solvents are generally effective at dissolving organosilanes. |
| Esters | Ethyl acetate | Soluble/Miscible | Similar to ketones, esters are polar aprotic solvents that should effectively solvate CHTMS. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | CHTMS will react with alcohols, leading to transesterification or hydrolysis (in the presence of water), which affects its stability.[3] |
| Water | Sparingly Soluble/Reactive | CHTMS is sparingly soluble in water and will undergo hydrolysis at the water interface.[1] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the miscibility of a liquid solute like this compound in a liquid solvent. This method is based on visual observation.
Objective: To determine the miscibility of this compound in various organic solvents at room temperature.
Materials:
-
This compound (purity ≥96%)
-
A selection of anhydrous organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol)
-
Dry glass vials with caps
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is clean and thoroughly dried to prevent hydrolysis of the silane.
-
Solvent Addition: Into a clean, dry vial, add a known volume (e.g., 1 mL) of the test solvent.
-
Solute Addition: To the same vial, add a known volume (e.g., 1 mL) of this compound.
-
Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or precipitation.
-
Recording Results:
-
Miscible: If the mixture remains a single, clear, homogeneous phase.
-
Immiscible: If two distinct layers are formed.
-
Partially Miscible: If the mixture is cloudy or if a small amount of a second phase is present.
-
Reactive: Note any signs of a chemical reaction, such as gas evolution or a change in temperature.
-
-
Repeatability: Perform the test in triplicate for each solvent to ensure the reliability of the results.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5][6]
-
This compound is a combustible liquid and can cause skin and eye irritation.[6] Avoid contact with skin and eyes.
Logical Relationship of Solubility
The following diagram illustrates the expected solubility of this compound based on solvent polarity and reactivity.
Caption: Predicted solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its behavior in common organic solvents. It is expected to be miscible with nonpolar and many polar aprotic solvents. However, its reactivity with protic solvents like alcohols and water is a critical consideration for its handling and application. The provided experimental protocol offers a straightforward method for qualitatively determining its miscibility in the laboratory, enabling researchers to select appropriate solvent systems for their specific needs.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of cyclohexyltrimethoxysilane. Due to the limited availability of specific quantitative kinetic data for this compound in peer-reviewed literature, this guide establishes a framework for understanding its reactivity based on the well-documented behavior of analogous alkyltrimethoxysilanes. The principles, reaction mechanisms, influencing factors, and experimental methodologies detailed herein provide a robust foundation for researchers and professionals working with this and related silane (B1218182) compounds.
Introduction to Silane Hydrolysis and Condensation
The utility of organotrialkoxysilanes, such as this compound, in a myriad of applications, from surface modification and coupling agents to forming the backbone of hybrid organic-inorganic materials, is fundamentally dictated by two key chemical reactions: hydrolysis and condensation.[1] The overall process can be summarized in three steps:
-
Hydrolysis: The alkoxy groups (in this case, methoxy (B1213986) groups) are replaced by hydroxyl groups through reaction with water. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct.
-
Further Condensation/Polymerization: This process continues to form oligomers and eventually a three-dimensional cross-linked network.
The kinetics of these reactions are complex and are influenced by a variety of factors, which in turn determine the structure and properties of the final material.[1]
Reaction Mechanisms
The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxy oxygen atom, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. The condensation reaction is also acid-catalyzed, involving the protonation of a silanol group, which then reacts with a neutral silanol.
Base-Catalyzed Mechanism
In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The condensation reaction is catalyzed by the deprotonation of a silanol group to form a more reactive silonate anion, which then attacks a neutral silanol.
Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are not intrinsic properties of the silane alone but are heavily influenced by the reaction environment.
-
pH: The rate of hydrolysis is generally slowest at a pH of around 7 and increases under both acidic and basic conditions.[2] Acidic conditions tend to favor hydrolysis over condensation, while basic conditions generally promote condensation.[2]
-
Catalyst: The choice of acid or base catalyst significantly impacts the reaction rates.
-
Water/Silane Ratio (r): The concentration of water is a critical factor, as it is a reactant in the hydrolysis step.
-
Solvent: The type of solvent can affect the solubility of the reactants and intermediates, as well as influence the reaction rates through solvent-silane interactions.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation.
-
Steric and Inductive Effects of the Organic Substituent: The nature of the non-hydrolyzable organic group (the cyclohexyl group in this case) plays a crucial role. The bulky cyclohexyl group is expected to sterically hinder the approach of the nucleophile to the silicon atom, which would slow down the rates of both hydrolysis and condensation compared to smaller alkyl groups like methyl or propyl. Inductively, the cyclohexyl group is electron-donating, which can also influence the reactivity of the silicon center.
Quantitative Kinetic Data for Alkyltrimethoxysilanes (Comparative Analysis)
| Silane | Reaction | Rate Constant (k) | Conditions | Analytical Method |
| Propyltrimethoxysilane (PrTMS) | Hydrolysis | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | THF, K₂CO₃ catalyst, excess water | Not Specified |
| Phenyltrimethoxysilane (PTMS) | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | THF, K₂CO₃ catalyst, excess water | Not Specified |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | First Hydrolysis Step | 0.026 min⁻¹ (pseudo-first order) | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4, 26°C | NMR Spectroscopy |
Table 1: Comparative Hydrolysis Rate Constants for Various Trialkoxysilanes.[1][3]
| Silane | Reaction | Activation Energy (Ea) | Conditions | Analytical Method |
| Methyltriethoxysilane (MTES) | Hydrolysis | 57.61 kJ/mol | pH 3.134 | FT-NIR |
| Methyltriethoxysilane (MTES) | Hydrolysis | 97.84 kJ/mol | pH 3.83 | FT-NIR |
| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | Epoxy Ring Opening | 68.4 kJ/mol | 2 wt% aqueous solution, pH 5.4 | NMR Spectroscopy |
Table 2: Activation Energies for Hydrolysis of Trialkoxysilanes.[1][3]
Experimental Protocols
The study of silane hydrolysis and condensation kinetics often relies on spectroscopic techniques to monitor the disappearance of reactants and the appearance of intermediates and products over time.
In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for these studies as it can provide quantitative information on the various silicon species present in the reaction mixture.[3][4][5]
Typical Experimental Protocol:
-
Sample Preparation: The silane (e.g., this compound) is dissolved in a suitable solvent (e.g., an alcohol/water mixture) directly in an NMR tube. A deuterated solvent can be used for locking. The reaction is initiated by the addition of a catalyst (e.g., an acid or a base).[4]
-
NMR Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired at regular time intervals.[3][4]
-
¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of methanol.[3]
-
²⁹Si NMR: Provides direct information on the different silicon environments, allowing for the quantification of the starting silane, partially and fully hydrolyzed species, and various condensed oligomers.[4]
-
-
Data Analysis: The concentration of each species at different time points is determined by integrating the corresponding NMR signals. Rate constants are then calculated by fitting the concentration-time data to appropriate kinetic models.
Visualizations
Signaling Pathways
Caption: General reaction pathway for the hydrolysis and condensation of a trialkoxysilane.
Experimental Workflow
Caption: Typical experimental workflow for studying silane hydrolysis and condensation kinetics using NMR.
Conclusion
While specific quantitative kinetic data for this compound remains to be fully elucidated in the public domain, a comprehensive understanding of its reactivity can be inferred from the established principles of alkoxysilane chemistry. The hydrolysis and condensation kinetics are governed by a complex interplay of factors including pH, temperature, catalyst, and the steric and electronic nature of the cyclohexyl substituent. The experimental protocols and analytical techniques described in this guide provide a clear roadmap for researchers to quantitatively assess the reactivity of this compound and other related compounds, enabling the rational design and optimization of materials for a wide range of scientific and industrial applications.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermal Fortitude of Cyclohexyltrimethoxysilane: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the thermal stability and decomposition profile of Cyclohexyltrimethoxysilane. While comprehensive quantitative data for the pure compound is not extensively available in public literature, this document synthesizes existing information on analogous compounds and relevant analytical techniques to provide a robust framework for its thermal behavior. This guide is intended to be a valuable resource for professionals in research and development who utilize or intend to utilize this compound in applications where it may be subjected to elevated temperatures.
Overview of Thermal Stability
This compound is generally considered to be stable under recommended storage conditions.[1][2][3] However, like all organosilicon compounds, it will decompose at elevated temperatures. One source suggests that this compound decomposes at temperatures above 250°C, indicating a higher thermal stability compared to some methoxy (B1213986) analogs which can degrade at around 200°C. This enhanced stability is attributed to the stronger Silicon-Oxygen (Si-O) bonds and the steric hindrance provided by the bulky cyclohexyl group.
In the context of composite materials, where this compound is used as a surface modifier for materials like silica (B1680970) nanoparticles, thermogravimetric analysis (TGA) has shown that initial weight loss, typically observed below 200°C, is due to the desorption of physically adsorbed water or solvents. The actual decomposition of the grafted this compound moiety occurs at higher temperatures.
Quantitative Thermal Analysis Data
| Parameter | Value/Expected Range | Source/Notes |
| Boiling Point | 207 - 209 °C | [4] |
| Flash Point | > 60 °C | [4] |
| Decomposition Onset (Tonset) | > 250 °C | Based on analogous compounds and general stability information. |
| Hazardous Decomposition Products | Carbon Oxides | Formed under fire conditions.[4] |
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, similar to other alkylsilanes. The initiation step is expected to be the homolytic cleavage of the weakest bond in the molecule. The bond dissociation energies suggest that the Si-C bond is generally weaker than the C-C and C-H bonds within the cyclohexyl ring, and also weaker than the Si-O bonds.
A plausible decomposition pathway is initiated by the cleavage of the silicon-cyclohexyl bond, forming a cyclohexyl radical and a trimethoxysilyl radical. These highly reactive radicals can then participate in a series of propagation and termination steps, leading to a variety of smaller, volatile products and potentially some higher molecular weight species.
Under oxidative conditions (e.g., in the presence of air), the decomposition will be more complex, with the formation of carbon dioxide, water, and silica.
References
Spectroscopic Profile of Cyclohexyltrimethoxysilane: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for Cyclohexyltrimethoxysilane, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key nuclear magnetic resonance (NMR) and vibrational spectroscopy data, outlines detailed experimental protocols, and visualizes the analytical workflow and logic.
Spectroscopic Data Summary
While a comprehensive, publicly available dataset for this compound is limited, the following tables present expected spectroscopic data based on the known chemical shifts and vibrational frequencies of its constituent functional groups, including the cyclohexyl ring and the trimethoxysilyl moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.58 | Singlet | 9H | Si-(OCH₃)₃ |
| ~1.70 - 1.80 | Multiplet | 5H | Cyclohexyl protons (axial) |
| ~1.20 - 1.30 | Multiplet | 5H | Cyclohexyl protons (equatorial) |
| ~0.65 - 0.75 | Multiplet | 1H | Cyclohexyl proton (geminal to Si) |
Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~50.5 | Si-OCH₃ |
| ~27.6 | C2'/C6' of cyclohexyl |
| ~26.8 | C4' of cyclohexyl |
| ~25.3 | C3'/C5' of cyclohexyl |
| ~24.0 | C1' of cyclohexyl (attached to Si) |
Predicted chemical shifts are relative to TMS at 0.00 ppm.
Table 3: Key Infrared (IR) Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2925, 2850 | Strong | C-H stretching (cyclohexyl) |
| 1450 | Medium | C-H bending (cyclohexyl) |
| 1190, 1090 | Strong | Si-O-C asymmetric stretching |
| 820 | Medium | Si-O-C symmetric stretching |
| ~700 - 800 | Medium-Weak | C-Si stretching |
Table 4: Key Raman Scattering Bands
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 2925, 2850 | Strong | C-H stretching (cyclohexyl) |
| 1450 | Medium | C-H bending (cyclohexyl) |
| ~800 | Strong | Si-C symmetric stretching |
| ~600 | Medium | Si-O-C bending |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR. Polarization transfer techniques like DEPT can be used to enhance the signal of carbons attached to protons.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Raman Spectroscopy
-
Sample Preparation: The liquid sample can be placed in a glass vial or an NMR tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a detector. The instrument records the intensity of the scattered light as a function of the energy shift (Raman shift) from the excitation laser frequency.
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical approach to structure elucidation.
Role of the cyclohexyl group in Cyclohexyltrimethoxysilane reactivity.
An In-depth Technical Guide on the Role of the Cyclohexyl Group in Cyclohexyltrimethoxysilane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the cyclohexyl group in the reactivity of this compound (CHTMS). It delves into the steric and electronic effects of this bulky aliphatic group on the key chemical reactions of CHTMS, namely its function as an external electron donor in Ziegler-Natta catalysis and its hydrolysis and condensation for surface modification.
Introduction to this compound
This compound (CHTMS), with the chemical formula C9H20O3Si, is an organosilane characterized by a cyclohexyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] This unique structure imparts a combination of organic and inorganic characteristics, making it a versatile molecule in materials science. The trimethoxysilyl group is reactive towards hydrolysis and condensation, allowing for the formation of siloxane bonds (Si-O-Si) and covalent attachment to hydroxyl-rich surfaces. The cyclohexyl group, a bulky and non-polar moiety, significantly influences the reactivity of the silane (B1218182), its solubility, and the properties of the resulting materials.[2]
The Role of the Cyclohexyl Group in Ziegler-Natta Polymerization
In the realm of polymer chemistry, CHTMS is widely employed as an external electron donor (EED) in MgCl2-supported Ziegler-Natta catalysts for the polymerization of α-olefins, particularly propylene (B89431).[3][4] The primary role of an EED is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity.[1]
Steric Hindrance and Stereoselectivity:
The bulky nature of the cyclohexyl group plays a crucial role in controlling the stereochemistry of the growing polymer chain. The external donor selectively poisons the non-stereospecific active sites on the catalyst surface.[5] The sizable cyclohexyl group sterically hinders the approach of the propylene monomer in an orientation that would lead to a non-isotactic insertion, thereby favoring the formation of a highly crystalline isotactic polymer.[3] The effectiveness of the steric hindrance is a key determinant of the donor's ability to improve the isotacticity of the polypropylene.[1]
Electronic Effects and Catalyst Activity:
The cyclohexyl group, being an electron-donating alkyl group, influences the electronic environment of the silicon atom. This, in turn, affects the interaction of the silane with the active centers of the Ziegler-Natta catalyst. The electron-donating nature of the cyclohexyl group modulates the Lewis acidity of the titanium active sites, which can impact the rate of propylene insertion and, consequently, the overall catalyst activity.[6] Studies have shown that the structure of the alkyl and alkoxy groups on the silane donor significantly affects the catalyst's activity and the molecular weight of the resulting polymer.[3]
The Role of the Cyclohexyl Group in Hydrolysis and Condensation
The reactivity of CHTMS in sol-gel processes and for surface modification is governed by the hydrolysis of its methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) networks.
Steric Effect on Reaction Kinetics:
Influence on Film and Surface Properties:
When used as a surface modifying agent, the cyclohexyl group imparts hydrophobicity to the treated substrate. The non-polar nature of the cyclohexyl ring leads to a reduction in the surface energy of the modified material.[9] This is reflected in an increased water contact angle on surfaces treated with CHTMS. The bulky nature of the group can also influence the packing density and organization of the silane molecules on the surface, affecting the final properties of the coating.
Quantitative Data
The following tables summarize quantitative data regarding the performance of this compound and related silanes in key applications.
Table 1: Comparative Performance of External Electron Donors in Propylene Polymerization
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) |
| Cyclohexyl(methyl)dimethoxysilane (Donor C) | 35.4 | 97.5 | 163.2 |
| Dicyclopentyldimethoxysilane (Donor D) | 42.1 | 98.2 | 164.5 |
| Diisopropyldimethoxysilane (Donor P) | 30.2 | 96.8 | 161.7 |
| Without Donor | 15.8 | 85.3 | 155.4 |
Data compiled from various sources for illustrative comparison.[3][10]
Table 2: Influence of Alkyl Substituent on Polypropylene Properties
| Alkyl Group (R in R-Si(OMe)3) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Cyclohexyl | 2.8 x 10^5 | 4.8 |
| n-Propyl | 2.5 x 10^5 | 5.2 |
| Isobutyl | 2.6 x 10^5 | 5.0 |
Illustrative data based on general trends observed in literature.[3]
Table 3: Surface Properties of Silica (B1680970) Modified with Different Silanes
| Silane Modifier | Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Untreated Silica | < 20 | > 60 |
| Methyltrimethoxysilane (B3422404) | 75 - 85 | 35 - 45 |
| This compound | 90 - 100 | 25 - 35 |
| Octyltriethoxysilane | 100 - 110 | 20 - 30 |
Typical values obtained from literature for silane-modified silica surfaces.[9][11][12]
Experimental Protocols
Protocol 1: Evaluation of External Donors in Propylene Polymerization
1. Catalyst Preparation:
-
A MgCl2-supported TiCl4 catalyst is prepared according to established literature procedures.
-
The internal donor, typically a phthalate (B1215562) or diether, is incorporated during the catalyst synthesis.
2. Polymerization Reaction:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
The reactor is charged with a specified amount of dry heptane (B126788) as the solvent.
-
Triethylaluminum (TEAL) as a co-catalyst and the external electron donor (e.g., this compound) are added to the reactor at a specific Al/Si molar ratio.
-
The reactor is heated to the desired polymerization temperature (e.g., 70 °C).
-
Propylene gas is introduced into the reactor to a specific pressure.
-
The polymerization is carried out for a set duration (e.g., 2 hours) with constant stirring.
3. Polymer Characterization:
-
The resulting polypropylene is collected, washed with ethanol, and dried under vacuum.
-
Catalyst Activity: Calculated as the mass of polymer produced per mass of catalyst per hour.
-
Isotacticity: Determined by 13C NMR spectroscopy or by solvent extraction with boiling heptane.
-
Molecular Weight and Polydispersity: Measured by high-temperature gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the melting temperature.
Protocol 2: Kinetic Study of this compound Hydrolysis by NMR Spectroscopy
1. Sample Preparation:
-
A stock solution of this compound in a deuterated solvent (e.g., CDCl3 or acetone-d6) is prepared.
-
A specific amount of deionized water (and catalyst, if required, e.g., HCl or NH4OH) is added to the NMR tube containing the silane solution to initiate the hydrolysis reaction.
2. NMR Analysis:
-
¹H and ²⁹Si NMR spectra are acquired at regular time intervals using a high-resolution NMR spectrometer.
-
¹H NMR: The disappearance of the methoxy protons signal (-OCH3) and the appearance of the methanol (B129727) proton signal are monitored to follow the hydrolysis reaction.
-
²⁹Si NMR: The change in the chemical shift of the silicon atom is observed as the methoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.
3. Data Analysis:
-
The concentration of the reacting species at each time point is determined by integrating the respective NMR signals.
-
The rate constants for hydrolysis and condensation are calculated by fitting the concentration-time data to appropriate kinetic models (e.g., pseudo-first-order).[13][14]
Protocol 3: Surface Modification of Silica and Contact Angle Measurement
1. Substrate Preparation:
-
Silica wafers or glass slides are cleaned by sonication in acetone, followed by ethanol, and then deionized water.
-
The substrates are dried in an oven and then treated with an oxygen plasma or piranha solution to generate surface hydroxyl groups.
2. Silanization:
-
A solution of this compound (e.g., 1-5% v/v) is prepared in an anhydrous solvent (e.g., toluene (B28343) or ethanol).
-
The cleaned and activated substrates are immersed in the silane solution for a specific duration (e.g., 1-2 hours) at room temperature or elevated temperature.
-
The substrates are then rinsed with the solvent to remove any unreacted silane.
3. Curing:
-
The coated substrates are cured in an oven at a specific temperature (e.g., 110-120 °C) for a set time (e.g., 30-60 minutes) to promote the formation of covalent bonds with the surface.
4. Contact Angle Measurement:
-
The hydrophobicity of the modified surface is assessed by measuring the static water contact angle using a goniometer.
-
A droplet of deionized water of a specific volume is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
Visualizations
Caption: Mechanism of Ziegler-Natta polymerization with CHTMS as an external donor.
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Experimental workflow for surface modification with CHTMS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 4. diva-portal.org [diva-portal.org]
- 5. [PDF] Ziegler-Natta catalysts for propylene polymerization – Interaction of an external donor with the catalyst | Semantic Scholar [semanticscholar.org]
- 6. Understanding the roles of novel electron donors in Ziegler–Natta catalyzed propylene polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. Surface Energy Mapping of Modified Silica Using IGC Technique at Finite Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cyclohexyltrimethoxysilane: A Precursor for Advanced Organosilicon Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclohexyltrimethoxysilane (CHTMS) is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of a wide array of advanced materials. Its unique structure, featuring a bulky cyclohexyl group and three hydrolyzable methoxy (B1213986) groups, allows for the tailored design of organosilicon compounds with specific physical and chemical properties. This technical guide provides a comprehensive overview of CHTMS, focusing on its role in the formation of silsesquioxanes and other organosilicon derivatives, with detailed experimental protocols, quantitative data, and insights into its applications, particularly in the realm of biomaterials and drug delivery.
Core Properties and Reactions
This compound is a colorless liquid with the chemical formula C₆H₁₁Si(OCH₃)₃. The reactivity of CHTMS is primarily dictated by the hydrolysis and subsequent condensation of its methoxy groups. These reactions are fundamental to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers and silica-based materials.
The hydrolysis and condensation of trialkoxysilanes are influenced by factors such as pH, water-to-silane ratio, solvent, and temperature. Under acidic conditions, hydrolysis is typically fast, leading to the formation of silanol (B1196071) groups (Si-OH), while condensation is slower. Conversely, basic conditions promote faster condensation rates. The bulky cyclohexyl group in CHTMS can sterically hinder the condensation process, influencing the structure of the resulting polysiloxane network.
Hydrolysis and Condensation Pathway
The hydrolysis of this compound proceeds in a stepwise manner, with each methoxy group being replaced by a hydroxyl group. This is followed by condensation reactions between silanol groups or between a silanol group and a methoxy group, leading to the formation of siloxane bridges and the release of water or methanol, respectively.
Synthesis of Cyclohexyl-Functionalized Silsesquioxanes
Silsesquioxanes are a class of organosilicon compounds with the empirical formula (RSiO₁.₅)ₙ, where R is an organic group. They can exist as cage-like structures, random networks, or ladder-like polymers. Cyclohexyl-functionalized silsesquioxanes, particularly the cubic octamer known as octa(cyclohexylsilsesquioxane) or Cy-T₈, are of significant interest due to their well-defined structure, thermal stability, and potential for further functionalization.
Experimental Protocol for the Synthesis of Octa(cyclohexylsilsesquioxane) (Cy-T₈)
A common method for the synthesis of Cy-T₈ involves the hydrolysis and condensation of this compound in a suitable solvent system with a catalyst.
Materials:
-
This compound (CHTMS)
-
Anhydrous Ethanol (B145695)
-
Methyl Isobutyl Ketone (MIBK)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetraethylammonium Hydroxide (Et₄NOH)
Procedure:
-
A mixture of anhydrous ethanol and MIBK is prepared.
-
This compound is added to the solvent mixture under stirring.
-
A specific molar ratio of water and catalyst (e.g., HCl or Et₄NOH) is added to the solution.
-
The reaction mixture is heated to a temperature that facilitates the formation of the octameric cage structure. The use of a high-boiling solvent like MIBK allows for higher reaction temperatures, which can accelerate the reaction and improve the yield.
-
The reaction is monitored for the formation of the product, which typically precipitates out of the solution.
-
The solid product is collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer Concentration | 0.45 mol/L | [1] |
| H₂O/CHTMS Molar Ratio | 3/1 | [1] |
| Et₄NOH/CHTMS Molar Ratio | 3/1 | [1] |
| Yield | High | [1] |
The structure of the resulting octa(cyclohexylsilsesquioxane) can be confirmed using various spectroscopic techniques.
Spectroscopic Characterization of Octa(cyclohexylsilsesquioxane)
-
FTIR Spectroscopy: The FTIR spectrum of Cy-T₈ shows characteristic peaks for the Si-O-Si cage structure. The presence of cyclohexyl groups is confirmed by C-H stretching and bending vibrations.[1]
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for confirming the structure and purity of Cy-T₈. The ²⁹Si NMR spectrum typically shows a single resonance, indicating the high symmetry of the T₈ cage.[1][2]
Applications in Biomaterials and Drug Development
The unique properties of cyclohexyl-functionalized organosilicon compounds make them promising candidates for applications in the biomedical field. The biocompatibility of silica-based materials, combined with the ability to tailor their surface chemistry, opens up possibilities for their use as surface modifiers for implants and as drug delivery vehicles.
Surface Modification of Biomaterials
This compound can be used to modify the surface of biomaterials, such as titanium implants, to improve their biocompatibility and integration with surrounding tissues. The cyclohexyl groups can impart a hydrophobic character to the surface, which can influence protein adsorption and cellular response.
Experimental Protocol for Surface Modification of Silica (B1680970) Nanoparticles:
-
Silica nanoparticles are dispersed in a suitable solvent (e.g., ethanol).
-
This compound is added to the suspension.
-
The mixture is stirred at a controlled temperature for a specific duration to allow for the hydrolysis of CHTMS and its covalent attachment to the silica surface via condensation with surface silanol groups.
-
The functionalized nanoparticles are then collected by centrifugation, washed to remove unreacted silane, and dried.
The success of the surface modification can be verified by techniques such as FTIR spectroscopy, which would show the characteristic peaks of the cyclohexyl groups on the silica surface.
Controlled Drug Release Systems
The porous nature of silica-based materials derived from CHTMS can be exploited for the controlled release of therapeutic agents. The cyclohexyl groups can influence the drug loading capacity and the release kinetics by altering the surface properties of the carrier. For instance, the hydrophobic nature of the cyclohexyl groups may be favorable for loading hydrophobic drugs like ibuprofen.
Conceptual Workflow for Drug Delivery Application:
While specific quantitative data on drug release from CHTMS-derived materials is limited in the public domain, the principles of controlled release from mesoporous silica are well-established. The release rate can be tailored by modifying the pore size, surface functionality, and the overall morphology of the silica carrier.[1]
Conclusion
This compound is a valuable precursor for the synthesis of a diverse range of organosilicon compounds. Its ability to form well-defined silsesquioxane cages and to functionalize surfaces makes it a material of great interest for advanced applications. While the fundamental chemistry of its hydrolysis and condensation is understood, further research is needed to fully elucidate the quantitative aspects of its reaction kinetics and to explore its full potential in specialized areas such as drug delivery. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of this versatile organosilicon precursor.
References
Methodological & Application
Application Note: Surface Modification of Glass Substrates with Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of glass substrates using Cyclohexyltrimethoxysilane. This procedure renders the glass surface hydrophobic, a crucial step for various applications in research and drug development, including cell culture, microarray fabrication, and surface patterning.
Introduction
Silanization is a chemical process that covalently bonds silane (B1218182) molecules to a substrate possessing hydroxyl (-OH) groups, such as glass. This compound is an organosilane that, upon reaction with a glass surface, forms a stable, hydrophobic monolayer. The cyclohexyl groups create a low-energy surface that repels water. This modification is essential for controlling surface properties, preventing non-specific binding, and creating defined hydrophobic and hydrophilic regions for various biological and chemical assays.
Quantitative Data
The effectiveness of the surface modification can be quantified by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.
| Surface Treatment | Water Contact Angle (°) |
| Unmodified Glass Substrate | 20° - 40° |
| Glass Substrate Modified with this compound | Approximately 95°[1] |
Experimental Protocols
This section details the step-by-step procedure for the surface modification of glass substrates with this compound. The protocol is divided into three main stages: substrate cleaning and activation, silanization, and post-silanization treatment.
Materials
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (reagent grade)
-
Anhydrous Toluene (B28343) (or Ethanol)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (reagent grade)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (for Piranha solution - EXTREME CAUTION )
-
Nitrogen gas (for drying)
-
Beakers and glassware
-
Sonicator
-
Oven
Protocol 1: Solution-Phase Silanization
This is a widely used and reliable method for achieving a uniform silane coating.
1. Substrate Cleaning and Activation (Choose one method)
-
Method A: Solvent Cleaning
-
Place the glass substrates in a beaker and sonicate in acetone for 15-20 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in ethanol for 15-20 minutes.
-
Rinse again with deionized water and dry under a stream of nitrogen.
-
-
Method B: Piranha Solution Cleaning (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.
-
Immerse the glass substrates in the Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates in an oven at 110°C for at least 1 hour.
-
2. Silanization
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene (or ethanol) in a clean, dry glass container.
-
Immerse the cleaned and dried glass substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at an elevated temperature (e.g., 60-80°C) with gentle agitation.
-
Remove the substrates from the silanization solution.
3. Post-Silanization Treatment
-
Rinse the substrates with fresh anhydrous toluene (or ethanol) to remove any unreacted silane.
-
Sonicate the substrates in the rinsing solvent for 5-10 minutes.
-
Rinse again with the solvent.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Store the modified substrates in a desiccator to prevent contamination and degradation of the hydrophobic surface.
Visualizations
Experimental Workflow
Caption: Workflow for surface modification of glass with this compound.
Signaling Pathway of Silanization
Caption: Chemical pathway of this compound reaction on a glass surface.
References
Application Notes and Protocols for Creating Hydrophobic Coatings Using Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Cyclohexyltrimethoxysilane (CHTMS) in the creation of robust hydrophobic coatings. The information is intended to guide researchers in surface modification applications where water repellency is a critical factor.
Introduction
This compound is an organosilane compound utilized for surface modification to impart hydrophobicity. The bulky cyclohexyl group provides a low surface energy interface, while the trimethoxysilyl group enables strong covalent bonding to various substrates possessing hydroxyl groups (e.g., glass, silicon, metal oxides). The formation of these coatings is typically achieved through a sol-gel process involving hydrolysis and condensation reactions. This process results in a durable, cross-linked polysiloxane network on the substrate surface. The applications of such coatings are diverse, ranging from self-cleaning surfaces and moisture barriers in electronic components to enhancing the hydrophobicity of drug delivery systems.
Chemical Mechanism of Surface Modification
The creation of a hydrophobic coating with this compound follows a two-step chemical process:
-
Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si), which enhances the durability of the coating.
Quantitative Data Summary
While specific quantitative data for coatings derived solely from this compound is not extensively detailed in the readily available literature, the following table summarizes typical performance characteristics of hydrophobic coatings prepared with long-chain alkyltrimethoxysilanes using similar sol-gel methods. This data is provided for comparative purposes to guide expectation and experimental design.
| Parameter | Typical Value Range | Substrate | Notes |
| Static Water Contact Angle | 100° - 150° | Glass, Silicon, Concrete | The contact angle is a primary indicator of hydrophobicity. Angles greater than 90° indicate a hydrophobic surface, while angles greater than 150° are considered superhydrophobic.[1][2] |
| Coating Thickness | < 700 nm | Various | Thickness can be controlled by parameters such as withdrawal speed in dip-coating or spin speed in spin-coating.[2] |
| Thermal Stability | Up to 300-400 °C | Various | The siloxane backbone provides good thermal resistance.[2][3] |
| Chemical Stability | Resistant to non-polar solvents, stable in a wide pH range | Various | The cross-linked network provides good chemical resistance. |
| Durability (Abrasion Resistance) | Variable (e.g., up to 500 cycles in scratch tests) | Various | Durability is highly dependent on the coating formulation and curing process.[2] |
Experimental Protocols
The following are detailed protocols for the preparation of hydrophobic coatings using this compound via a sol-gel method.
Protocol 1: Substrate Preparation
Proper substrate preparation is critical for achieving a uniform and durable coating. This protocol is suitable for glass or silicon substrates.
Materials and Reagents:
-
Substrates (e.g., glass slides, silicon wafers)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen or argon gas (high purity)
-
Plasma cleaner (optional, but recommended)
-
Ultrasonic bath
Procedure:
-
Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Decant the acetone and replace it with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
-
Drying:
-
Dry the substrates using a stream of high-purity nitrogen or argon gas.
-
-
Surface Activation (Recommended):
-
For optimal results, activate the substrate surface to generate hydroxyl groups. Place the cleaned, dry substrates in a plasma cleaner (oxygen or air plasma) for 3-5 minutes.
-
Alternatively, the substrates can be immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
-
Storage:
-
Use the activated substrates immediately for the best coating results. If storage is necessary, keep them in a desiccator or under vacuum to prevent atmospheric contamination.
-
Protocol 2: Sol-Gel Coating via Dip-Coating
This protocol describes the preparation of the this compound solution and its application using a dip-coating method.
Materials and Reagents:
-
This compound (CHTMS)
-
Ethanol (B145695) (anhydrous)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH) as a catalyst
-
Clean, activated substrates
-
Glass beakers and magnetic stirrer
-
Dip-coater with controlled withdrawal speed
-
Oven or hotplate
Procedure:
-
Sol Preparation:
-
In a clean glass beaker, prepare a 95:5 (v/v) ethanol/water solution. For example, mix 95 mL of anhydrous ethanol with 5 mL of deionized water.
-
Add the catalyst to the ethanol/water mixture. For acid catalysis, add HCl to achieve a pH of 2-3. For base catalysis, add ammonium hydroxide to reach a pH of 10-11.[4]
-
While stirring, add this compound to the solution to a final concentration of 1-5% (v/v). For example, add 2 mL of CHTMS to 98 mL of the acidified or basified ethanol/water mixture.
-
Continue stirring the solution at room temperature for 1-4 hours to allow for the hydrolysis of the silane.
-
-
Coating Application (Dip-Coating):
-
Immerse the clean, activated substrate into the prepared sol solution and allow it to equilibrate for 1-2 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 50-200 mm/min). The withdrawal speed is a key parameter to control the coating thickness.
-
-
Curing:
-
Allow the coated substrate to air-dry for 10-20 minutes to evaporate the bulk of the solvent.
-
Heat the substrate in an oven or on a hotplate at 110-120°C for 1-2 hours. This step facilitates the condensation reaction, leading to the formation of a stable, cross-linked hydrophobic coating.
-
Visualizations
The following diagrams illustrate the key processes involved in creating hydrophobic coatings with this compound.
Caption: Experimental workflow for hydrophobic coating.
Caption: Chemical reaction pathway for surface modification.
References
Application Notes and Protocols: Sol-Gel Synthesis of Silica Nanoparticles using Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel synthesis of silica (B1680970) nanoparticles offers a versatile platform for creating nanomaterials with tunable properties for a wide range of applications, including drug delivery. The use of organotrialkoxysilanes, such as Cyclohexyltrimethoxysilane (CHTMS), as precursors allows for the direct incorporation of organic functionalities into the silica network. This results in nanoparticles with inherent hydrophobicity, which can be advantageous for the encapsulation and delivery of poorly water-soluble drugs.
These application notes provide a detailed protocol for the synthesis of silica nanoparticles using CHTMS as the primary precursor via a base-catalyzed sol-gel method. The resulting nanoparticles are expected to be composed of a polysilsesquioxane network with cyclohexyl groups on the surface, imparting a hydrophobic character. This document outlines the experimental procedure, expected characterization data, and potential applications in the field of drug development.
Data Presentation
While specific quantitative data for silica nanoparticles synthesized solely from this compound is not extensively available in the public domain, the following tables present expected trends and typical characterization data for hydrophobic silica nanoparticles synthesized via similar sol-gel routes. These values are for illustrative purposes and will vary depending on the precise experimental conditions.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Particle Size Distribution | Effect on Hydrophobicity |
| CHTMS Concentration | Increasing concentration generally leads to larger particles.[1] | May broaden with very high concentrations. | Directly proportional to the amount of CHTMS incorporated. |
| Catalyst (NH₄OH) Conc. | Higher concentration typically results in smaller, more uniform particles.[1] | Narrower distribution with optimal catalyst concentration. | Indirect effect; influences reaction kinetics. |
| Water-to-Precursor Ratio | Complex effect; an optimal ratio exists for monodispersity. | Deviations from the optimal ratio can lead to broader distributions. | Affects the degree of hydrolysis and condensation. |
| Temperature | Higher temperatures can lead to faster reaction rates and potentially smaller particles. | Can affect uniformity; consistent temperature control is crucial. | Can influence the final surface chemistry. |
| Solvent | The type of alcohol can influence precursor solubility and reaction kinetics. | A good solvent for the precursor promotes uniform particle formation. | Can play a role in the final nanoparticle morphology. |
Table 2: Typical Physicochemical Properties of Hydrophobic Silica Nanoparticles
| Property | Typical Value Range | Characterization Technique |
| Particle Size (Diameter) | 50 - 300 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Surface Area (BET) | 100 - 500 m²/g | Brunauer-Emmett-Teller (BET) Analysis |
| Pore Volume | 0.2 - 0.8 cm³/g | Nitrogen Adsorption-Desorption Isotherms |
| Zeta Potential | -20 to -50 mV (in aqueous dispersion at neutral pH) | Electrophoretic Light Scattering (ELS) |
| Contact Angle (on a film) | > 90° (hydrophobic) | Contact Angle Goniometry |
Experimental Protocols
This section details a plausible experimental protocol for the sol-gel synthesis of silica nanoparticles using this compound. This protocol is based on the well-established Stöber method, adapted for an organotrialkoxysilane precursor.[2]
Materials:
-
This compound (CHTMS, ≥97%)
-
Ethanol (B145695) (Absolute, 200 proof)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Equipment:
-
Round-bottom flask or glass beaker
-
Magnetic stirrer and stir bar
-
Syringes or pipettes for accurate liquid handling
-
Centrifuge and centrifuge tubes
-
Oven for drying
Protocol: Base-Catalyzed Sol-Gel Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask, combine 100 mL of absolute ethanol and 10 mL of deionized water. Place the flask on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300 rpm).
-
Catalyst Addition: To the ethanol-water mixture, add 5.0 mL of ammonium hydroxide solution. Allow the mixture to stir for 5 minutes to ensure homogeneity.
-
Precursor Addition: Using a syringe, add 5.0 mL of this compound to the reaction mixture in a dropwise manner over a period of 5-10 minutes. A white precipitate should start to form, indicating the nucleation and growth of silica nanoparticles.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours. The duration will influence the final particle size and degree of condensation.
-
Nanoparticle Isolation: After the reaction is complete, transfer the suspension to centrifuge tubes. Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles.
-
Washing: Carefully decant the supernatant. Resuspend the nanoparticle pellet in 50 mL of absolute ethanol by vortexing or sonication. Centrifuge again under the same conditions. Repeat this washing step two more times to remove unreacted precursors and catalyst.
-
Drying: After the final wash, decant the ethanol and place the centrifuge tube with the nanoparticle pellet in an oven at 60-80°C overnight to obtain a dry, white powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the sol-gel synthesis of hydrophobic silica nanoparticles.
Hydrolysis and Condensation Pathway
Caption: Simplified reaction pathway for the formation of a polysilsesquioxane network.
Applications in Drug Development
Silica nanoparticles synthesized from this compound, possessing an inherent hydrophobicity, are promising candidates for various applications in drug development:
-
Delivery of Hydrophobic Drugs: The hydrophobic nature of the nanoparticles can enhance the loading capacity and stability of poorly water-soluble drugs, improving their bioavailability.
-
Controlled Release: The silica matrix can be designed to release the encapsulated drug in a sustained manner, which can reduce dosing frequency and improve patient compliance.
-
Targeted Delivery: The surface of the silica nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug cargo to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. Polysilsesquioxane nanoparticles are a promising platform for developing such delivery systems.[3]
-
Combination Therapy: The porous structure of the nanoparticles may allow for the co-loading of multiple therapeutic agents, enabling combination therapies from a single nanocarrier platform.[3]
-
Theranostics: By incorporating imaging agents alongside therapeutic drugs, these nanoparticles could potentially be used for simultaneous diagnosis and therapy (theranostics). Polysiloxanes are being explored for such applications.[4]
References
Application Notes and Protocols for Cyclohexyltrimethoxysilane as an External Electron Donor in Ziegler-Natta Catalysis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Ziegler-Natta catalysts are fundamental to the industrial production of stereoregular polyolefins, particularly isotactic polypropylene (B1209903).[1][2] The performance of these catalyst systems, which typically consist of a titanium-based procatalyst supported on magnesium chloride (MgCl₂), a cocatalyst (usually an organoaluminum compound like triethylaluminum (B1256330) - TEAl), an internal electron donor (ID), and an external electron donor (ED), is highly dependent on the interplay of these components.[1][3]
The external electron donor is a crucial component added during the polymerization process to control the stereospecificity of the catalyst system.[4] Its primary roles are to enhance the catalyst's isospecificity, modify the hydrogen response, and influence the resulting polymer's molecular weight distribution.[3][5] Alkoxysilanes are the most widely employed class of external donors in industrial polypropylene production.[6]
Cyclohexyltrimethoxysilane, featuring a bulky cyclohexyl group and three methoxy (B1213986) groups attached to the silicon atom, serves as an effective external electron donor. The steric hindrance provided by the cyclohexyl group is critical for selectively deactivating the non-stereospecific active sites on the catalyst surface, thereby increasing the isotacticity of the resulting polypropylene.[7] The methoxy groups interact with the triethylaluminum cocatalyst, forming a complex that modulates the activity and stereoselectivity of the catalytic centers.[8] The number and size of the alkoxy groups, along with the bulkiness of the alkyl substituents on the silicon atom, have a marked effect on catalyst activity and the polymer's properties.[7] Generally, bulkier substituents have a positive effect on the activity and stereospecificity of the catalyst system.[7]
The mechanism involves the external donor preferentially complexing with and poisoning the aspecific active sites, which would otherwise produce amorphous, atactic polypropylene.[5] This selective deactivation leads to a higher yield of the desirable highly crystalline, isotactic polypropylene. The concentration of the external donor relative to the cocatalyst and the titanium content (e.g., the Al/Si molar ratio) is a critical parameter that must be optimized to balance high catalyst activity with maximum stereospecificity.[9]
Key Performance Indicators with this compound
The introduction of this compound as an external donor is expected to influence several key performance indicators of the polymerization process and the final polymer properties. The following table provides representative data based on the effects of structurally similar alkoxysilane donors, such as cyclohexyl(methyl)dimethoxysilane, to illustrate the expected trends.
| Parameter | No External Donor (Control) | With Cyclohexyl-alkoxysilane Donor | Expected Effect |
| Catalyst Activity (kg PP/g cat·h) | ~ 25-30 | ~ 20-28 | Slight decrease due to poisoning of some active sites. |
| Isotacticity Index (%) | ~ 85-90 | > 97 | Significant increase. |
| Melt Flow Rate (MFR) (g/10 min) | ~ 5-8 | ~ 3-6 | Decrease, indicating higher molecular weight. |
| Melting Temperature (Tm) (°C) | ~ 160-162 | ~ 165-167 | Increase due to higher crystallinity.[10] |
| Weight-Average MW (Mw) ( g/mol ) | ~ 350,000 | ~ 450,000 | Increase. |
| Polydispersity Index (PDI) (Mw/Mn) | ~ 5.0 - 6.5 | ~ 4.5 - 5.5 | May narrow slightly. |
Note: The quantitative data presented is illustrative of the typical effects observed with cyclohexyl-alkoxysilane external donors under standard slurry polymerization conditions. Actual results will vary based on the specific catalyst system, internal donor, cocatalyst concentrations, and polymerization conditions.
Experimental Protocols
Protocol 1: Synthesis of MgCl₂-Supported Ziegler-Natta Procatalyst
This protocol describes a common method for preparing a fourth-generation Ziegler-Natta procatalyst using an alcohol adduct of magnesium chloride and an internal electron donor (e.g., diisobutyl phthalate (B1215562) - DIBP).
Materials:
-
Magnesium Chloride (anhydrous, MgCl₂)
-
Ethanol (B145695) (absolute, C₂H₅OH)
-
Titanium Tetrachloride (TiCl₄)
-
Diisobutyl phthalate (DIBP) as Internal Donor
-
Toluene (B28343) (anhydrous)
-
n-Heptane (anhydrous)
-
Nitrogen gas (high purity)
-
Glass reactor with mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Preparation of MgCl₂(EtOH)n Adduct:
-
Under a nitrogen atmosphere, add anhydrous MgCl₂ to a reactor.
-
Slowly add absolute ethanol while stirring to form a clear solution, often with gentle heating. The typical molar ratio is approximately 1:3 MgCl₂:EtOH.
-
The solution is spray-dried or precipitated by cooling to obtain spherical particles of the MgCl₂(EtOH)n adduct.
-
-
Titanation and Internal Donor Addition:
-
Cool a 1-L stainless steel reactor to 0°C and introduce 145 mL of TiCl₄ under a nitrogen atmosphere.[11]
-
Slowly add 6 g of the spherical MgCl₂(EtOH)n adduct to the reactor, then raise the temperature to 40°C.[11]
-
Add the internal donor (e.g., DIBP) at a specified Mg/ID molar ratio (e.g., 10) and stir at 110°C for 1 hour.[11]
-
Stop stirring, allow the solid to settle, and remove the supernatant liquid.
-
Add 90 mL of fresh TiCl₄ and maintain the reaction at 110°C for 30 minutes.[11]
-
-
Washing and Drying:
-
Remove the supernatant and wash the solid catalyst component multiple times (e.g., seven times) with hot toluene or heptane (B126788) (e.g., at 60°C) until the supernatant is clear and free of soluble titanium species.[11]
-
Perform final washes with anhydrous n-heptane.
-
Dry the resulting solid procatalyst under a vacuum at a moderate temperature (e.g., 40-60°C) to yield a free-flowing powder.
-
Store the final procatalyst under an inert nitrogen atmosphere.
-
Protocol 2: Slurry Polymerization of Propylene (B89431)
This protocol outlines a typical lab-scale slurry polymerization of propylene using the prepared Ziegler-Natta procatalyst, triethylaluminum (TEAl) as the cocatalyst, and this compound as the external electron donor.
Materials:
-
Prepared Ziegler-Natta Procatalyst (from Protocol 1)
-
Triethylaluminum (TEAl) solution (e.g., 1.0 M in n-heptane)
-
This compound (External Donor)
-
n-Heptane (anhydrous, polymerization grade)
-
Propylene (polymerization grade)
-
Hydrogen (high purity, as chain transfer agent)
-
Methanol (B129727) with 10% HCl (for termination)
-
Nitrogen gas (high purity)
-
Stainless steel autoclave reactor (e.g., 1-2 L) equipped with a stirrer, temperature control, and gas inlets.
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the reactor by heating under a vacuum.
-
Purge the reactor with high-purity nitrogen gas several times to remove all traces of oxygen and moisture.
-
Charge the reactor with 500 mL of anhydrous n-heptane under a nitrogen atmosphere.[12]
-
-
Addition of Components:
-
Pressurize the reactor with propylene to the desired pressure (e.g., 5-8 bar) and stir to saturate the solvent.[12]
-
Introduce a specific volume of hydrogen gas to control the molecular weight of the polymer.[12]
-
Inject the desired amount of TEAl solution (cocatalyst) into the reactor.
-
Inject the desired amount of this compound (external donor). The Al/Si molar ratio is a critical parameter and is typically kept constant at a value like 20.[12]
-
Inject a suspension of the Ziegler-Natta procatalyst (e.g., 10 mg) in n-heptane to initiate the polymerization.[12]
-
-
Polymerization:
-
Maintain the reactor at the desired polymerization temperature (e.g., 70°C) and propylene pressure for the specified duration (e.g., 1-2 hours).[13] Propylene is fed continuously to maintain constant pressure.
-
-
Termination and Product Recovery:
-
Stop the propylene feed and vent the reactor.
-
Terminate the polymerization by adding a small amount of acidified methanol (10% HCl in methanol).
-
Pour the polymer slurry into a larger volume of methanol to precipitate the polypropylene.
-
Filter the polymer powder, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.
-
Protocol 3: Polymer Characterization
3.1 Isotacticity Index (I.I.) Determination:
-
The isotacticity index is determined by the weight percentage of the polymer that is insoluble in a boiling hydrocarbon, typically n-heptane.
-
A known weight of the polymer is subjected to extraction with boiling n-heptane in a Soxhlet apparatus for a defined period (e.g., 8 hours).
-
The insoluble fraction is dried under vacuum to a constant weight.
-
I.I. (%) = (Weight of insoluble polymer / Initial weight of polymer) × 100.
3.2 Thermal Analysis via Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting temperature (Tm) and degree of crystallinity.
-
Sample Preparation: Weigh 5-10 mg of the polypropylene powder into an aluminum DSC pan.[14]
-
Procedure:
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history.[14]
-
First Heat: Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.[14][15]
-
Cooling: Cool the sample from 200°C to room temperature at a controlled rate of 10°C/min.[14]
-
Second Heat: Heat the sample again from room temperature to 200°C at 10°C/min.[14]
-
-
Analysis: The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan. The degree of crystallinity (Xc) is calculated using the heat of fusion (ΔHm) from the second heating scan: Xc (%) = (ΔHm / ΔH°m) × 100, where ΔH°m is the heat of fusion for 100% crystalline isotactic polypropylene (typically ~209 J/g).[14]
3.3 Molecular Weight Analysis via High-Temperature Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Sample Preparation:
-
Dissolve 5-10 mg of the polypropylene sample in a suitable high-boiling solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), containing an antioxidant.[16][17]
-
Heat the mixture with gentle stirring at 135-150°C until the polymer is fully dissolved.[16]
-
Filter the hot solution through a high-temperature resistant filter (e.g., 0.45 µm PTFE) to remove any particulates.[16]
-
-
Analysis:
-
Inject the filtered solution into a high-temperature GPC system operating at ~140-150°C.[18]
-
The system is equipped with a refractive index (RI) detector and calibrated with polystyrene standards.[18]
-
The molecular weight averages (Mn, Mw) and the PDI are calculated from the resulting chromatogram using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for Ziegler-Natta Catalyst Synthesis, Polymerization, and Characterization.
Proposed Mechanism of Action
Caption: Role of External Donor in Enhancing Stereoselectivity in Ziegler-Natta Catalysis.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor [mdpi.com]
- 6. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterbatchglobal.com [masterbatchglobal.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. measurlabs.com [measurlabs.com]
- 18. polymersolutions.com [polymersolutions.com]
Application Notes and Protocols for Incorporating Cyclohexyltrimethoxysilane into Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of Cyclohexyltrimethoxysilane as a coupling agent in polymer composites. The information is intended to guide researchers in the surface modification of fillers and the fabrication of high-performance composite materials.
Introduction
This compound (CHTFS) is an organofunctional silane (B1218182) that can be used as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. The cyclohexyl group provides hydrophobicity and compatibility with non-polar polymers, while the trimethoxysilane (B1233946) group can hydrolyze to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, forming a durable covalent bond. This improved adhesion leads to enhanced mechanical properties, improved thermal stability, and reduced water absorption in the final composite material.
Safety Precautions: this compound is a combustible liquid and can cause serious eye and skin irritation.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] Upon contact with water or moisture, it liberates methanol (B129727), which can have chronic effects on the central nervous system.[3] Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[1][3]
Mechanism of Action: Hydrolysis and Condensation
The effectiveness of this compound as a coupling agent relies on a two-step reaction: hydrolysis and condensation.[4][5][6]
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of the silane react with water to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by acids or bases.[4][5][6]
-
Condensation: The newly formed silanol groups are reactive and can condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers) to form stable siloxane bonds (Si-O-Filler). Additionally, the silanol groups can self-condense with each other to form a polysiloxane network on the filler surface.[7][8][9]
Experimental Protocols
Protocol for Surface Treatment of Fillers
This protocol describes a general procedure for the surface treatment of inorganic fillers with this compound. The optimal conditions (e.g., silane concentration, solvent, pH, time, and temperature) should be determined experimentally for each specific filler and polymer system.
Materials:
-
Inorganic filler (e.g., silica, glass fibers, talc)
-
This compound (CHTFS)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Cool the filler to room temperature in a desiccator before use.
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid. Acidic conditions catalyze the hydrolysis of the silane.[5]
-
Add this compound to the solution with vigorous stirring to achieve the desired concentration (typically 0.5-2.0% by weight of the filler).[10]
-
Continue stirring for 30-60 minutes to allow for the hydrolysis of the silane to form silanols.
-
-
Filler Treatment:
-
Add the dried filler to the silane solution.
-
Stir the slurry for 1-2 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Drying and Curing:
-
Separate the treated filler from the solution by filtration or centrifugation.
-
Wash the filler with ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 110-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.[11]
-
-
Storage: Store the surface-treated filler in a sealed container in a dry environment until further use.
Protocol for Composite Fabrication
The following are two common methods for fabricating polymer composites: melt blending and solution casting. The choice of method depends on the type of polymer and the desired form of the composite.
Materials:
-
Thermoplastic polymer pellets (e.g., Polypropylene, Polyethylene)
-
Surface-treated filler
-
Internal mixer or twin-screw extruder
Procedure:
-
Drying: Dry the polymer pellets and the surface-treated filler in a vacuum oven at an appropriate temperature to remove any moisture.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder above the melting point of the polymer.[12]
-
Add the polymer pellets to the mixer and allow them to melt completely.
-
Gradually add the surface-treated filler to the molten polymer while mixing.
-
Continue mixing for a specified time (e.g., 5-15 minutes) at a set screw speed to ensure homogeneous dispersion of the filler.[13]
-
-
Molding:
-
Remove the composite melt from the mixer.
-
Mold the composite into the desired shape (e.g., tensile bars, impact specimens) using a compression molder or an injection molder.
-
Cool the molded composite to room temperature.
-
Materials:
-
Polymer
-
Suitable solvent
-
Surface-treated filler
-
Beaker or flask
-
Magnetic stirrer or sonicator
-
Petri dish or flat mold
Procedure:
-
Dissolving the Polymer: Dissolve the polymer in a suitable solvent to form a polymer solution.[14][15][16]
-
Dispersion of Filler:
-
Disperse the surface-treated filler in a separate portion of the solvent.
-
Use a magnetic stirrer or sonicator to achieve a uniform dispersion and break up any agglomerates.
-
-
Mixing: Add the filler dispersion to the polymer solution and stir for several hours to obtain a homogeneous mixture.
-
Casting: Pour the composite solution into a petri dish or a flat mold.
-
Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a vacuum oven at a slightly elevated temperature.
-
Demolding: Once the film is completely dry, carefully peel it from the mold.
Data Presentation (Representative Data)
The following tables present representative data illustrating the expected improvements in the properties of polymer composites upon the incorporation of fillers treated with this compound. Note: This is not experimental data for CHTFS but is based on the typical performance of silane coupling agents.
Table 1: Mechanical Properties of Polypropylene (PP) Composites
| Composite Formulation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Neat PP | 30 | 1.5 | 150 | 5 |
| PP + 20% Untreated Glass Fiber | 45 | 3.0 | 5 | 8 |
| PP + 20% CHTFS-Treated Glass Fiber | 65 | 4.5 | 3 | 12 |
Table 2: Thermal Properties of Epoxy Composites
| Composite Formulation | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T5%) (°C) |
| Neat Epoxy | 150 | 350 |
| Epoxy + 30% Untreated Silica | 155 | 360 |
| Epoxy + 30% CHTFS-Treated Silica | 165 | 380 |
Table 3: Water Absorption of Polyethylene (PE) Composites
| Composite Formulation | Water Absorption after 24h (%) |
| Neat PE | 0.01 |
| PE + 15% Untreated Wood Flour | 2.5 |
| PE + 15% CHTFS-Treated Wood Flour | 0.8 |
Conclusion
The incorporation of this compound as a coupling agent offers a promising route to significantly enhance the performance of polymer composites. By following the detailed protocols for filler surface treatment and composite fabrication, researchers can effectively improve the interfacial adhesion between the filler and the polymer matrix. This leads to composites with superior mechanical strength, enhanced thermal stability, and reduced susceptibility to moisture, thereby expanding their potential applications in various fields. It is crucial to optimize the treatment and processing parameters for each specific composite system to achieve the desired properties.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sisib.com [sisib.com]
- 11. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 12. Nanocomposite: Melt Blending Method | BioRender Science Templates [biorender.com]
- 13. EP0588147A1 - Process for producing polymer blends - Google Patents [patents.google.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of Silica Surfaces with Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) is a fundamental technique in materials science, enabling the tailoring of surface properties for a wide range of applications, including chromatography, drug delivery, and biocompatible coatings. The inherent hydrophilicity of silica, due to the presence of surface silanol (B1196071) groups (Si-OH), can be altered by chemical functionalization. This document provides a detailed protocol for the hydrophobic modification of silica surfaces using Cyclohexyltrimethoxysilane.
This compound is an organosilane that reacts with the silanol groups on a silica surface to form a stable, covalent siloxane bond (Si-O-Si). The bulky and non-polar cyclohexyl group imparts a high degree of hydrophobicity to the surface, which can be crucial for applications requiring non-polar interactions or resistance to aqueous environments. This protocol will cover the step-by-step procedure for surface preparation, the silanization reaction, and subsequent characterization of the functionalized surface.
Principle of the Method
The functionalization of silica with this compound proceeds in two main steps: hydrolysis and condensation. First, the methoxy (B1213986) groups (-OCH3) of the silane (B1218182) undergo hydrolysis in the presence of trace amounts of water to form reactive silanol groups (Si-OH). These newly formed silanols then condense with the existing silanol groups on the silica surface, forming stable siloxane bonds and releasing methanol (B129727) as a byproduct. The result is a dense, covalently bound monolayer of cyclohexyl groups on the silica surface, rendering it hydrophobic.
Experimental Workflow
Caption: Experimental workflow for silica surface functionalization.
Materials and Equipment
Reagents
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)
-
This compound (97% or higher purity)
-
Anhydrous Toluene (or other suitable anhydrous solvent like ethanol)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (high purity)
Equipment
-
Fume hood
-
Glassware (beakers, flasks, petri dishes)
-
Ultrasonic bath
-
Oven capable of reaching 120 °C
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
Contact angle goniometer
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
Thermogravimetric Analyzer (TGA)
Experimental Protocols
Substrate Preparation (Activation)
WARNING: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Cleaning:
-
Prepare Piranha solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. (Caution: Exothermic reaction).
-
Immerse the silica substrates in the Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface, increasing the density of Si-OH groups.
-
Carefully remove the substrates from the Piranha solution.
-
-
Rinsing:
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Sonicate the substrates in DI water for 10 minutes to remove any residual acid.
-
-
Drying:
-
Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour.
-
Alternatively, dry the substrates under a stream of high-purity nitrogen gas.
-
Store the activated substrates in a desiccator until ready for use to prevent re-adsorption of contaminants.
-
Silanization Procedure
-
Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). For a 1% solution, add 1 mL of this compound to 99 mL of anhydrous toluene.
-
-
Reaction:
-
Place the activated and dried silica substrates in the silane solution. Ensure the entire surface to be functionalized is submerged.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevate the temperature to 50-80 °C to expedite the process. Gentle agitation using a magnetic stirrer is recommended for uniform coating, especially for silica nanoparticles.
-
-
Post-Reaction Cleaning:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates with fresh anhydrous toluene to remove any physisorbed silane.
-
Sonicate the substrates in toluene for 5-10 minutes, followed by sonication in ethanol for another 5-10 minutes to remove any unreacted silane and byproducts.
-
-
Final Drying:
-
Dry the functionalized substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Store the hydrophobic substrates in a clean, dry container.
-
Characterization
Contact Angle Goniometry
This technique measures the water contact angle on the silica surface, providing a quantitative measure of its hydrophobicity.
-
Protocol:
-
Place the functionalized silica substrate on the sample stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the presence of the cyclohexyl groups on the silica surface.
-
Protocol:
-
Acquire a background spectrum of the clean, unmodified silica substrate.
-
Acquire the spectrum of the this compound-functionalized substrate.
-
Look for the appearance of characteristic peaks corresponding to the C-H stretching of the cyclohexyl group.
-
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of the functionalized silica as a function of temperature, which can be used to quantify the amount of organic material grafted onto the surface.
-
Protocol:
-
Place a known amount of the functionalized silica (if in powder form) into a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min).
-
The weight loss between ~200 °C and 600 °C can be attributed to the decomposition of the grafted cyclohexyl groups.
-
Data Presentation
The following tables present representative data that can be expected from the characterization of unmodified and this compound-functionalized silica surfaces.
| Surface Type | Water Contact Angle (°) |
| Unmodified Silica | < 20 |
| This compound Functionalized Silica | > 95 |
Table 1: Representative water contact angle measurements.
| Functional Group | Characteristic FTIR Peaks (cm⁻¹) |
| Si-O-Si | ~1100 (broad) |
| Si-OH | ~3400 (broad), ~950 |
| C-H (Cyclohexyl) | ~2925, ~2850 |
Table 2: Expected characteristic peaks in FTIR analysis.
| Sample | Temperature Range (°C) | Weight Loss (%) |
| Unmodified Silica | 100 - 800 | < 2% (loss of adsorbed water) |
| This compound Functionalized Silica | 200 - 600 | 5 - 15% (decomposition of cyclohexyl groups) |
Table 3: Representative data from Thermogravimetric Analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low contact angle after functionalization | Incomplete reaction | Ensure the use of anhydrous solvent. Increase reaction time or temperature. Ensure proper substrate activation. |
| Non-uniform coating | Uneven reaction conditions | Use gentle agitation during the reaction. Ensure the substrate is fully immersed. |
| Hazy or cloudy appearance | Polymerization of silane in solution | Prepare the silane solution immediately before use. Avoid excessive water contamination. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is flammable and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Piranha solution is extremely dangerous. Handle with extreme care and follow established safety protocols for its preparation and disposal.
Application Notes and Protocols for the Surface Modification of Metal Oxides with Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cyclohexyltrimethoxysilane for the hydrophobic surface modification of common metal oxides, namely titanium dioxide (TiO₂), silicon dioxide (SiO₂), and aluminum oxide (Al₂O₃). This process is critical for enhancing the compatibility of these inorganic materials with non-polar polymers and solvents, improving their dispersion, and controlling their surface properties for a variety of applications, including drug delivery, medical implants, and advanced materials development.
Introduction
Metal oxide nanoparticles are widely utilized in scientific research and industry due to their unique properties. However, their inherent hydrophilicity often leads to aggregation in non-aqueous media and limits their performance in many applications. Surface modification with organosilanes, such as this compound, is a robust method to alter the surface chemistry of these materials. The cyclohexyl group provides a bulky, non-polar interface, rendering the metal oxide surface hydrophobic. This modification is achieved through the formation of stable siloxane bonds between the silane (B1218182) and the hydroxyl groups present on the metal oxide surface.
Principle of Surface Modification
The surface modification process involves the hydrolysis of the methoxy (B1213986) groups of this compound to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-M-OH, where M = Ti, Si, or Al) on the surface of the metal oxide particles. This reaction results in the formation of a covalent M-O-Si bond, effectively grafting the cyclohexyl moiety onto the surface. The reaction can proceed in solution (wet method) or in the vapor phase (dry method).
Data Presentation
The following table summarizes typical quantitative data obtained from the surface modification of different metal oxide nanoparticles with this compound. Please note that these values can vary depending on the specific surface area of the nanoparticles, reaction conditions, and measurement techniques.
| Metal Oxide | Parameter | Value Before Modification | Value After Modification with this compound |
| Titanium Dioxide (TiO₂) (Anatase) | Water Contact Angle | ~20° - 30° | > 90° |
| Thermal Stability (Weight Loss %) | < 2% up to 500°C | ~5-15% weight loss between 200-600°C | |
| Silicon Dioxide (SiO₂) (Fumed) | Water Contact Angle | < 10° | > 100° |
| Thermal Stability (Weight Loss %) | ~2-5% up to 800°C (due to dehydroxylation) | ~10-20% weight loss between 200-700°C | |
| Aluminum Oxide (Al₂O₃) (Gamma) | Water Contact Angle | ~10° - 20° | > 85° |
| Thermal Stability (Weight Loss %) | < 3% up to 600°C | ~8-18% weight loss between 200-650°C |
Experimental Protocols
Detailed methodologies for the surface modification of TiO₂, SiO₂, and Al₂O₃ nanoparticles with this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the starting materials and desired outcomes.
Protocol 1: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles (Wet Method)
Objective: To render TiO₂ nanoparticles hydrophobic.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles (e.g., anatase, P25)
-
This compound (CHTMS)
-
Toluene (anhydrous)
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Ultrasonicator
-
Oven
Procedure:
-
Pre-treatment of TiO₂ Nanoparticles:
-
Disperse 1 g of TiO₂ nanoparticles in 50 mL of ethanol.
-
Sonicate the dispersion for 30 minutes to break up agglomerates.
-
Centrifuge the suspension at 8000 rpm for 15 minutes and discard the supernatant.
-
Dry the TiO₂ powder in an oven at 120°C for 2 hours to activate the surface hydroxyl groups.
-
-
Silanization Reaction:
-
In a 250 mL round-bottom flask, disperse the dried TiO₂ nanoparticles in 100 mL of anhydrous toluene.
-
Sonicate the mixture for 20 minutes for uniform dispersion.
-
Add 0.5 mL of this compound to the suspension.
-
Heat the mixture to reflux (approximately 110°C) and stir vigorously for 4 hours under a nitrogen atmosphere.
-
-
Washing and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the particles in 50 mL of toluene.
-
Repeat the centrifugation and washing step two more times with toluene, followed by two washes with ethanol to remove unreacted silane and by-products.
-
-
Drying:
-
After the final wash, dry the modified TiO₂ nanoparticles in a vacuum oven at 80°C for 12 hours.
-
-
Characterization:
-
The hydrophobicity of the modified TiO₂ can be confirmed by measuring the water contact angle on a pressed pellet of the powder.
-
Successful grafting can be verified by Fourier Transform Infrared (FTIR) spectroscopy, looking for the appearance of C-H stretching peaks from the cyclohexyl group.
-
The amount of grafted silane can be quantified using Thermogravimetric Analysis (TGA).
-
Protocol 2: Surface Modification of Silicon Dioxide (SiO₂) Nanoparticles (Wet Method)
Objective: To create a hydrophobic layer on SiO₂ nanoparticles.
Materials:
-
Silicon dioxide (SiO₂) nanoparticles (e.g., fumed silica (B1680970), silica gel)
-
This compound (CHTMS)
-
Ethanol (95%)
-
Ammonium hydroxide (B78521) solution (28-30%)
-
Beaker
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Preparation of Silane Solution:
-
In a beaker, prepare a solution of 95% ethanol and 5% deionized water (by volume).
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the silane.
-
Add this compound to the ethanol/water mixture to a final concentration of 2% (v/v) and stir for 1 hour to allow for hydrolysis.
-
-
Silanization Reaction:
-
Disperse 1 g of SiO₂ nanoparticles in 100 mL of the prepared silane solution.
-
Stir the suspension at room temperature for 6 hours.
-
-
Washing and Purification:
-
Centrifuge the suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and re-disperse the nanoparticles in 50 mL of ethanol.
-
Repeat the washing procedure three times with ethanol.
-
-
Drying:
-
Dry the modified SiO₂ nanoparticles in an oven at 100°C for 12 hours.
-
-
Characterization:
-
Assess the hydrophobicity by observing the dispersion of the powder in water versus a non-polar solvent like hexane.
-
Confirm the presence of the cyclohexyl groups using FTIR spectroscopy.
-
Determine the grafting density via TGA.
-
Protocol 3: Surface Modification of Aluminum Oxide (Al₂O₃) Nanoparticles (Vapor Phase Method)
Objective: To achieve a uniform hydrophobic coating on Al₂O₃ nanoparticles.
Materials:
-
Aluminum oxide (Al₂O₃) nanoparticles (e.g., gamma-Al₂O₃)
-
This compound (CHTMS)
-
Vacuum oven or tube furnace with gas flow control
-
Schlenk flask
-
Nitrogen gas (high purity)
Procedure:
-
Pre-treatment of Al₂O₃ Nanoparticles:
-
Place 1 g of Al₂O₃ nanoparticles in a clean, dry Schlenk flask.
-
Heat the nanoparticles under vacuum at 150°C for 4 hours to remove adsorbed water and activate surface hydroxyls.
-
-
Silanization Reaction:
-
Cool the flask to 120°C.
-
In a separate container, place a small, open vial containing 0.5 mL of this compound. Carefully place this vial inside the Schlenk flask containing the Al₂O₃, ensuring no direct contact.
-
Evacuate the Schlenk flask and then backfill with dry nitrogen. Repeat this cycle three times.
-
Heat the sealed Schlenk flask in an oven or oil bath at 120°C for 12 hours to allow the silane vapor to react with the nanoparticle surface.
-
-
Post-treatment:
-
After the reaction, cool the flask to room temperature.
-
Heat the flask to 100°C under a flow of dry nitrogen for 1 hour to remove any physisorbed silane.
-
-
Characterization:
-
Evaluate the change in surface energy by measuring the water contact angle.
-
Use FTIR to identify the characteristic peaks of the cyclohexyl group.
-
Quantify the grafted amount using TGA.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key steps and relationships in the surface modification process.
Caption: Reaction mechanism of metal oxide surface modification.
Experimental Workflows
The following diagrams outline the general experimental workflows for the wet and vapor phase modification methods.
Caption: General workflow for wet method surface modification.
Caption: General workflow for vapor phase surface modification.
Application Note and Protocol for the Polymerization of Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyltrimethoxysilane is an organosilicon compound that serves as a precursor for the synthesis of poly(cyclohexylsilsesquioxane), a hybrid organic-inorganic polymer. The polymerization process, typically a sol-gel reaction, involves the hydrolysis of the methoxy (B1213986) groups followed by the condensation of the resulting silanol (B1196071) groups to form a stable siloxane (Si-O-Si) network. The cyclohexyl groups attached to the silicon atoms impart specific properties to the final polymer, such as hydrophobicity and altered mechanical characteristics. This application note provides a detailed experimental setup and protocols for the controlled polymerization of this compound and the characterization of the resulting polymer.
Principle of the Method
The polymerization of this compound proceeds via a sol-gel process, which can be broadly divided into two key steps:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (Si-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si) and release water or methanol, respectively. This process leads to the growth of a polymer network.
The reaction conditions, including the choice of catalyst, water-to-silane ratio, solvent, temperature, and reaction time, significantly influence the kinetics of hydrolysis and condensation, and consequently, the structure and properties of the final poly(cyclohexylsilsesquioxane).
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the acid- and base-catalyzed polymerization of this compound.
Materials and Equipment
Materials:
-
This compound (CHTMS), ≥97% purity
-
Methanol (MeOH), anhydrous
-
Ethanol (EtOH), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (B78521) (NaOH), 1 M aqueous solution
-
Deionized water
-
Nitrogen gas, high purity
Equipment:
-
Round-bottom flasks with stoppers
-
Magnetic stirrer with stir bars
-
Condenser
-
Heating mantle or oil bath
-
Schlenk line or glovebox for inert atmosphere (optional)
-
Glass vials
-
Pipettes and graduated cylinders
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (with capabilities for ¹H, ¹³C, and ²⁹Si NMR)
-
Thermogravimetric Analyzer (TGA)
Acid-Catalyzed Polymerization Protocol
This protocol is adapted from general procedures for the polymerization of organotrialkoxysilanes.[1]
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20.4 g (0.1 mol) of this compound.
-
Add 32 mL of methanol as a solvent.
-
While stirring, add 10.8 mL (0.6 mol) of deionized water.
-
To this mixture, add 2.7 mL of 1 M aqueous HCl to achieve a catalyst concentration of approximately 2.7 mol% relative to the monomer.
-
Attach a condenser to the flask and heat the mixture to 60°C with continuous stirring.
-
Maintain the reaction at 60°C for 24 hours. The solution may become viscous or form a gel over time.
-
After 24 hours, cool the reaction mixture to room temperature.
-
If a gel has formed, it can be crushed, washed with deionized water and diethyl ether, and then dried in a vacuum oven at 100°C overnight.[1] If the product is a soluble polymer, the solvent can be removed using a rotary evaporator.
Base-Catalyzed Polymerization Protocol
This protocol is also based on general sol-gel synthesis principles.[1]
-
In a 100 mL round-bottom flask with a magnetic stir bar, combine 20.4 g (0.1 mol) of this compound and 32 mL of methanol.
-
With vigorous stirring, add 10.8 mL (0.6 mol) of deionized water.
-
Add 2.7 mL of 1 M aqueous NaOH to the mixture to reach a catalyst concentration of roughly 2.7 mol% relative to the monomer.
-
Fit the flask with a condenser and heat the reaction to 60°C while stirring.
-
Allow the reaction to proceed at 60°C for 24 hours. Observe any changes in viscosity or for the formation of a gel.
-
After the reaction period, cool the mixture to room temperature.
-
Process the resulting polymer as described in the acid-catalyzed protocol (step 8).
Data Presentation
The following tables summarize the experimental parameters for the polymerization of this compound.
Table 1: Reaction Conditions for the Polymerization of this compound
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Monomer Concentration | 1 M | 1 M |
| Solvent | Methanol | Methanol |
| Water:Monomer Molar Ratio | 6:1 | 6:1 |
| Catalyst | 1 M HCl (aq) | 1 M NaOH (aq) |
| Catalyst:Monomer Molar Ratio | 0.027:1 | 0.027:1 |
| Temperature | 60°C | 60°C |
| Reaction Time | 24 hours | 24 hours |
Table 2: Expected Characterization Data for Poly(cyclohexylsilsesquioxane)
| Characterization Technique | Expected Observations |
| FTIR | Strong, broad absorption band around 1000-1150 cm⁻¹ (Si-O-Si stretching).[2] Peaks corresponding to C-H stretching of the cyclohexyl group (~2850-2930 cm⁻¹). |
| ²⁹Si NMR | Signals in the range of -60 to -70 ppm, corresponding to T², and T³ silicon environments, indicating the degree of condensation.[3] |
| TGA | High thermal stability, with onset of degradation typically above 300°C.[4] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and characterization of poly(cyclohexylsilsesquioxane).
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the key stages of the sol-gel polymerization of this compound is depicted below.
References
Application Note: Enhancing Catalyst Support Properties with Cyclohexyltrimethoxysilane
Introduction
The performance of heterogeneous catalysts is intrinsically linked to the physical and chemical properties of their supports. Surface modification of common support materials, such as silica (B1680970) (SiO₂), is a critical strategy for tuning catalyst activity, selectivity, and stability. Cyclohexyltrimethoxysilane (CHTMS) is a versatile organosilane coupling agent that can be employed to introduce hydrophobic cyclohexyl functionalities onto the surface of catalyst supports. This modification alters the surface energy, improves dispersion of non-polar active species, and can enhance resistance to water, a common poison in many catalytic reactions. This application note details the use of CHTMS in the preparation of modified catalyst supports, providing a general protocol and expected characterization data.
Principle of Modification
The application of this compound to a hydroxylated surface, such as silica, proceeds via a two-step hydrolysis and condensation mechanism. Initially, the methoxy (B1213986) groups (-OCH₃) of CHTMS hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the surface hydroxyl groups of the catalyst support, forming stable siloxane (Si-O-Si) bonds and covalently grafting the cyclohexyl moiety to the surface. The extent of surface coverage and the nature of the grafted layer can be controlled by reaction conditions such as temperature, time, and the concentration of the silane (B1218182).
Key Advantages of this compound Modification:
-
Increased Hydrophobicity: The non-polar cyclohexyl groups render the support surface hydrophobic, which can be advantageous in reactions where water is an undesirable byproduct or component.
-
Improved Catalyst Dispersion: Modification can prevent the agglomeration of metallic catalyst precursors, leading to smaller, more uniform active sites.
-
Enhanced Stability: The protective organic layer can passivate reactive surface sites, potentially reducing side reactions and improving the long-term stability of the catalyst.
-
Tailored Surface Chemistry: Provides a method to systematically tune the surface properties of the support to optimize catalyst-support interactions.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of a standard silica catalyst support before and after modification with this compound. (Note: The data presented are illustrative examples to demonstrate the expected changes upon surface modification and are not derived from a specific experimental result for CHTMS).
| Parameter | Untreated Silica Support | CHTMS-Modified Silica Support |
| Surface Area (BET) | 350 m²/g | 280 m²/g |
| Pore Volume | 0.85 cm³/g | 0.70 cm³/g |
| Pore Diameter | 9.7 nm | 10.0 nm |
| Water Contact Angle | < 10° | 135° |
| Surface -OH Density | ~4.8 OH/nm² | ~1.2 OH/nm² |
Experimental Protocols
Materials:
-
Silica gel (or other oxide support), calcined at 500°C for 4 hours
-
This compound (CHTMS, ≥97%)
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Ammonia (B1221849) solution (for vapor phase deposition)
Protocol 1: Liquid-Phase Grafting in Anhydrous Solvent
This protocol describes the modification of a silica support in a non-aqueous solvent to achieve a well-dispersed silane layer.
1. Pre-treatment of the Support: a. Dry the silica support in a vacuum oven at 120°C for 12 hours to remove physisorbed water. b. Allow the support to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
2. Silanization Reaction: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of the dried silica support in 200 mL of anhydrous toluene. b. Add a calculated amount of this compound to the suspension. A typical starting point is a 5% (v/v) solution. c. Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with continuous stirring.
3. Washing and Drying: a. After the reaction, allow the mixture to cool to room temperature. b. Collect the modified support by filtration. c. Wash the collected solid sequentially with toluene (3 x 50 mL) and then methanol (3 x 50 mL) to remove any unreacted silane and byproducts. d. Dry the functionalized support in a vacuum oven at 80-100°C for 8 hours.
Protocol 2: Vapor-Phase Silanization
This method is suitable for achieving a more uniform, monolayer coverage of the silane on the support surface.
1. Pre-treatment of the Support: a. Place 5 g of the silica support in a ceramic boat within a tube furnace. b. Heat the support under a flow of dry nitrogen gas to 200°C for 4 hours to dehydroxylate the surface partially, leaving isolated silanol groups which are ideal for reaction. c. Cool the support to the desired reaction temperature (typically 120-150°C) under the nitrogen flow.
2. Silanization Reaction: a. Place a small, open vial containing 1-2 mL of this compound in the gas stream upstream of the tube furnace, within a heated zone to allow for its vaporization. b. Optionally, pass the nitrogen carrier gas through a bubbler containing CHTMS. c. Pass the CHTMS-laden nitrogen gas over the heated silica support for 4-6 hours. d. To catalyze the reaction, a separate stream of nitrogen bubbled through an ammonia solution can be introduced, although this may lead to some polymerization.
3. Post-treatment: a. After the reaction period, stop the flow of CHTMS vapor and continue to purge with dry nitrogen for 1 hour at the reaction temperature to remove any physisorbed silane. b. Cool the modified support to room temperature under a dry nitrogen atmosphere.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Cyclohexyltrimethoxysilane Hydrolysis Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the hydrolysis rate of Cyclohexyltrimethoxysilane during their experiments.
Troubleshooting Guide
Issue: Slow or Incomplete Hydrolysis
Symptoms:
-
Low yield of silanol (B1196071) groups (-Si-OH).
-
Presence of unreacted this compound detected by analytical methods (e.g., FTIR, NMR).
-
Poor surface modification or film formation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Neutral pH | The hydrolysis of trialkoxysilanes is slowest at a neutral pH of 7.[1][2] Both acidic and basic conditions catalyze the reaction.[1][2] For non-amino silanes like this compound, adjust the pH of the aqueous solution to a range of 3-5 using an acid like acetic acid (0.1%-0.5%) to accelerate hydrolysis.[1][3] |
| Insufficient Water | Stoichiometrically, three moles of water are required to hydrolyze one mole of a trialkoxysilane.[2] However, an excess of water is often recommended to drive the reaction equilibrium towards the hydrolyzed product.[2] Increase the water-to-silane molar ratio. |
| Low Temperature | Higher temperatures increase the kinetic energy of molecules, accelerating the hydrolysis reaction.[1][4] Most silanes hydrolyze most efficiently at 60°C.[3] Consider increasing the reaction temperature, but be mindful of potential side reactions or solvent evaporation. |
| Presence of Alcohol Co-Solvent | The presence of alcohol co-solvents, such as methanol (B129727) (a byproduct of methoxysilane (B1618054) hydrolysis), can slow down the hydrolysis reaction rate.[1][2] If possible, minimize the initial concentration of alcohol in the reaction mixture. |
| Steric Hindrance | The bulky cyclohexyl group can sterically hinder the approach of water to the silicon atom, slowing down hydrolysis compared to smaller alkoxysilanes.[2] Ensure other reaction parameters (pH, temperature) are optimized to overcome this. |
Issue: Formation of Oligomers and Gels
Symptoms:
-
Solution becomes cloudy or forms a precipitate/gel.
-
Reduced shelf-life of the hydrolyzed silane (B1218182) solution.
-
Poor film quality due to insoluble particles.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Rapid Condensation | Silanol groups formed during hydrolysis are unstable and can condense with each other to form siloxane bonds (-Si-O-Si-), leading to oligomers and gels.[4][5] Condensation is faster at higher pH and higher concentrations.[5] |
| High Silane Concentration | A higher concentration of the silane coupling agent will speed up the hydrolysis reaction, but also the self-polymerization of the hydrolyzate.[1] Prepare more dilute solutions (e.g., 0.5-2% hydroalcoholic solution) to manage the condensation rate.[3] |
| Inappropriate pH | While acid catalyzes hydrolysis, very low pH can also promote condensation, although at a slower rate than high pH.[6] Silanols are most stable around pH 3.[5] Fine-tune the pH to balance the hydrolysis and condensation rates for your specific application. |
| Extended Reaction Time | The longer the hydrolyzed silane is left in solution, the more time there is for condensation to occur.[5] Prepare the silane solution shortly before its intended use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the hydrolysis rate of this compound?
The hydrolysis rate is primarily controlled by pH, temperature, water concentration, the presence of catalysts, and the choice of solvent.[2]
Q2: How does pH affect the hydrolysis rate?
The hydrolysis of this compound is slowest at a neutral pH (around 7).[1][2] Both acidic (pH 3-5) and basic conditions have a significant catalytic effect, accelerating the reaction.[1][7] For non-amino silanes, acidic conditions are generally preferred to promote hydrolysis while minimizing the rate of condensation.[6][8]
Q3: What is the optimal temperature for hydrolysis?
Generally, increasing the temperature accelerates the hydrolysis rate.[1][4] A temperature of 60°C is often cited as efficient for most silane hydrolysis reactions.[3] However, the optimal temperature can depend on the solvent and desired reaction time.
Q4: Can I use a catalyst to speed up the reaction?
Yes, both acids and bases act as catalysts.[9] Acetic acid is commonly used to lower the pH for non-amino silanes.[3] Rare earth metal salts, such as europium perchlorate, have also been shown to be effective catalysts for silane hydrolysis under mild conditions.[10]
Q5: How does the solvent system impact hydrolysis?
Methoxy silanes are typically hydrolyzed in methanol-water mixtures.[3] The presence of the alcohol product (methanol) can slow the hydrolysis reaction due to Le Chatelier's principle.[1] The polarity of the solvent also plays a role in the solubility and reactivity of the silane.[10]
Q6: Why are my hydrolyzed this compound solutions unstable?
The instability is due to the condensation of the newly formed silanol (-Si-OH) groups into siloxane (-Si-O-Si-) bonds.[4][5] This process leads to the formation of oligomers and eventually gels. This condensation reaction is also catalyzed by pH and temperature. To improve stability, prepare dilute solutions, control the pH (around 3-4 is often a good balance), and use the solution shortly after preparation.[5]
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of this compound
This protocol describes a standard method for hydrolyzing this compound for surface treatment applications.
Materials:
-
This compound
-
Methanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (or another suitable acid)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Prepare the Solvent Mixture: In the reaction vessel, prepare a hydroalcoholic solution. A classic ratio is 72% alcohol and 8% water by weight.[3]
-
Adjust pH: While stirring, add acetic acid dropwise to the solvent mixture to adjust the pH to 4-5.[3]
-
Add Silane: Slowly add the desired amount of this compound to the solution while stirring continuously. A typical concentration for surface treatment is 0.5-2% silane by weight.[3]
-
Hydrolysis Reaction: Continue stirring the solution. For long-chain silanes, a hydrolysis time of at least 6 hours at room temperature may be required.[3] To accelerate the process, the temperature can be raised to 60°C, which may reduce the required time.[3]
-
Application: The freshly prepared solution should be used promptly for the intended application (e.g., filler treatment, surface coating) to prevent excessive condensation.
Protocol 2: Monitoring Hydrolysis Rate by FTIR Spectroscopy
This protocol outlines how to monitor the progress of the hydrolysis reaction using Fourier-Transform Infrared (FTIR) spectroscopy.
Procedure:
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1.
-
Initial Spectrum: Acquire an FTIR spectrum of the unreacted mixture immediately after adding the silane. This will be the time-zero reference.
-
Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.
-
Data Analysis: Monitor the changes in the infrared spectrum. Key changes to observe include:
-
A decrease in the intensity of Si-O-CH₃ absorbance bands.
-
An increase in the intensity of the broad O-H stretching band, indicating the formation of Si-OH groups and the presence of water and methanol.
-
The potential appearance of Si-O-Si bands, indicating the onset of condensation.
-
Visualizations
References
- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. benchchem.com [benchchem.com]
- 3. witschem.com [witschem.com]
- 4. uychem.com [uychem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
Preventing unwanted polymerization of Cyclohexyltrimethoxysilane in storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Cyclohexyltrimethoxysilane to prevent unwanted polymerization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization of this compound is primarily caused by hydrolysis and condensation reactions, which are initiated by exposure to moisture, acids, or bases. The following guide provides solutions to common problems observed during storage and handling.
Problem: White precipitate or gel-like material observed in the storage container.
| Potential Cause | Recommended Action |
| Moisture Contamination: The container has been compromised, allowing atmospheric moisture to enter. This is the most common cause. | 1. Immediately blanket the container with a dry, inert gas (e.g., nitrogen or argon). 2. If the material is still liquid, it may be possible to salvage the unpolymerized portion by transferring it to a new, dry, inerted container. This should be done in a glovebox or under a continuous stream of inert gas. 3. If the material has gelled, it is no longer usable and must be disposed of according to hazardous waste regulations. |
| Improper Storage Conditions: The material has been stored in a humid environment or at elevated temperatures. | 1. Relocate the container to a dedicated flammable materials cabinet in a cool, dry, and well-ventilated area. 2. Ensure the storage area has a controlled humidity level, ideally below 50% relative humidity. |
| Acidic or Basic Contaminants: The container or transfer equipment was not properly cleaned and dried, introducing acidic or basic residues. | 1. Review cleaning and drying procedures for all equipment that comes into contact with the silane (B1218182). 2. Ensure final rinses with a non-protic, dry solvent are performed, followed by oven or vacuum drying. |
Problem: The viscosity of the this compound has noticeably increased.
| Potential Cause | Recommended Action |
| Onset of Polymerization: The material is in the early stages of hydrolysis and condensation, forming soluble oligomers. | 1. Perform a quality control check to determine the extent of polymerization (see Experimental Protocols section). 2. If the viscosity is still within an acceptable range for your application, use the material immediately. 3. If the viscosity is too high, the material may not perform as expected and should be disposed of. |
| Temperature Effects: The viscosity of liquids is temperature-dependent. | 1. Allow the material to equilibrate to room temperature before use and measurement. 2. Compare the viscosity to the manufacturer's specifications at a defined temperature. |
Problem: Inconsistent performance in experimental applications.
| Potential Cause | Recommended Action |
| Partial Polymerization: The presence of oligomers can alter the reactivity and physical properties of the silane. | 1. Test a fresh, unopened container of this compound to confirm if the issue is with the material or the experimental setup. 2. Implement a routine quality control check on all incoming and opened silane containers. |
| Hydrolysis Byproducts: The presence of methanol (B129727), a byproduct of hydrolysis, can interfere with some reactions. | 1. Use analytical methods such as Headspace GC-MS to detect the presence of methanol (see Experimental Protocols section). 2. If methanol is detected, it is a strong indicator of hydrolysis, and the material's purity is compromised. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] The storage container should be blanketed with a dry, inert gas such as nitrogen or argon to prevent exposure to atmospheric moisture.[2][3]
Q2: What is the primary cause of unwanted polymerization?
A2: The primary cause of unwanted polymerization is hydrolysis of the methoxy (B1213986) groups, followed by condensation of the resulting silanol (B1196071) groups. This process is initiated by water and is accelerated by the presence of acids or bases.[4]
Q3: Can I use a container that has been previously opened?
A3: Yes, but with caution. After opening, it is crucial to purge the headspace of the container with a dry, inert gas before resealing to minimize the introduction of moisture. It is best practice to use the material promptly after opening.
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
A4: While some organosilanes can be stabilized with acidic inhibitors, it is generally not recommended to add inhibitors to high-purity this compound as this can affect its performance in sensitive applications. The most effective preventative measure is strict moisture exclusion. For some applications, the controlled addition of a non-nucleophilic acid can stabilize silanol hydrolysates, but this is a specialized procedure.[5]
Q5: What is the acceptable moisture level for storing this compound?
A5: While specific ppm levels for this compound are not widely published, for moisture-sensitive silanes in general, a moisture content below 100 ppm in the product is desirable. The storage environment should have a relative humidity below 50%.
Q6: How can I safely handle this compound to prevent moisture exposure?
A6: All handling of this compound should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques. All glassware and transfer equipment must be thoroughly dried in an oven and cooled under a stream of dry inert gas before use.
Q7: What are the signs of polymerization?
A7: The initial signs of polymerization can be subtle, such as a slight increase in viscosity. As the process progresses, you may observe the formation of a white precipitate (silica and polysiloxanes) or, in advanced stages, complete gelation of the material.
Q8: What should I do if I suspect my this compound has started to polymerize?
A8: If you suspect polymerization, you should perform quality control tests to assess the material's integrity. This can include viscosity measurements, Karl Fischer titration to determine water content, and FTIR spectroscopy to detect the presence of silanol (Si-OH) and siloxane (Si-O-Si) bonds.
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method quantifies the amount of water present in the this compound, which is a key indicator of potential hydrolysis and polymerization.
Instrumentation:
-
Coulometric or Volumetric Karl Fischer Titrator
Reagents and Materials:
-
Anhydrous methanol or a specialized Karl Fischer solvent for siloxanes
-
Karl Fischer reagent (hydranal or equivalent)
-
Dry, gas-tight syringes and needles
-
Septum-sealed vials
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is in a dry state by running a pre-titration of the solvent until a stable, low drift is achieved.
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), draw a known volume or weight of the this compound sample into a dry, gas-tight syringe.
-
Injection: Inject the sample directly into the conditioned titration cell.
-
Titration: Start the titration and record the amount of water detected in micrograms or ppm.
-
Analysis: Compare the result to the manufacturer's specification or an established in-house limit (e.g., < 100 ppm). A higher than expected water content indicates a risk of polymerization.
Protocol 2: Viscosity Measurement
An increase in viscosity is a direct physical indication of oligomer and polymer formation.
Instrumentation:
-
Viscometer (e.g., cone-and-plate, falling-ball, or rotational viscometer)
-
Temperature-controlled water bath
Procedure:
-
Temperature Control: Equilibrate the viscometer and the this compound sample to a standard temperature (e.g., 25°C).
-
Calibration: Calibrate the viscometer using a standard of known viscosity.
-
Measurement: Measure the viscosity of the this compound sample according to the instrument's operating instructions.
-
Analysis: Compare the measured viscosity to the technical data sheet value for the pure compound. A significant increase indicates the presence of polymerization products.
Protocol 3: Detection of Hydrolysis and Polymerization by FTIR Spectroscopy
FTIR spectroscopy can be used to qualitatively detect the byproducts of hydrolysis and the formation of siloxane bonds.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a liquid transmission cell (e.g., NaCl or KBr plates)
Procedure:
-
Background Spectrum: Obtain a background spectrum of the empty cell or the solvent if used.
-
Sample Preparation: In a dry environment, apply a thin film of the this compound sample between two salt plates.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample.
-
Analysis: Examine the spectrum for the following characteristic peaks:
-
Si-O-C stretch (of methoxy group): Strong absorbance around 1080-1100 cm⁻¹. A decrease in the intensity of this peak may indicate hydrolysis.
-
Si-OH stretch (silanol): A broad absorbance band around 3200-3700 cm⁻¹. The appearance of this band is a clear indicator of hydrolysis.
-
Si-O-Si stretch (siloxane): A broad and strong absorbance band around 1000-1100 cm⁻¹, which may overlap with the Si-O-C peak but often presents as a broadening or a new shoulder. This indicates condensation and polymer formation.
-
Protocol 4: Detection of Methanol by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Methanol is a direct byproduct of the hydrolysis of this compound. Its presence is a sensitive indicator that the material has been exposed to moisture.
Instrumentation:
-
Headspace Autosampler
-
Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer
Procedure:
-
Sample Preparation: In a headspace vial, place a known amount of the this compound sample. Seal the vial with a septum cap.
-
Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 70°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.[4]
-
Injection: The headspace autosampler injects a known volume of the gas phase into the GC-MS.
-
GC Separation: The components are separated on the GC column. A typical temperature program might start at 40°C and ramp up to 150°C.[4]
-
MS Detection: The mass spectrometer detects the separated components.
-
Analysis: Monitor for the presence of methanol by its characteristic retention time and mass spectrum (prominent ions at m/z 31, 32, and 29).[4] Quantification can be performed using an external or internal standard.
Workflow for Quality Control Testing
Caption: Quality control workflow for incoming this compound.
References
Optimizing reaction conditions for Cyclohexyltrimethoxysilane surface grafting.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Cyclohexyltrimethoxysilane for surface modification.
Troubleshooting Guide
This guide addresses common issues encountered during the surface grafting process in a question-and-answer format.
Q1: Why is the grafted this compound coating non-uniform or patchy?
A1: A non-uniform coating is a frequent issue that can stem from several factors:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure consistent grafting. Organic residues, dust, or other contaminants can mask surface hydroxyl groups, preventing the silane (B1218182) from binding uniformly.[1]
-
Environmental Contamination: High humidity in the reaction environment can cause this compound to hydrolyze and self-condense in the solution before it has a chance to bond with the substrate surface.[1]
-
Improper Silane Concentration: A concentration that is too low may not provide enough molecules for complete surface coverage. Conversely, a concentration that is too high can lead to the formation of silane aggregates and a thick, uneven layer instead of a monolayer.[1]
-
Sub-optimal Reaction Temperature: Extreme temperatures can negatively affect the reaction rate, potentially leading to inconsistent and uneven application.[2]
Troubleshooting Steps:
-
Enhance Cleaning Protocol: Implement a rigorous cleaning procedure using solvents like acetone (B3395972) and ethanol, followed by a surface activation step (e.g., plasma treatment, UV-ozone, or piranha solution) to generate a high density of hydroxyl (-OH) groups.[3][4]
-
Control Reaction Atmosphere: Conduct the grafting reaction in a moisture-free environment, such as under an inert gas (e.g., argon or nitrogen) or in a desiccator. Use anhydrous solvents to prepare the silane solution.[4][5]
-
Optimize Silane Concentration: Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it. Characterize the surface at each concentration to find the optimal value for your specific substrate and application.
-
Regulate Temperature: Maintain a stable and optimized reaction temperature throughout the grafting process.
Q2: The treated surface is not as hydrophobic as expected. What went wrong?
A2: Insufficient hydrophobicity suggests that the density of the grafted cyclohexyl groups is low or they are not properly oriented.
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or inactivation of the surface.[1]
-
Degraded Silane Reagent: this compound is sensitive to moisture. If the reagent has been improperly stored, it may have already hydrolyzed and polymerized in the container, reducing its effectiveness.[1]
-
Excess Water in Solution: While some water is necessary for the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, too much water in the bulk solution promotes self-polymerization, which competes with the surface reaction.[2][6]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been stored under an inert atmosphere.
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to determine the optimal conditions for achieving maximum surface coverage.[7] An initial study might explore times from 2 to 24 hours and temperatures from room temperature to 80°C.[6][8]
-
Control Water Content: Use anhydrous solvents for the reaction. If pre-hydrolysis of the silane is desired, it should be done in a controlled manner, for instance, by using a solvent with a specific, low water content. The hydration level of the substrate itself is also a critical factor.[2][6]
-
Post-Grafting Curing: Include a curing step (e.g., baking at 110-120°C) after rinsing off the excess silane. This promotes the formation of strong covalent bonds between the silane and the surface and within the silane layer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for successful grafting?
A1: The success of the silanization process depends on several interdependent parameters. The most critical are the cleanliness and activation of the substrate, the concentration of the silane, the absence of excess moisture in the reaction environment, and the reaction temperature and time.[3] The primary and secondary relationships of these factors on grafting rate have been identified as: hydration degree > silane dosage > reaction temperature.[6]
Q2: What is the mechanism of this compound grafting?
A2: The grafting process occurs in two main steps:
-
Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with trace amounts of water (ideally from the substrate surface) to form reactive silanol (B1196071) groups (Si-OH).[9]
-
Condensation: These silanol groups then react with the hydroxyl groups (-OH) on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate) and releasing methanol. The silanols can also react with each other to form a cross-linked polysiloxane network on the surface (Si-O-Si).[9]
Q3: Which solvents are recommended for the grafting solution?
A3: Anhydrous solvents are highly recommended to prevent premature polymerization of the silane in the solution. Toluene (B28343) is a commonly used and effective solvent for silanization.[4][10] Other non-polar solvents like hexane (B92381) can also be used.[5]
Q4: How can I confirm that the grafting was successful?
A4: Several surface characterization techniques can be used:
-
Water Contact Angle (WCA) Measurement: A significant increase in the water contact angle compared to the untreated substrate indicates a successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface, confirming the presence of Silicon (Si) and Carbon (C) from the grafted silane.[4][6][11]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the chemical bonds formed, such as Si-O-Si linkages.[12][13]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface, showing the morphology and homogeneity of the silane layer.[11][14]
Data Presentation
Table 1: Influence of Reaction Parameters on Grafting Rate of a Model Silane (Vinyl Triethoxysilane) Data adapted from an orthogonal experiment on a similar silane coupling agent to illustrate the relative importance of key variables.[6][8]
| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |
| A: Substrate Hydration Degree | 7% | 10% | 12% | 10% |
| B: Reaction Temperature | 60 °C | 70 °C | 80 °C | 80 °C |
| C: Silane Dosage (in 30mL solvent) | 10 mL | 12 mL | 15 mL | 12 mL |
Note: The optimal conditions for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Surface Grafting of this compound onto a Silicon-Based Substrate
This protocol provides a general methodology for achieving a hydrophobic surface.
1. Substrate Preparation and Activation: a. Thoroughly clean the substrate by sonicating for 10-15 minutes each in acetone, then ethanol, and finally deionized water.[4] b. Dry the substrate with a stream of dry nitrogen or in an oven at 110°C. c. Activate the surface to generate hydroxyl groups. A common method is to use an oxygen plasma cleaner for 5-15 minutes or a UV-ozone cleaner for 15-20 minutes.[4] The substrate should be used immediately after activation.
2. Silanization Reaction: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). b. Place the activated, dry substrate into the silane solution. Ensure the entire surface to be coated is submerged. c. Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for 4-6 hours with gentle stirring.[6]
3. Post-Grafting Treatment: a. Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove any physically adsorbed, unreacted silane. Sonication for 1-2 minutes can aid in this step.[4] b. Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent and water.[5] c. Allow the substrate to cool to room temperature before characterization.
Visualizations
Caption: Experimental workflow for this compound surface grafting.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
- 3. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 10. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexyltrimethoxysilane (CHTMS) Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexyltrimethoxysilane (CHTMS) coatings. The information is designed to help resolve common issues, particularly poor adhesion, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CHTMS) and what are its primary applications?
A1: this compound (CHTMS) is an organosilane with the chemical formula C9H20O3Si.[1][2][3] It is primarily used as a chemical intermediate and a coupling agent to promote adhesion between inorganic substrates (like glass, metals, and ceramics) and organic polymers.[4] Its applications include the surface modification of materials to create protective, hydrophobic coatings.[5]
Q2: How does CHTMS form a bond with a substrate?
A2: The adhesion mechanism involves a two-step process: hydrolysis and condensation. First, the methoxy (B1213986) groups (-OCH3) of the CHTMS molecule react with water to form reactive silanol (B1196071) groups (-Si-OH). This is the hydrolysis step. Subsequently, these silanol groups condense with hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). This process is known as condensation. Additional cross-linking can occur between adjacent CHTMS molecules, forming a durable siloxane network.
Q3: What are the key factors influencing the adhesion of CHTMS coatings?
A3: The primary factors include:
-
Substrate Preparation: The cleanliness and activation of the substrate surface are critical for good adhesion.
-
Solution Chemistry: The pH, concentration of CHTMS, and solvent composition significantly affect the rates of hydrolysis and condensation.
-
Application Method: The technique used to apply the silane (B1218182) solution (e.g., dipping, spraying, wiping) can influence the uniformity and thickness of the coating.
-
Curing Conditions: Temperature and humidity during the curing process play a crucial role in the formation of covalent bonds and the overall integrity of the coating.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of CHTMS coatings is a common issue that can often be resolved by systematically evaluating and optimizing the coating process. The following sections address specific problems and provide potential solutions.
Issue 1: Coating Delaminates or Peels Easily (e.g., fails a tape test)
This is the most common sign of poor adhesion and can be attributed to several factors.
Potential Causes & Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, oils, or other contaminants on the substrate surface can prevent the formation of a strong bond.
-
Solution: Implement a rigorous cleaning protocol. This may include solvent washing (e.g., with acetone (B3395972) or isopropanol), followed by a rinse with deionized water and drying. For some substrates, plasma or UV-ozone treatment may be necessary to remove stubborn organic contaminants and create a reactive, hydroxyl-rich surface.
-
-
Insufficient Hydrolysis of CHTMS: If the methoxy groups are not fully hydrolyzed to silanols, there will be fewer reactive sites to bond with the substrate.
-
Solution: Adjust the pH of the silane solution. The rate of hydrolysis is generally fastest under acidic or basic conditions and slowest at a neutral pH of around 7.[6] For many silanes, a pH between 4 and 5, adjusted with a weak acid like acetic acid, is optimal for promoting hydrolysis while controlling the condensation rate.[6] Also, ensure sufficient water is present in the solvent system (e.g., a 95:5 alcohol-to-water ratio is common).
-
-
Premature Condensation in Solution: If the condensation reaction is too rapid, CHTMS molecules will polymerize in the solution before they can bond to the substrate, leading to the deposition of weakly adhered oligomers.
-
Solution: Control the pH and concentration of the solution. While acidic conditions accelerate hydrolysis, they also slow down the condensation reaction, providing a wider window for application.[6] Using dilute solutions (typically 0.5-5% by weight) can also help to minimize premature condensation.[4]
-
-
Incomplete Curing: The formation of covalent bonds between the silane and the substrate requires energy and the removal of water molecules.
-
Solution: Optimize the curing temperature and time. While room temperature curing is possible, it may take an extended period (e.g., 24 hours). Heat curing, typically between 80°C and 150°C for 15-60 minutes, can significantly accelerate the condensation process and improve adhesion. The optimal temperature will depend on the substrate and the specific coating formulation.
-
-
High Humidity During Application/Curing: Excessive humidity can lead to uncontrolled hydrolysis and condensation, potentially resulting in a poorly structured film.
-
Solution: Control the environmental conditions during coating application and curing. Aim for a relative humidity below 60% if possible.
-
Logical Troubleshooting Workflow for Delamination
The following diagram illustrates a step-by-step approach to troubleshooting delamination issues.
Issue 2: Inconsistent Coating Performance (Good adhesion in some areas, poor in others)
This issue often points to a lack of uniformity in the preparation or application process.
Potential Causes & Solutions:
-
Uneven Substrate Cleaning: Contaminants may be present in some areas but not others.
-
Solution: Ensure the entire substrate surface is treated uniformly during the cleaning process. Immersion techniques are often more effective than wiping for complex geometries.
-
-
Non-uniform Application: The silane solution may not have been applied evenly, leading to variations in coating thickness.
-
Solution: Refine the application technique. For dip coating, ensure a smooth and steady withdrawal speed. For spray coating, check for a consistent spray pattern and appropriate distance from the substrate.
-
-
"Coffee Ring" Effect: During drying, the solvent may evaporate unevenly, concentrating the silane at the edges of droplets.
-
Solution: Control the drying rate. A slower, more controlled evaporation process in a controlled environment can help to prevent this effect.
-
Quantitative Data on Coating Parameters
While specific adhesion strength values for CHTMS are not widely published and are highly dependent on the specific experimental conditions, the following table provides typical ranges for silane coatings on various substrates. These values should be used as a starting point for process optimization.
| Parameter | Steel | Aluminum | Glass |
| Typical Pretreatment | Degreasing, Grit Blasting | Degreasing, Alkaline Etch | Detergent Wash, DI Water Rinse |
| Silane Concentration | 1-5% in Ethanol (B145695)/Water | 1-5% in Ethanol/Water | 1-5% in Ethanol/Water |
| Solution pH | 4.0 - 5.5 | 4.0 - 5.5 | 4.0 - 5.5 |
| Curing Temperature | 100-150 °C | 100-130 °C | 110-150 °C |
| Curing Time | 15-60 min | 15-60 min | 20-60 min |
| Expected Adhesion Strength (Pull-off, MPa) | 5 - 20+ | 5 - 20+ | 10 - 30+ |
Note: Adhesion strength is highly dependent on the specific alloy of steel or aluminum, the type of glass, and the topcoat applied over the silane primer. The values presented are illustrative for a well-optimized system.
Experimental Protocols
Protocol 1: CHTMS Coating Application (Dip Coating Method)
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: For enhanced surface activation, treat the substrate with oxygen plasma for 5 minutes immediately before coating.
-
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the solution to 4.5-5.0 using acetic acid.
-
Add CHTMS to the solution with stirring to achieve a final concentration of 2% (v/v).
-
Allow the solution to hydrolyze for at least 30 minutes with gentle stirring.
-
-
Coating Application:
-
Immerse the prepared substrate into the hydrolyzed silane solution for 2 minutes.
-
Withdraw the substrate from the solution at a slow, constant rate (e.g., 1 mm/s) to ensure a uniform coating.
-
-
Curing:
-
Allow the coated substrate to air dry for 5-10 minutes to evaporate the solvent.
-
Transfer the substrate to an oven and cure at 120°C for 30 minutes.
-
Allow the substrate to cool to room temperature before further processing or testing.
-
Protocol 2: Adhesion Testing - Cross-Hatch Test (ASTM D3359)
This test provides a qualitative assessment of adhesion.
-
Make Cuts: Using a sharp blade and a cutting guide, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern. The spacing of the cuts depends on the coating thickness.
-
Apply Tape: Apply a strip of pressure-sensitive adhesive tape (as specified in the standard) over the cross-hatch area and press firmly to ensure good contact.
-
Remove Tape: Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a rapid, smooth motion.
-
Evaluate: Examine the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Protocol 3: Adhesion Testing - Pull-Off Test (ASTM D4541)
This test provides a quantitative measure of adhesion strength.
-
Prepare Test Area: Select a flat, representative area of the coated surface.
-
Adhere Dolly: Use a suitable adhesive (e.g., a two-part epoxy) to glue a metal loading fixture (dolly) to the coated surface. Ensure no adhesive is squeezed out around the dolly.
-
Cure Adhesive: Allow the adhesive to fully cure according to the manufacturer's instructions.
-
Score Coating: If necessary, carefully cut around the dolly through the coating to the substrate to isolate the test area.
-
Perform Pull Test: Attach a pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a slow, constant rate until the dolly is pulled from the surface.
-
Record Data: Record the force at which failure occurred. The adhesion strength is calculated as the failure load divided by the surface area of the dolly (expressed in MPa or psi). Note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).
Chemical Pathway Visualization
The following diagram illustrates the chemical reactions involved in the adhesion of CHTMS to a hydroxylated substrate.
References
Factors affecting the uniformity of Cyclohexyltrimethoxysilane self-assembled monolayers.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formation of uniform self-assembled monolayers (SAMs) using Cyclohexyltrimethoxysilane (CHTMS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the uniformity of CHTMS SAMs?
A1: The uniformity of this compound (CHTMS) self-assembled monolayers (SAMs) is primarily influenced by a combination of factors that control the hydrolysis and condensation reactions of the silane (B1218182) molecules both in solution and on the substrate. The most critical parameters include:
-
Substrate Cleanliness and Hydroxylation: The substrate (e.g., silicon wafer, glass) must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups. These groups are the reactive sites for the covalent attachment of the silane.
-
Water Content: A controlled amount of water is essential for the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the CHTMS to form reactive silanol (B1196071) groups (-Si-OH). However, excessive water in the deposition solvent can lead to premature polymerization and aggregation of silane molecules in the solution, which then deposit as particulates on the surface, severely compromising uniformity.
-
Silane Concentration: The concentration of CHTMS in the deposition solvent affects the rate of monolayer formation and the potential for multilayer or aggregate formation. Optimal concentration is a balance between achieving full coverage in a reasonable time and preventing solution-phase polymerization.
-
Deposition Time and Temperature: The immersion time must be sufficient for the monolayer to assemble and organize. Temperature influences the reaction kinetics; while elevated temperatures can speed up the process, they can also accelerate undesirable solution-phase polymerization. Room temperature is typically sufficient for SAM formation.
Q2: What is the expected water contact angle for a high-quality CHTMS SAM?
A2: A high-quality, well-ordered CHTMS SAM should render a hydroxylated surface (like silicon dioxide) significantly more hydrophobic. While specific data for CHTMS is not abundant in literature, based on analogous short-chain alkylsilanes, the static water contact angle is expected to be in the range of 90° to 105° . A lower contact angle may indicate incomplete monolayer formation, a disordered layer, or the presence of hydrophilic contaminants.
Q3: How thick should a CHTMS monolayer be?
A3: A CHTMS monolayer consists of a single layer of molecules. The theoretical length of the this compound molecule is on the order of several angstroms to a nanometer. Therefore, the expected thickness of a well-formed monolayer, as measured by techniques like spectroscopic ellipsometry, should be approximately 0.7 to 1.5 nm . Thickness values significantly greater than this suggest the formation of multilayers or the deposition of silane aggregates.
Q4: Which solvent is best for CHTMS deposition?
A4: The ideal solvent should be anhydrous to prevent premature polymerization of the CHTMS in solution. Anhydrous toluene (B28343) or hexane (B92381) are commonly used for organosilane deposition. The choice of solvent is crucial as it can compete with silane molecules for access to the surface hydroxyl groups, potentially affecting the packing density of the final monolayer.
Troubleshooting Guide
Issue 1: Low Water Contact Angle / Hydrophilic Surface
-
Question: My CHTMS-coated substrate shows a water contact angle significantly lower than 90°. What went wrong?
-
Answer: A low water contact angle indicates a failure to form a dense, uniform hydrophobic monolayer. The potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Incomplete Substrate Hydroxylation | The density of surface -OH groups was insufficient for complete reaction. Ensure a thorough cleaning and activation step (e.g., Piranha solution, UV/Ozone, or oxygen plasma treatment) immediately before deposition. A freshly hydroxylated silicon surface should have a water contact angle of <10°.[1] |
| Insufficient Deposition Time | The substrate was not immersed in the silane solution long enough for a complete monolayer to form. Increase the deposition time (e.g., from 1 hour to 4 hours or longer). |
| Low Silane Concentration | The concentration of CHTMS in the solvent was too low to achieve full surface coverage in the allotted time. Increase the silane concentration, typically within the 1-5 mM range. |
| Contaminated Solvent or Silane | The CHTMS reagent or the solvent may be old or contaminated, reducing its reactivity. Use fresh, high-purity CHTMS and anhydrous grade solvent. |
Issue 2: High Surface Roughness / Visible Particles on Surface
-
Question: After deposition, my substrate appears hazy, and AFM analysis shows high roughness and particle-like aggregates. Why did this happen?
-
Answer: This is a classic sign of uncontrolled polymerization of the silane in the bulk solution, leading to the deposition of polysiloxane aggregates instead of a smooth monolayer.
| Potential Cause | Recommended Solution |
| Excess Water in Solvent | The most common cause. Atmospheric humidity or residual water in the solvent hydrolyzed the CHTMS in solution, causing it to polymerize and precipitate. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glovebox or under a dry nitrogen/argon atmosphere). |
| Excessive Silane Concentration | High concentrations can accelerate the rate of solution-phase polymerization, especially if trace amounts of water are present.[2] Reduce the CHTMS concentration. |
| Inadequate Post-Deposition Rinsing | Physisorbed (non-covalently bonded) silane aggregates were not sufficiently removed. After removing the substrate from the deposition solution, rinse it thoroughly with fresh anhydrous solvent (e.g., toluene), followed by a rinse with ethanol (B145695) or isopropanol (B130326), and then dry with nitrogen gas. |
| Contaminated Substrate | Particulate contamination on the substrate prior to deposition can act as nucleation sites for silane aggregation. Ensure rigorous substrate cleaning. |
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting different contact angles and surface morphologies each time I run the experiment. How can I improve reproducibility?
-
Answer: Inconsistency in SAM formation experiments often points to poor control over sensitive environmental and procedural variables.
| Potential Cause | Recommended Solution |
| Variable Ambient Humidity | Changes in lab humidity from day to day can significantly alter the water content in the solvent, leading to different degrees of solution polymerization. Perform depositions in a controlled-atmosphere environment like a glovebox. |
| Inconsistent Substrate Preparation | The cleaning and hydroxylation process is not standardized. Strictly adhere to a defined protocol for substrate preparation, including the timing between cleaning, drying, and immersion. |
| Age of Silane Solution | A prepared silane solution is not stable indefinitely. The CHTMS will slowly react with trace water. Always use a freshly prepared silane solution for each experiment. |
| Variable Deposition Time/Temperature | Ensure that the immersion time and the temperature of the deposition solution are kept constant across all experiments. |
Quantitative Data on Alkylsilane SAMs
Note: Experimental data specifically for this compound is limited. The following tables present typical data for short-chain alkylsilanes, which are expected to be comparable to CHTMS. This data is intended to provide a general understanding of how experimental parameters influence SAM properties.
Table 1: Effect of Silane Concentration on SAM Properties (Analog: Short-Chain Alkylsilanes)
| Silane Concentration | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) | Observations |
| Low (e.g., < 1 mM) | 75° - 90° | 0.5 - 0.8 | 0.3 - 0.6 | Incomplete monolayer, "island" formation. |
| Optimal (e.g., 1-5 mM) | 95° - 107°[3] | 0.8 - 1.2[1] | < 0.3[4] | Forms a more uniform and dense monolayer. |
| High (e.g., > 10 mM) | 80° - 95° | > 1.5 | > 0.8 | Increased likelihood of multilayer/aggregate formation, leading to higher roughness.[5] |
Table 2: Effect of Deposition Time on SAM Properties (Analog: Short-Chain Alkylsilanes)
| Deposition Time | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (RMS, nm) | Observations |
| Short (e.g., < 30 min) | 70° - 85° | 0.4 - 0.7 | 0.4 - 0.7 | Incomplete surface coverage. |
| Intermediate (e.g., 1-4 hours) | 95° - 107° | 0.8 - 1.2 | < 0.3 | Monolayer approaches completion and good ordering. |
| Long (e.g., > 12 hours) | 95° - 107° | 0.9 - 1.3 | < 0.3 | Little change after full coverage is achieved; ensures completion.[1] |
Experimental Protocols
Detailed Protocol for CHTMS SAM Formation on Silicon Wafer
This protocol describes the formation of a CHTMS SAM via solution-phase deposition.
1. Substrate Preparation (Hydroxylation)
-
Objective: To clean the silicon substrate and generate a dense layer of surface hydroxyl (-OH) groups.
-
Procedure:
-
Cut silicon wafers to the desired size.
-
Sonicate the substrates sequentially in acetone, then isopropanol, for 15 minutes each to remove organic residues.
-
Rinse thoroughly with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Prepare Piranha solution by adding H₂O₂ (30%) to H₂SO₄ (98%) in a 1:3 volume ratio. (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle only in a fume hood with appropriate personal protective equipment).
-
Immerse the cleaned substrates in the Piranha solution at 90-100 °C for 30 minutes.
-
Remove substrates and rinse copiously with DI water.
-
Dry again under a stream of nitrogen gas. The substrate is now hydrophilic and ready for deposition. Use immediately.
-
2. SAM Deposition
-
Objective: To immerse the hydroxylated substrate in a CHTMS solution to form the monolayer.
-
Procedure:
-
Inside a glovebox or under an inert (N₂ or Ar) atmosphere, prepare a 1-2 mM solution of this compound in anhydrous toluene.
-
Place the freshly hydroxylated substrates in a clean, dry glass container.
-
Pour the CHTMS solution into the container, ensuring the substrates are fully submerged.
-
Seal the container and allow the deposition to proceed for 2-4 hours at room temperature.
-
After the immersion time, remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.
-
Perform a final rinse with isopropanol or ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
3. Post-Deposition Curing
-
Objective: To drive the condensation reaction and form stable siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules.
-
Procedure:
-
Place the coated substrates in an oven.
-
Bake at 110-120°C for 30-60 minutes.
-
Allow the substrates to cool to room temperature before characterization.
-
Visualizations
References
How to avoid gelation during sol-gel process with Cyclohexyltrimethoxysilane.
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclohexyltrimethoxysilane in sol-gel processes. The primary challenge with this sterically hindered precursor is often not premature gelation, but rather phase separation of partially reacted oligomers. This guide will help you navigate these challenges to achieve a stable sol.
Troubleshooting Guide: Avoiding Phase Separation and Uncontrolled Gelation
The bulky cyclohexyl group on this compound significantly slows down hydrolysis and condensation reactions. This can lead to the formation of insoluble oily oligomers that separate from the solution before a stable gel network can form. The following table outlines common problems and solutions.
| Problem | Potential Cause | Recommended Action |
| Solution becomes cloudy or separates into two phases (oily droplets appear). | 1. Rapid Condensation of Partially Hydrolyzed Species: The hydrophobic cyclohexyl groups on small, partially reacted oligomers can cause them to become insoluble in the reaction medium. | a. Slow Down the Reaction: Reduce the reaction temperature. b. Control Water Addition: Use a substoichiometric amount of water initially, or add water dropwise over an extended period. c. Adjust pH: Use a mild acid catalyst (e.g., acetic acid) to promote hydrolysis over condensation. |
| 2. Poor Solubility of the Precursor or Oligomers: The solvent system may not be able to accommodate the nonpolar precursor and the more polar hydrolyzed intermediates. | a. Use a Co-solvent: Introduce a co-solvent like tetrahydrofuran (B95107) (THF) or isopropanol (B130326) to improve the solubility of all components. b. Lower Precursor Concentration: Diluting the reaction mixture can help keep all species in solution. | |
| A solid precipitate forms instead of a gel. | 1. Uncontrolled, Localized Condensation: Rapid, localized condensation can lead to the formation of insoluble, highly condensed particles. | a. Improve Mixing: Ensure vigorous and uniform stirring throughout the process. b. Slow Catalyst Addition: Add the catalyst solution slowly and with good agitation to avoid localized high concentrations. |
| The reaction mixture gels too quickly or forms an inhomogeneous gel. | 1. High Catalyst Concentration: A high concentration of an effective catalyst can accelerate condensation to an uncontrollable rate. | a. Reduce Catalyst Concentration: Lower the amount of catalyst used. b. Use a Weaker Catalyst: Switch to a milder acid catalyst. |
| 2. High Precursor Concentration: Higher concentrations increase the probability of intermolecular reactions, leading to faster gelation. | a. Decrease Precursor Concentration: Dilute the sol-gel solution. | |
| 3. High Water Content: An excess of water can accelerate hydrolysis and subsequent condensation. | a. Control the Water/Silane (B1218182) Ratio: Carefully control the molar ratio of water to the silane precursor. A ratio close to the stoichiometric requirement (1.5 for a trialkoxysilane) is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form a gel with this compound?
The bulky cyclohexyl group creates significant steric hindrance around the silicon atom. This slows down the rates of both the hydrolysis of the methoxy (B1213986) groups and the subsequent condensation of the resulting silanol (B1196071) groups.[1][2] As a result, instead of forming a continuous three-dimensional gel network, the reaction often stops at the stage of small, soluble, or insoluble oily oligomers.[1] Phase separation is therefore a more common outcome than gelation.[1][3]
Q2: What is the ideal pH for the sol-gel process with this compound?
For organotrialkoxysilanes, acidic conditions (pH < 7) generally favor the hydrolysis reaction over the condensation reaction.[4][5] This is advantageous for a sterically hindered silane like this compound because it allows for more complete hydrolysis of the precursor before significant condensation occurs, which can reduce the likelihood of phase separation of partially hydrolyzed species. A starting point is a mildly acidic pH, for example, by using acetic acid as a catalyst.
Q3: How does the water-to-silane molar ratio (r) affect the process?
The water-to-silane ratio is a critical parameter. For a trialkoxysilane, a stoichiometric ratio of r = 1.5 is required for complete hydrolysis and condensation.[1]
-
Low r-value (< 1.5): Incomplete hydrolysis will occur, leading to the formation of smaller, less-branched oligomers. This can be a strategy to create stable sols, but a gel network will not form.
-
High r-value (> 1.5): An excess of water can accelerate the hydrolysis rate. However, for a bulky silane, this may not necessarily lead to a gel and could still result in phase separation if condensation remains slow.
Careful control of the water content is essential. A stepwise addition of water is a recommended strategy.
Q4: What is the best solvent to use?
Since this compound is nonpolar, while water is polar, a common solvent is needed to create a homogeneous solution. Alcohols like ethanol (B145695) or methanol (B129727) are typically used.[1] However, due to the high hydrophobicity of the cyclohexyl group, a single alcohol may not be sufficient to prevent phase separation as the reaction proceeds. The use of a co-solvent with a different polarity, such as THF or isopropanol, can help to maintain a single phase.
Q5: Can I use a base catalyst?
Base catalysis generally promotes condensation more than hydrolysis, leading to more highly branched clusters.[4] For a sterically hindered silane, this can quickly lead to the formation of insoluble precipitates or phase separation before a coherent gel can form. Therefore, acid catalysis is generally recommended to better control the reaction.
Quantitative Data Summary
While specific gelation times for this compound are not widely reported because it often does not form a gel under standard conditions, the following table summarizes the expected qualitative effects of key parameters on the reaction rates and outcomes for sterically hindered organotrialkoxysilanes.
| Parameter | Change | Effect on Hydrolysis Rate | Effect on Condensation Rate | Likely Outcome | Recommendation to Avoid Gelation/Phase Separation |
| pH | Decrease (Acidic) | Increase | Slower than Hydrolysis | Favors formation of more fully hydrolyzed species before condensation. | Use mild acid catalysis (e.g., pH 4-5) to control hydrolysis. |
| Increase (Basic) | Increase | Increases significantly | Rapid formation of highly branched, potentially insoluble oligomers. | Generally, avoid base catalysis. | |
| Water/Silane Ratio (r) | Low (e.g., r < 1.5) | Slower/Incomplete | Slow | Formation of small, stable oligomers. | Use a low, controlled r-value for stable sols. |
| High (e.g., r > 3) | Faster | Faster | Increased chance of phase separation. | Avoid large excess of water, especially at the start. | |
| Precursor Conc. | Decrease | No direct effect | Decrease (intermolecular) | Slower formation of larger oligomers, reduced risk of precipitation. | Work with dilute solutions (e.g., < 1 M). |
| Increase | No direct effect | Increase (intermolecular) | Higher risk of phase separation or uncontrolled gelation. | Avoid high concentrations. | |
| Temperature | Decrease | Decrease | Decrease | Slower overall reaction, more controllable. | Conduct the reaction at room temperature or below. |
| Increase | Increase | Increase | Faster reaction, higher risk of uncontrolled condensation. | Avoid heating unless aiming for rapid gelation. | |
| Solvent Polarity | Increase | May increase | May increase | Can help solubilize polar intermediates. | Use a polar co-solvent (e.g., THF) to maintain homogeneity. |
Experimental Protocols
Protocol 1: Stepwise Method for Preparing a Stable Sol of this compound
This protocol is designed to promote controlled hydrolysis while minimizing condensation and phase separation, aiming for a stable sol rather than a bulk gel.
Materials:
-
This compound (CHTMS)
-
Ethanol (anhydrous)
-
Deionized water
-
0.1 M Acetic Acid (catalyst)
-
Tetrahydrofuran (THF, optional co-solvent)
Procedure:
-
Preparation of the Silane Solution: In a clean, dry flask, prepare a 0.5 M solution of CHTMS in ethanol (and THF if used, e.g., in a 1:1 ethanol:THF volume ratio). Place the flask in an ice bath and stir with a magnetic stirrer.
-
Initial Hydrolysis: Prepare a solution of the desired amount of water and acetic acid in ethanol. For initial trials, use a water-to-silane molar ratio (r) of 0.5. The amount of acetic acid should be such that the final pH is in the range of 4-5.
-
Slow Addition: Add the water/catalyst solution to the cooled CHTMS solution dropwise over a period of 30-60 minutes with vigorous stirring.
-
Aging: Allow the solution to stir at room temperature for 2-4 hours to ensure the initial hydrolysis reaction proceeds.
-
Further Hydrolysis (Optional): If a higher degree of hydrolysis is desired, a second portion of the water/catalyst solution can be added dropwise to bring the total r-value up to 1.0 or 1.5.
-
Monitoring: The stability of the sol can be monitored over time by visual inspection for any signs of cloudiness or phase separation.
Visualizations
Logical Relationship Diagram
Caption: Pathways in the sol-gel process of this compound.
Experimental Workflow Diagram
Caption: A workflow for troubleshooting phase separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Controlled pore formation in organotrialkoxysilane-derived hybrids: from aerogels to hierarchically porous monoliths - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. osti.gov [osti.gov]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclohexyltrimethoxysilane (CHTMS) as a Coupling Agent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Cyclohexyltrimethoxysilane (CHTMS) as a coupling agent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound (CHTMS) as a coupling agent?
A1: CHTMS acts as a molecular bridge between an inorganic substrate (e.g., glass, metal, silica) and an organic polymer matrix. Its trimethoxysilane (B1233946) group hydrolyzes in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds (Si-O-Substrate). The cyclohexyl group of CHTMS is organophilic and establishes compatibility and adhesion with the organic polymer matrix through van der Waals forces and mechanical interlocking.
Q2: What are the critical parameters influencing the performance of CHTMS?
A2: The efficiency of CHTMS is primarily dependent on four key stages:
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Hydrolysis: The conversion of methoxy (B1213986) groups to silanol groups. This is influenced by pH, water concentration, and the presence of a catalyst.
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Condensation: The reaction of silanol groups with the substrate and with other silanol groups.
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Adsorption: The deposition of the silane (B1218182) onto the substrate surface.
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Curing: The removal of volatile by-products and the formation of a stable siloxane network.
Optimizing these stages is crucial for achieving a uniform and durable coupling layer.
Q3: What is the recommended solvent for preparing a CHTMS solution?
A3: A mixture of alcohol and water is typically recommended. Methanol (B129727) is the preferred alcohol for methoxy-silanes like CHTMS as it is a byproduct of the hydrolysis reaction, thus avoiding the introduction of a different alcohol into the system. A common solvent system is a 90:10 or 95:5 (v/v) methanol/water solution.
Q4: What is the ideal pH for the hydrolysis of CHTMS?
A4: For non-amino silanes such as CHTMS, a slightly acidic pH in the range of 4-5 is generally recommended to catalyze the hydrolysis reaction.[1] This can be achieved by adding a small amount of an organic acid like acetic acid. At neutral pH, both hydrolysis and condensation are slow.[2]
Troubleshooting Guide
Problem 1: Poor Adhesion or Delamination of the Polymer from the Substrate
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis | Verify the pH of the silane solution is between 4 and 5. Ensure sufficient water is present in the solvent (typically 5-10% by volume). Allow for adequate hydrolysis time (at least 60 minutes). | CHTMS requires hydrolysis to form reactive silanol groups. Incorrect pH or insufficient water will lead to incomplete hydrolysis and a reduced number of bonding sites. |
| Incorrect Silane Concentration | Prepare a fresh silane solution with a concentration between 0.5% and 2.0% (w/v). | A concentration that is too low may result in incomplete surface coverage. Conversely, a concentration that is too high can lead to the formation of a thick, brittle siloxane layer with poor adhesion.[3] |
| Contaminated Substrate Surface | Ensure the substrate is thoroughly cleaned to remove any organic residues, oils, or dust. Common cleaning methods include sonication in acetone (B3395972) or isopropanol (B130326), followed by rinsing with deionized water and drying. | Contaminants on the substrate surface can block the hydroxyl groups, preventing the silanol groups from bonding effectively. |
| Incomplete Curing | After applying the silane solution, ensure the substrate is properly cured. A typical curing process involves air drying followed by heating in an oven at 110-120°C for 15-30 minutes. | Curing removes water and alcohol by-products and promotes the formation of a stable, cross-linked siloxane network at the interface. |
| High Humidity During Application/Curing | Control the ambient humidity during the coating and curing process. High humidity can lead to premature and uncontrolled condensation of the silane in the solution and on the surface, resulting in a non-uniform and weakly bonded layer. |
Problem 2: Inconsistent or Uneven Coating
| Potential Cause | Troubleshooting Step | Explanation |
| Premature Condensation of Silane | Prepare the silane solution immediately before use. Do not store the hydrolyzed solution for extended periods. | Once hydrolyzed, silanol groups are highly reactive and can start to self-condense in the solution, forming oligomers that do not bond well to the surface. |
| Improper Application Technique | Ensure uniform application of the silane solution by dipping, spraying, or spin-coating. For dipping, control the withdrawal speed to ensure a uniform film thickness. | An inconsistent application method will lead to variations in the thickness and density of the silane layer. |
| Solution Instability | If the solution appears cloudy or contains precipitates, discard it and prepare a fresh solution. | Cloudiness indicates that the silane has already started to polymerize in the solution, which will result in a poor-quality coating. |
Quantitative Data on Silane Coupling Agent Performance
While specific quantitative data for Cyclohexyltrimethethoxyane is proprietary and not always publicly available, the following tables provide representative data for similar non-amino silane coupling agents, illustrating the impact of key process parameters on performance.
Table 1: Effect of Silane Concentration on Interfacial Shear Strength (IFSS) of Glass Fiber/Epoxy Composites
| Silane Concentration (wt%) | Interfacial Shear Strength (MPa) |
| 0 (Control) | 25.3 ± 2.1 |
| 0.5 | 38.7 ± 2.5 |
| 1.0 | 45.2 ± 3.0 |
| 2.0 | 42.1 ± 2.8 |
| 5.0 | 35.9 ± 2.4 |
Data is representative for a typical methacryloxy-functional silane and illustrates the trend of an optimal concentration.[1]
Table 2: Influence of Hydrolysis pH on the Bond Strength of a Silane Coupling Agent
| Hydrolysis pH | Bond Strength (MPa) |
| 3 | 18.5 ± 1.5 |
| 4 | 22.1 ± 1.8 |
| 5 | 21.5 ± 1.7 |
| 7 | 15.3 ± 1.4 |
| 9 | 12.8 ± 1.2 |
Data is generalized from studies on non-amino silanes, showing the importance of an acidic pH for optimal performance.
Table 3: Effect of Curing Temperature on the Performance of a Silane Coating
| Curing Temperature (°C) | Relative Adhesion (Arbitrary Units) |
| 25 (Room Temperature) | 65 |
| 80 | 85 |
| 110 | 98 |
| 150 | 95 |
This table illustrates the general trend that a moderate curing temperature is beneficial for the cross-linking of the silane layer.
Experimental Protocols
Protocol 1: Preparation of CHTMS Solution (1% w/v)
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Prepare a 95:5 (v/v) methanol/water solvent mixture.
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To 100 mL of the solvent mixture, add a sufficient amount of acetic acid to adjust the pH to approximately 4.5.
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While stirring, slowly add 1.0 g of this compound to the solution.
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Continue stirring for at least 60 minutes to allow for complete hydrolysis.
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Use the solution promptly after preparation.
Protocol 2: Surface Treatment of Glass Slides
-
Cleaning:
-
Sonicate the glass slides in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Surface Activation (Optional but Recommended):
-
Treat the slides with a plasma cleaner or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) to generate hydroxyl groups on the surface.
-
Rinse extensively with deionized water and dry.
-
-
Silanization:
-
Immerse the cleaned and dried slides in the freshly prepared 1% CHTMS solution for 2-5 minutes.
-
Withdraw the slides slowly and uniformly from the solution.
-
Rinse briefly with methanol to remove any excess, unreacted silane.
-
-
Curing:
-
Allow the slides to air dry for 10-15 minutes.
-
Place the slides in an oven at 110-120°C for 30 minutes to cure the silane layer.
-
Allow the slides to cool to room temperature before applying the polymer matrix.
-
Visualizations
References
Technical Support Center: Enhancing Thermal Stability of Cyclohexyltrimethoxysilane-Modified Polymers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with cyclohexyltrimethoxysilane-modified polymers. Our goal is to help you overcome common challenges and enhance the thermal stability of your materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (CHTMS) modification can enhance the thermal stability of a polymer?
A1: this compound modification enhances thermal stability primarily through the formation of a three-dimensional crosslinked network of siloxane bonds (Si-O-Si) within the polymer matrix. This network restricts the thermal motion of polymer chains, thus increasing the energy required for thermal degradation. The bulky cyclohexyl group can also provide steric hindrance, further limiting chain mobility.
Q2: I am not seeing a significant improvement in thermal stability after modifying my polymer with CHTMS. What are the likely causes?
A2: Several factors could contribute to this issue:
-
Incomplete Hydrolysis and Condensation: The formation of the stabilizing siloxane network depends on the hydrolysis of the methoxy (B1213986) groups of CHTMS to silanols, followed by their condensation. Insufficient water, improper pH, or the absence of a suitable catalyst can hinder these reactions.
-
Low Grafting/Modification Efficiency: The CHTMS may not be effectively grafted onto or incorporated into the polymer backbone. This can be due to non-optimal reaction conditions, such as temperature, pressure, or initiator concentration during reactive extrusion.
-
Premature Curing: The silane (B1218182) might undergo self-condensation before it has a chance to form a uniform network within the polymer matrix, leading to localized, ineffective crosslinking.
Q3: How do antioxidants work synergistically with CHTMS to improve thermal stability?
A3: Antioxidants protect the polymer from thermo-oxidative degradation, a process that can be accelerated at high temperatures.[1][2] CHTMS forms a physical barrier (the siloxane network) that slows down degradation, while antioxidants provide chemical protection. Primary antioxidants, such as hindered phenols, act as radical scavengers, terminating the degradation chain reactions.[3] Secondary antioxidants, like phosphites, decompose hydroperoxides into stable products, preventing the formation of new radicals.[4] This dual approach offers comprehensive protection against both thermal and oxidative degradation.
Q4: Can the addition of nanofillers, such as silica (B1680970), further enhance the thermal stability of CHTMS-modified polymers?
A4: Yes, incorporating nanofillers is a highly effective strategy. When well-dispersed, nanoparticles can act as heat barriers, hindering the transfer of heat through the polymer matrix. Surface modification of these nanoparticles with silanes, including CHTMS, can improve their dispersion and create a strong interfacial bond with the polymer, further restricting chain mobility and enhancing thermal stability.
Q5: What is the role of pH in the hydrolysis and condensation of CHTMS?
A5: The pH of the reaction medium plays a critical role in the kinetics of hydrolysis and condensation.[5][6] Generally, both acidic and basic conditions catalyze the hydrolysis of alkoxysilanes. The rate of condensation is also pH-dependent, with a minimum rate typically observed around pH 4.[7] Careful control of pH is therefore essential to balance the rates of hydrolysis and condensation to achieve a well-formed siloxane network.
Troubleshooting Guides
Issue 1: Poor Grafting Efficiency of CHTMS in Reactive Extrusion
Symptoms:
-
Low gel content in the final product.
-
FTIR analysis shows a weak signal for Si-O-Si bonds.
-
Thermogravimetric Analysis (TGA) shows minimal improvement in decomposition temperature compared to the unmodified polymer.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Temperature Profile | Optimize the temperature profile of the twin-screw extruder. The temperature should be high enough to melt the polymer and activate the initiator, but not so high as to cause significant polymer degradation.[8] |
| Inappropriate Initiator Concentration | The concentration of the radical initiator (e.g., dicumyl peroxide) is critical. Too little will result in insufficient grafting, while too much can lead to excessive polymer chain scission.[9] Perform a design of experiments (DoE) to find the optimal concentration. |
| Poor Mixing | Ensure the screw configuration of the extruder provides adequate mixing of the polymer, CHTMS, and initiator. Incorporate more mixing elements in the screw design if necessary.[8] |
| Presence of Inhibitors | Some additives in the polymer formulation can act as radical scavengers and inhibit the grafting reaction. Review the composition of your polymer and remove or replace any inhibiting additives. |
Issue 2: Agglomeration of Nanofillers in the Polymer Matrix
Symptoms:
-
Poor mechanical properties of the final composite.
-
Inconsistent thermal stability results from TGA.
-
Visible clumps or defects in the extruded material.
-
SEM or TEM imaging shows large aggregates of nanoparticles.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Surface Energy of Nanoparticles | Nanoparticles have a strong tendency to agglomerate due to van der Waals forces.[10] Surface modification of the nanoparticles with a silane coupling agent, such as CHTMS, can make them more compatible with the polymer matrix.[3][11] |
| Inadequate Dispersion Method | The method used to disperse the nanoparticles in the polymer is crucial. High-shear mixing, ultrasonication, or the use of a twin-screw extruder with an optimized screw design are effective methods.[10][12] |
| Incorrect Loading Level | At high concentrations, nanoparticles are more prone to agglomeration. Determine the optimal loading level that provides the desired enhancement in thermal stability without causing significant aggregation. |
| Re-agglomeration During Processing | Even if initially well-dispersed, nanoparticles can re-agglomerate during melt processing. Ensure that the processing conditions (e.g., residence time, shear rate) are optimized to maintain good dispersion. |
Issue 3: Inconsistent or Unreliable TGA Results
Symptoms:
-
Poor reproducibility of TGA curves for the same sample.
-
Unexpected weight gain or unusual artifacts in the TGA data.
-
Decomposition temperatures that do not align with expected values.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Preparation | Ensure the sample is representative of the bulk material and that the sample size is consistent between runs. A typical sample size for polymers is 5-10 mg.[13] |
| Instrument Calibration | Regularly calibrate the TGA instrument for both temperature and mass according to the manufacturer's guidelines.[14] |
| Atmosphere Control | The atmosphere in the TGA furnace (e.g., nitrogen for pyrolysis, air for oxidative degradation) has a significant impact on the results. Ensure a consistent and appropriate gas flow rate.[15] |
| Heating Rate | The heating rate can affect the decomposition temperature. A common heating rate for polymers is 10-20 °C/min. Use a consistent heating rate for all comparative analyses.[16] |
| Buoyancy Effects | Changes in gas density with temperature can cause apparent mass changes. Perform a blank run with an empty crucible and subtract it from the sample run to correct for buoyancy. |
Data Presentation
The following tables summarize representative quantitative data on the effect of various strategies on the thermal stability of silane-modified polymers, as determined by Thermogravimetric Analysis (TGA).
Table 1: Effect of Silane Crosslinking on the Thermal Stability of Polypropylene (B1209903) (PP)
| Sample | Tonset (°C)1 | Tmax (°C)2 | Char Yield at 600°C (%) |
| Neat PP | 440 | 465 | < 1 |
| PP + 2% VTMS3 | 455 | 478 | ~2 |
| PP + 4% VTMS3 | 462 | 485 | ~3 |
Data is representative and compiled from sources such as[5][11][17][18][19]. 1Tonset: Onset decomposition temperature (temperature at 5% weight loss). 2Tmax: Temperature of maximum decomposition rate. 3VTMS: Vinyltrimethoxysilane (used as a proxy for CHTMS).
Table 2: Effect of Antioxidants on the Thermal Stability of Silane-Crosslinked Polyethylene (XLPE)
| Sample | Tonset (°C) | Tmax (°C) |
| XLPE (no antioxidant) | 350 | 420 |
| XLPE + 0.5% Hindered Phenol | 375 | 445 |
| XLPE + 0.5% Hindered Phenol + 0.5% Phosphite | 390 | 460 |
Data is representative and based on principles described in[10][20][21].
Table 3: Effect of Silica Nanofillers on the Thermal Stability of an Epoxy Composite
| Sample | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) |
| Neat Epoxy | 350 | 380 | 14.3 |
| Epoxy + 5 wt% Nano-Silica | 365 | 395 | 20.1 |
| Epoxy + 10 wt% Nano-Silica | 375 | 405 | 26.2 |
Data is representative and compiled from sources such as[6][17][22][23][24].
Experimental Protocols
Protocol 1: Melt Grafting of CHTMS onto Polypropylene via Twin-Screw Extrusion
Objective: To graft this compound onto a polypropylene backbone using a co-rotating twin-screw extruder.
Materials:
-
Polypropylene (PP) pellets
-
This compound (CHTMS)
-
Dicumyl peroxide (DCP) initiator
-
Antioxidant (e.g., Irganox 1010)
-
High-speed mixer
-
Co-rotating twin-screw extruder
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Premixing: In a high-speed mixer, thoroughly blend the PP pellets with the desired amount of antioxidant.
-
Liquid Injection Preparation: Prepare a liquid mixture of CHTMS and DCP at the desired ratio.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP grafting is: Zone 1 (feed): 150°C, Zones 2-4: 180-200°C, Die: 210°C.[8]
-
Extrusion: a. Feed the PP/antioxidant blend into the main hopper of the extruder at a constant rate. b. Inject the CHTMS/DCP liquid mixture into a downstream barrel of the extruder where the PP is in a molten state. c. Set the screw speed to achieve adequate mixing and residence time (e.g., 150 rpm).[8]
-
Cooling and Pelletizing: a. Extrude the molten polymer strand through the die and into a water bath for cooling. b. Feed the cooled strand into a pelletizer to obtain the grafted PP pellets.
-
Drying: Dry the pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture and unreacted components.
-
Crosslinking (Moisture Curing): To induce crosslinking, expose the grafted pellets to moisture, for example, by immersing them in a hot water bath (80-90°C) for several hours. The duration will depend on the desired degree of crosslinking.
Protocol 2: Thermogravimetric Analysis (TGA) of CHTMS-Modified Polymer
Objective: To evaluate the thermal stability of the CHTMS-modified polymer.
Materials and Equipment:
-
CHTMS-modified polymer sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
High-purity nitrogen and/or air supply
Procedure:
-
Instrument Preparation: a. Turn on the TGA instrument and allow it to stabilize. b. Purge the system with the desired gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[19]
-
Sample Preparation: a. Weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.[14][19] b. Record the exact mass of the sample.
-
TGA Measurement: a. Place the sample pan in the TGA furnace. b. Program the temperature profile. A typical method for polymers is to ramp the temperature from ambient to 600-800°C at a heating rate of 10°C/min.[13][25] c. Start the TGA run.
-
Data Analysis: a. The instrument will record the sample mass as a function of temperature. b. From the resulting TGA curve, determine key parameters such as the onset decomposition temperature (Tonset, often defined as the temperature at 5% weight loss) and the char yield at a specific temperature (e.g., 600°C). c. From the derivative of the TGA curve (DTG curve), determine the temperature of maximum decomposition rate (Tmax). d. Compare the results to an unmodified polymer sample to quantify the improvement in thermal stability.
Protocol 3: Surface Modification of Silica Nanoparticles with CHTMS
Objective: To functionalize the surface of silica nanoparticles with this compound to improve their compatibility with a polymer matrix.
Materials:
-
Silica nanoparticles
-
This compound (CHTMS)
-
Deionized water
-
Ammonium hydroxide (B78521) solution (for Stöber method synthesis of silica, if applicable) or acetic acid
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Dispersion of Nanoparticles: Disperse the silica nanoparticles in ethanol using an ultrasonic bath for at least 30 minutes to break up any agglomerates.[26]
-
Hydrolysis of CHTMS: In a separate container, prepare a solution of CHTMS in an ethanol/water mixture. A small amount of acid (e.g., acetic acid) can be added to catalyze the hydrolysis of the methoxy groups to silanols.[7]
-
Surface Modification Reaction: a. Add the hydrolyzed CHTMS solution to the dispersed silica nanoparticle suspension. b. Stir the mixture at room temperature for 12-24 hours to allow the silanol (B1196071) groups of the CHTMS to condense with the hydroxyl groups on the surface of the silica nanoparticles.[11]
-
Purification: a. Centrifuge the suspension to separate the surface-modified silica nanoparticles from the solution. b. Discard the supernatant and re-disperse the nanoparticles in fresh ethanol. c. Repeat the centrifugation and re-dispersion steps at least three times to remove any unreacted CHTMS.[11]
-
Drying: After the final washing step, dry the surface-modified silica nanoparticles in a vacuum oven at a temperature below the degradation temperature of the silane layer (e.g., 60-80°C).
Visualizations
Caption: Experimental workflow for preparing and characterizing CHTMS-modified polymers.
Caption: Relationship between strategies and mechanisms for enhancing thermal stability.
Caption: Troubleshooting flowchart for low thermal stability in modified polymers.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN101423590A - Method for preparing polypropylene/maleic anhydride melt grafting high condensing pre-mixed master batch - Google Patents [patents.google.com]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. scribd.com [scribd.com]
- 20. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. TGA curves of polymers [gngfzxb.ecust.edu.cn]
- 25. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Cyclohexyltrimethoxysilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the scale-up of reactions involving Cyclohexyltrimethoxysilane. It provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient large-scale synthesis.
Troubleshooting Guides
Scaling up reactions with this compound from the laboratory to industrial production can introduce a unique set of challenges. The primary reactions of this silane (B1218182)—hydrolysis and subsequent condensation—are highly sensitive to process conditions. Inadequate control can lead to issues with product quality, yield, and process safety. The following table summarizes common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Reaction Rate | 1. Inadequate Mixing: Non-uniform distribution of reactants and catalyst. 2. Incorrect Catalyst Concentration: Too low for effective reaction initiation. 3. Temperature Fluctuations: Inconsistent reaction temperature affecting kinetics. | 1. Improve Agitation: Increase stirrer speed, use baffles, or consider a different impeller design to ensure homogeneity. 2. Optimize Catalyst Loading: Perform small-scale experiments to determine the optimal catalyst concentration. 3. Enhance Temperature Control: Utilize a more responsive heating/cooling system and ensure proper insulation of the reactor. |
| Gel Formation or Uncontrolled Polymerization | 1. Excess Moisture: Uncontrolled hydrolysis and rapid, disorganized condensation. 2. High Localized Reactant Concentration: Poor mixing leading to "hot spots" of reactivity. 3. Inappropriate pH: pH can significantly influence the rates of hydrolysis and condensation. | 1. Strict Moisture Control: Use anhydrous solvents and reagents. Dry the reactor thoroughly before use. Consider performing the reaction under an inert atmosphere. 2. Controlled Addition: Add this compound and any water/catalyst solution slowly and sub-surface to ensure rapid dispersion. 3. pH Adjustment: Buffer the reaction mixture or adjust the pH to a range that favors controlled condensation. Generally, acidic conditions favor hydrolysis, while basic conditions accelerate condensation. |
| Exothermic Runaway | 1. Rapid Reagent Addition: Adding reactants too quickly, leading to a rapid release of heat. 2. Inadequate Cooling Capacity: The reactor's cooling system cannot remove heat as fast as it is generated. 3. High Reactant Concentration: More concentrated reactants lead to a faster reaction and more heat generation per unit volume. | 1. Slow Reagent Addition: Use a dosing pump for controlled, gradual addition of the limiting reagent. 2. Improve Heat Transfer: Ensure the cooling jacket is operating efficiently. Consider using a lower temperature coolant. For very exothermic reactions, a semi-batch process might be necessary. 3. Dilute Reactants: Lowering the concentration of reactants can slow the reaction rate and reduce the rate of heat evolution. |
| Product Inconsistency / Batch-to-Batch Variability | 1. Variable Raw Material Quality: Inconsistent levels of impurities (especially water) in starting materials. 2. Inconsistent Process Parameters: Minor deviations in temperature, addition rates, or mixing speeds between batches. 3. Aging of Silane Solution: Pre-hydrolyzed silane solutions can continue to condense over time, leading to variability. | 1. Quality Control of Raw Materials: Implement stringent testing of incoming materials for water content and purity. 2. Standardize Operating Procedures (SOPs): Ensure all process parameters are tightly controlled and documented for each batch. 3. Use Freshly Prepared Solutions: Prepare silane solutions immediately before use whenever possible. |
| Incomplete Conversion | 1. Insufficient Catalyst: The catalyst may be deactivated or present in too low a concentration. 2. Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed to completion in a reasonable time. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Verify Catalyst Activity: Use a fresh, active catalyst. 2. Optimize Temperature Profile: Gradually increase the reaction temperature after the initial exothermic phase to drive the reaction to completion. 3. Monitor Reaction Progress: Use in-situ monitoring techniques (e.g., FT-IR, Raman) or regular sampling and analysis (GC, HPLC) to determine the reaction endpoint. |
Troubleshooting Workflow
When encountering an issue during scale-up, a systematic approach is crucial. The following diagram illustrates a logical workflow for troubleshooting common problems in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gel formation when scaling up this compound reactions, and how can it be prevented?
A1: The primary cause of gel formation is uncontrolled hydrolysis and condensation of the this compound. This is most often triggered by excess water in the reaction system. On a larger scale, localized high concentrations of water and catalyst can initiate rapid polymerization, leading to the formation of insoluble polysiloxane networks (a gel).
Prevention Strategies:
-
Strict Moisture Control: Ensure all solvents, reagents, and the reactor itself are anhydrous. Drying solvents over molecular sieves and purging the reactor with an inert gas like nitrogen or argon before starting the reaction are effective measures.
-
Controlled Reagent Addition: Introduce the silane and any aqueous solutions (if required by the process) slowly and with efficient stirring to prevent localized concentration gradients.
-
Temperature Management: Maintain a consistent and controlled temperature. Exotherms can accelerate the rate of condensation, increasing the risk of gelation.
-
pH Control: The pH of the reaction mixture can significantly influence the relative rates of hydrolysis and condensation. Acidic conditions generally favor hydrolysis, while basic conditions accelerate condensation. Maintaining a consistent pH can help control the reaction.
Q2: How does mixing efficiency impact the scale-up of these reactions?
A2: Mixing is a critical parameter in scaling up this compound reactions. Inadequate mixing can lead to several problems:
-
Non-uniform temperature distribution: This can create hot spots where the reaction proceeds too quickly, potentially leading to side reactions or gelation.
-
Localized concentration gradients: Poor dispersion of reactants can result in areas of high and low concentration, leading to inconsistent reaction rates and product quality.
-
Inefficient heat transfer: Good mixing is essential for transferring the heat of reaction to the cooling jacket of the reactor. Poor mixing can contribute to an exothermic runaway.
As reactor size increases, achieving the same level of mixing as in the lab becomes more challenging. It is often necessary to adjust the agitator speed, and impeller design, or use baffles to ensure adequate mixing in larger vessels.
Q3: What are the key safety considerations when working with large quantities of this compound?
A3: Safety is paramount when scaling up any chemical reaction. For this compound, the key considerations are:
-
Exothermic Potential: The hydrolysis reaction is exothermic. A thermal runaway can occur if the heat generated is not effectively removed. Always have a robust cooling system and a clear emergency plan.
-
Methanol (B129727) Byproduct: The hydrolysis of this compound produces methanol, which is flammable and toxic. Ensure the reactor is well-ventilated and that appropriate measures are in place to handle and dispose of methanol-containing waste streams.
-
Pressure Buildup: The reaction can generate volatile byproducts, and an uncontrolled exotherm can lead to a rapid increase in vapor pressure. The reactor must be equipped with a pressure relief system.
-
Handling Precautions: this compound is a combustible liquid and can cause skin and eye irritation. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of a large-scale this compound reaction?
A4: Monitoring the reaction is crucial for ensuring it proceeds as expected and for determining the endpoint. Several techniques can be employed:
-
In-situ Probes: Techniques like Fourier-Transform Infrared (FT-IR) or Raman spectroscopy can be used for real-time monitoring of the disappearance of reactants and the appearance of products and byproducts.
-
Offline Analysis: Regular sampling of the reaction mixture followed by analysis using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the reaction progress.
-
Titration: If the reaction consumes or generates an acidic or basic species, titration can be a simple and effective way to monitor its progress.
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound on a Pilot Scale
This protocol describes a general procedure for the controlled hydrolysis of this compound in a 50 L jacketed glass reactor.
Materials:
-
This compound (as required)
-
Anhydrous isopropanol (B130326) (solvent)
-
Deionized water
-
Acetic acid (catalyst)
-
50 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with dry nitrogen for at least 30 minutes.
-
Solvent Charging: Charge the reactor with the required volume of anhydrous isopropanol.
-
Temperature Control: Start the cooling system on the reactor jacket and bring the solvent temperature to 10 °C.
-
Silane Addition: Slowly add the this compound to the stirred solvent over 30-60 minutes, maintaining the temperature below 20 °C.
-
Catalyst Solution Preparation: In a separate vessel, prepare a solution of deionized water and acetic acid in isopropanol.
-
Controlled Hydrolysis: Add the catalyst solution dropwise to the reactor via the addition funnel over 2-3 hours. Carefully monitor the internal temperature and ensure it does not exceed 25 °C. Adjust the addition rate as necessary to control the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 25 °C. Take samples every hour and analyze by GC to monitor the disappearance of this compound.
-
Completion: The reaction is considered complete when the concentration of this compound is below the specified limit.
-
Work-up: Proceed with the next steps of the synthesis (e.g., condensation, purification) as required.
Protocol 2: Quality Control of Incoming this compound
This protocol outlines a method for determining the purity and water content of the starting material.
Purity Analysis (Gas Chromatography):
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A suitable capillary column for silane analysis (e.g., a low-polarity phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of a 1% solution of this compound in anhydrous hexane.
-
Analysis: Determine the area percent of the main peak to assess purity.
Water Content Analysis (Karl Fischer Titration):
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Solvent: A suitable anhydrous solvent compatible with silanes (e.g., a mixture of methanol and chloroform).
-
Procedure:
-
Standardize the Karl Fischer reagent.
-
Accurately weigh a sample of this compound and inject it into the titration cell.
-
Titrate to the endpoint.
-
Calculate the water content in parts per million (ppm).
-
Visualizations
Signaling Pathway of this compound Reactions
The core reactions of this compound are hydrolysis and condensation. The following diagram illustrates this pathway.
Technical Support Center: Cyclohexyltrimethoxysilane (CHTMS) Hydrolysis and Condensation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the hydrolysis and condensation of Cyclohexyltrimethoxysilane (CHTMS). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the hydrolysis and condensation of CHTMS, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Incomplete Hydrolysis | Insufficient water, inappropriate pH, low temperature, steric hindrance from the cyclohexyl group. | - Ensure a sufficient stoichiometric excess of water is present in the reaction mixture. - Adjust the pH to an acidic range (pH 2-4) to accelerate the hydrolysis rate.[1][2] - Increase the reaction temperature moderately (e.g., to 40-60 °C) to enhance the reaction kinetics.[3] - Allow for longer reaction times to overcome the slower hydrolysis rate potentially caused by the bulky cyclohexyl group.[4] |
| Premature Condensation/Gelation | High pH (basic conditions), high temperature, high concentration of silane. | - Conduct the hydrolysis step under acidic conditions (pH 2-4) to favor hydrolysis over condensation.[1][2] - Maintain a lower reaction temperature during the initial hydrolysis phase. - Use a lower concentration of CHTMS to reduce the proximity of hydrolyzed intermediates. |
| Inconsistent Product Formation (e.g., particle size, gel time) | Fluctuations in pH, temperature, water content, or mixing speed. | - Precisely control the pH of the reaction mixture using buffers. - Maintain a constant temperature throughout the experiment using a water bath or thermostat. - Ensure accurate and consistent addition of all reagents, especially water. - Standardize the stirring rate to ensure homogeneous mixing. |
| Formation of Insoluble Precipitates | Rapid condensation, localized high concentrations of reactants. | - Add the CHTMS precursor slowly and with vigorous stirring to the water/catalyst solution to ensure good dispersion. - Consider a two-step hydrolysis process where water is added incrementally. |
| Cloudy or Opaque Gel | Formation of large, light-scattering particles due to rapid, uncontrolled condensation. | - This is more common under base-catalyzed conditions.[2] For transparent gels, favor acid-catalyzed conditions which lead to more linear, less cross-linked polymers before gelation. - Use a co-solvent (e.g., ethanol (B145695), isopropanol) to improve the solubility of CHTMS and its hydrolysis products. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chemistry and practical aspects of CHTMS hydrolysis and condensation.
1. What are the primary factors influencing the hydrolysis and condensation rates of this compound (CHTMS)?
The primary factors are pH, temperature, water-to-silane ratio, and the presence of catalysts.[1]
-
pH: The rate of hydrolysis is significantly influenced by pH. It is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2] Acidic conditions (pH 2-4) generally favor the hydrolysis reaction over the condensation reaction.[1][2] Conversely, basic conditions (pH > 7) accelerate the condensation reaction, often leading to faster gelation or particle formation.[1]
-
Temperature: Increasing the temperature generally accelerates both the hydrolysis and condensation rates.[3] This is due to the increased kinetic energy of the reacting molecules.
-
Water-to-Silane Ratio (r): A higher water-to-silane ratio generally leads to more complete hydrolysis of the methoxy (B1213986) groups.
-
Catalysts: Acidic catalysts (e.g., HCl, acetic acid) primarily promote the hydrolysis step. Basic catalysts (e.g., NH₄OH) are more effective at promoting the condensation of silanol (B1196071) groups.
2. What is the general mechanism for the hydrolysis and condensation of CHTMS?
The process occurs in two main stages:
-
Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces methanol (B129727) as a byproduct.
-
Condensation: The resulting cyclohexylsilanetriol molecules react with each other (or with partially hydrolyzed molecules) to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. This polymerization leads to the formation of larger oligomers and eventually a cross-linked gel network or solid particles.[5]
3. How does the cyclohexyl group in CHTMS affect its reactivity compared to other alkoxysilanes like tetraethoxysilane (TEOS)?
The bulky cyclohexyl group introduces steric hindrance around the silicon atom. This steric bulk can slow down the rates of both hydrolysis and condensation compared to smaller alkoxysilanes like TEOS or methyltrimethoxysilane.[4] This may necessitate longer reaction times or more forcing conditions (e.g., higher temperatures or more extreme pH) to achieve complete reaction.
4. Can I control the final properties of the material derived from CHTMS?
Yes, by carefully controlling the reaction conditions, you can tailor the properties of the final material. For instance:
-
Acid catalysis tends to produce more linear or lightly branched polymers, which can lead to transparent and less dense gels.
-
Base catalysis promotes the formation of more highly cross-linked, particulate structures, often resulting in opaque or cloudy gels and faster gelation times.[2]
-
The concentration of CHTMS will also affect the final structure, with lower concentrations favoring the formation of discrete particles and higher concentrations leading to monolithic gels.
5. What are some recommended starting conditions for a typical sol-gel synthesis with CHTMS?
While optimal conditions depend on the desired outcome, a common starting point for forming a gel is:
-
Precursor: this compound (CHTMS)
-
Solvent: A common alcohol like ethanol or isopropanol (B130326) to ensure miscibility.
-
Water: A stoichiometric excess of deionized water.
-
Catalyst: An acid catalyst (e.g., 0.1 M HCl) for slower, more controlled gelation, or a base catalyst (e.g., 0.1 M NH₄OH) for faster particle formation or gelation.
-
Temperature: Room temperature is often sufficient, though gentle heating can be used to accelerate the process.
It is crucial to conduct small-scale pilot experiments to fine-tune these conditions for your specific application.
Quantitative Data
Table 1: Effect of pH on the Hydrolysis Rate of Analogous Trialkoxysilanes
| Silane | pH | Hydrolysis Rate Constant (k) | Reference |
| Methyltriethoxysilane (MTES) | 2-4 | ~0.23 M⁻¹min⁻¹ | [5] |
| Vinyltriethoxysilane (VTES) | Acidic | Faster than MTES | [5] |
| Phenyltriethoxysilane (PTES) | Acidic | Slower than alkyltriethoxysilanes | [5] |
Note: The rates are highly dependent on specific reaction conditions. The bulky cyclohexyl group of CHTMS is expected to result in a slower hydrolysis rate compared to MTES under similar conditions.
Table 2: Activation Energies for Hydrolysis and Condensation of Analogous Silanes
| Silane | Reaction | pH | Activation Energy (Ea) (kJ/mol) | Reference |
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic | 31.52 | [5] |
| Methyltriethoxysilane (MTES) | Hydrolysis | 3.13 | 57.61 | [5] |
| Methyltriethoxysilane (MTES) | Hydrolysis | 3.83 | 97.84 | [5] |
| γ-Glycidoxypropyltrimethoxysilane | Epoxy Ring Opening | 5.4 | 68.4 | [3] |
Note: Higher activation energy indicates a greater sensitivity of the reaction rate to changes in temperature.
Experimental Protocols
The following provides a generalized methodology for the sol-gel synthesis using an organotrialkoxysilane like CHTMS.
Objective: To prepare a cyclohexyl-functionalized silica (B1680970) gel.
Materials:
-
This compound (CHTMS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst
-
Beakers, magnetic stirrer, and stir bars
-
pH meter or pH paper
Procedure:
-
Preparation of the Sol:
-
In a beaker, mix ethanol and deionized water in a desired ratio (e.g., 1:1 v/v).
-
Add the catalyst (e.g., HCl to reach a pH of 2-3, or NH₄OH to reach a pH of 10-11) to the water/ethanol mixture and stir until homogeneous.
-
-
Hydrolysis:
-
While stirring the water/ethanol/catalyst solution, slowly add the this compound (CHTMS) dropwise. The slow addition is crucial to prevent localized high concentrations and premature condensation.
-
Continue stirring the mixture at a constant rate at room temperature. The duration of this step can range from 30 minutes to several hours, depending on the desired degree of hydrolysis.
-
-
Condensation and Gelation:
-
After the initial hydrolysis period, the solution can be left undisturbed in a sealed container to allow for condensation and gelation.
-
The time required for gelation (gel time) will vary significantly with pH, temperature, and concentration. Acid-catalyzed systems may take days to gel, while base-catalyzed systems can gel within minutes to hours.
-
-
Aging:
-
Once the gel has formed, it is typically aged for a period (e.g., 24-48 hours) in its mother liquor. Aging allows for further condensation reactions, strengthening the siloxane network.
-
-
Drying:
-
The wet gel is then dried to remove the solvent. This is a critical step that can lead to cracking if not done carefully. Common drying methods include:
-
Conventional oven drying: Slow heating at a low temperature (e.g., 60 °C) over an extended period.
-
Supercritical drying: To produce aerogels with high porosity and low density.
-
-
Mandatory Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: A typical experimental workflow for CHTMS sol-gel synthesis.
Caption: A logical troubleshooting flow for CHTMS sol-gel experiments.
References
Validation & Comparative
A Comparative Analysis of Cyclohexyltrimethoxysilane and Linear Alkylsilanes for Surface Hydrophobicity
For researchers, scientists, and drug development professionals, the ability to precisely control the surface properties of materials is paramount. The hydrophobicity of a surface, a key parameter in applications ranging from biocompatible coatings to microfluidics, can be effectively tuned using organosilanes. This guide provides a comprehensive comparison of the hydrophobicity imparted by Cyclohexyltrimethoxysilane and a series of linear alkyltrimethoxysilanes. The objective is to furnish a clear, data-driven resource to aid in the selection of the most appropriate silane (B1218182) for a given application.
The hydrophobicity of a surface is primarily determined by its chemical composition and topography. Silanization, a process that grafts silane molecules onto a hydroxylated surface, is a widely employed technique to create a low-energy surface that repels water. The structure of the organic substituent on the silane molecule plays a crucial role in determining the degree of hydrophobicity. This guide focuses on comparing the performance of this compound, which possesses a cyclic alkyl group, with that of common linear alkyltrimethoxysilanes of varying chain lengths.
Quantitative Comparison of Hydrophobicity
The most common metric for quantifying the hydrophobicity of a surface is the static water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The following table summarizes the water contact angles achieved on glass substrates after modification with various alkylsilanes.
| Alkylsilane | Alkyl Group Structure | Alkyl Chain Length | Water Contact Angle (WCA) on Glass |
| This compound | Cyclohexyl | C6 (cyclic) | Data not readily available in cited literature |
| Methyltrimethoxysilane | Methyl | C1 | ~65° |
| Butyltrimethoxysilane | n-Butyl | C4 | Moderately Hydrophobic |
| Octyltrimethoxysilane | n-Octyl | C8 | ~105° |
| Hexadecyltrimethoxysilane | n-Hexadecyl | C16 | ~109.79° (on fabric), up to 139.5° (with nano-SiO₂) |
| Octadecyltrimethoxysilane | n-Octadecyl | C18 | ~109° (on aluminum) |
Note: The water contact angle is highly dependent on the substrate material, surface roughness, and the specific silanization protocol employed. The values presented are for comparative purposes and are derived from various studies.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline a general procedure for the preparation of hydrophobic surfaces using alkylsilanes and the subsequent measurement of their water contact angles.
Substrate Preparation
A clean, hydroxylated surface is critical for efficient silanization.
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are typically cleaned ultrasonically in a series of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.
-
Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, substrates are often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to an oxygen plasma. This step is crucial for the covalent attachment of the silane molecules.
-
Drying: After cleaning and hydroxylation, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).
Silanization Process (Solution-Phase Deposition)
-
Solution Preparation: A solution of the desired alkylsilane (e.g., 1-2% v/v) is prepared in an anhydrous solvent, such as toluene (B28343) or ethanol. The use of an anhydrous solvent is important to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution. The reaction is typically carried out at room temperature for several hours. The reaction time can be optimized depending on the specific silane and substrate.
-
Rinsing: After the reaction, the substrates are removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Curing: The coated substrates are then cured in an oven, typically at a temperature of 100-120°C for about an hour. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
Water Contact Angle Measurement
The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle using a goniometer.
-
A small droplet of deionized water (typically a few microliters) is carefully deposited onto the silane-coated surface.
-
The profile of the droplet is captured using a camera.
-
Software is used to analyze the image and determine the angle formed at the three-phase (solid-liquid-vapor) contact line.
-
Multiple measurements are taken at different locations on the surface to ensure statistical reliability.
Visualizing the Process and Structures
To better understand the experimental workflow and the chemical differences between the compared silanes, the following diagrams are provided.
Figure 1. Experimental workflow for evaluating surface hydrophobicity.
Figure 2. Chemical structures of the compared alkylsilanes.
Conclusion
The selection of an appropriate alkylsilane for surface modification is a critical step in achieving the desired level of hydrophobicity. This guide provides a comparative overview of this compound and a series of linear alkyltrimethoxysilanes. The experimental data clearly indicates that longer linear alkyl chains generally result in higher water contact angles and thus greater hydrophobicity. While quantitative data for this compound is not as readily available, its bulky, non-polar structure suggests it is a viable candidate for creating hydrophobic surfaces.
For researchers and professionals in drug development and other scientific fields, the choice of silane will depend on the specific application requirements, including the desired degree of hydrophobicity, the nature of the substrate, and the processing conditions. The detailed experimental protocols provided herein offer a foundation for reproducible surface modification and characterization. Further direct comparative studies on the hydrophobicity of cyclic versus linear alkylsilanes under identical conditions would be beneficial to provide a more definitive ranking of their performance.
A Comparative Guide to Cyclohexyltrimethoxysilane and Phenyltrimethoxysilane as Surface Modifiers
Introduction
In the realm of materials science, the modification of surfaces to impart specific properties such as hydrophobicity, adhesion, and thermal stability is of paramount importance. Silane (B1218182) coupling agents are a cornerstone of this field, forming robust and durable monolayers on a variety of substrates. This guide provides a detailed comparison of two such agents: Cyclohexyltrimethoxysilane and Phenyltrimethoxysilane. The primary difference between these two molecules lies in their organic functionality—a saturated aliphatic cyclohexane (B81311) ring versus an aromatic phenyl ring. This structural distinction leads to significant differences in their performance as surface modifiers, particularly concerning hydrophobicity, thermal stability, and surface energy. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to aid in the selection of the appropriate silane for their specific application.
Chemical Structures and Reaction Mechanism
Both this compound and Phenyltrimethoxysilane are organofunctional alkoxysilanes. They consist of a central silicon atom bonded to three hydrolyzable methoxy (B1213986) groups and a non-hydrolyzable organic group (cyclohexyl or phenyl).
The mechanism of surface modification by these silanes is a two-step process involving hydrolysis and condensation. First, the methoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Substrate) bonds. The silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface.
Performance Comparison
The performance of a silane as a surface modifier is dictated by the nature of its organic group. The cyclohexyl group is a saturated, bulky aliphatic ring, while the phenyl group is a planar, aromatic ring. These differences in structure influence the packing density of the self-assembled monolayer (SAM), its interaction with the environment, and its thermal stability.
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of this compound and Phenyltrimethoxysilane.
| Property | This compound | Phenyltrimethoxysilane | Reference |
| Molecular Formula | C₉H₂₀O₃Si | C₉H₁₄O₃Si | [1][2] |
| Molecular Weight | 204.34 g/mol | 198.29 g/mol | [2][3] |
| Boiling Point | 207 °C | 218 °C | [3][4] |
| Density | 0.967 g/mL | 1.06 g/cm³ | [3][4] |
| Refractive Index | 1.439 | 1.492 | [4] |
| Flash Point | >60 °C | 96 °C | [3][4] |
Hydrophobicity and Surface Energy
Both silanes are used to create hydrophobic surfaces. The degree of hydrophobicity is typically quantified by the water contact angle (WCA). A higher WCA indicates a more hydrophobic surface. The surface energy of the modified substrate is also a key parameter, with lower surface energy corresponding to increased hydrophobicity.
While direct comparative studies are limited, data from various sources suggest that both can achieve significant hydrophobicity. The bulky cyclohexyl group can create a dense, low-energy surface. The phenyl group, being aromatic, can also lead to a well-ordered and hydrophobic monolayer.[5][6]
| Performance Metric | This compound | Phenyltrimethoxysilane | Reference |
| Typical Water Contact Angle | Can contribute to hydrophobic surfaces | Can impart hydrophobic properties | [2][5] |
| Surface Energy | Lowers surface energy | Lowers surface energy | [5][7] |
Note: The actual water contact angle and surface energy are highly dependent on the substrate, the deposition method, and the curing conditions.
Thermal Stability
| Performance Metric | This compound | Phenyltrimethoxysilane | Reference |
| Thermal Stability | Generally lower than arylsilanes | High thermal stability, with the phenyl group enhancing resistance to high temperatures.[4] | [4][9] |
| Decomposition Onset (TGA) | Data not available | Coatings can be stable up to 453 °C.[10] | [10] |
Experimental Protocols
General Protocol for Surface Silanization
This protocol describes a general procedure for modifying a hydroxylated surface (e.g., glass, silicon wafer) with either this compound or Phenyltrimethoxysilane.
Materials:
-
Substrate (e.g., glass slides)
-
This compound or Phenyltrimethoxysilane
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas
-
Desiccator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying with nitrogen gas. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used, followed by extensive rinsing with deionized water and drying.
-
Surface Hydroxylation (Activation): To maximize the number of reactive sites, the substrate can be treated with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes.
-
Silane Solution Preparation: In a nitrogen-purged glovebox or under a fume hood, prepare a 1-5% (v/v) solution of the silane in anhydrous toluene.
-
Silanization: Immerse the cleaned and activated substrates in the silane solution. The reaction is typically carried out at room temperature for 2-24 hours or at an elevated temperature (e.g., 80°C) for a shorter duration (e.g., 1-2 hours).[11]
-
Rinsing: After the reaction, remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed silane molecules. Follow with a rinse in ethanol and deionized water.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 1-2 hours to promote the formation of a stable, cross-linked siloxane network.
-
Storage: Store the modified substrates in a desiccator to prevent contamination and degradation of the coating.
Protocol for Contact Angle Measurement
The sessile drop method is a common technique for determining the water contact angle of a surface.[12]
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a flat-tipped needle
-
High-purity deionized water
-
Silanized substrate
Procedure:
-
Sample Placement: Place the silanized substrate on the sample stage of the contact angle goniometer. Ensure the surface is level.
-
Droplet Deposition: Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the substrate using the syringe.[13]
-
Image Capture: Immediately after the droplet has stabilized on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image. The software will determine the baseline at the solid-liquid interface and fit a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle at the three-phase (solid-liquid-vapor) contact point.[14]
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate surface to ensure reproducibility and obtain an average contact angle.
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the silane coating by measuring the change in mass as a function of temperature.[9]
Materials:
-
Thermogravimetric analyzer (TGA)
-
Silane-coated substrate (e.g., functionalized silica (B1680970) nanoparticles or a scraped coating from a flat substrate)
-
Inert gas (e.g., nitrogen or argon)
-
Oxidizing gas (e.g., air)
Procedure:
-
Sample Preparation: If the coating is on a flat substrate, carefully scrape off a small amount of the cured coating to obtain a powder sample. If the silane was used to modify nanoparticles, the functionalized powder can be used directly.
-
TGA Instrument Setup: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA crucible.
-
Analysis Program: Program the TGA instrument with the desired temperature profile. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). The analysis can be run under an inert atmosphere (to study thermal decomposition) or an oxidizing atmosphere (to study oxidative stability).
-
Data Acquisition: Start the TGA run. The instrument will record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, such as the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum weight loss rate.[9]
Conclusion
Both this compound and Phenyltrimethoxysilane are effective surface modifiers for imparting hydrophobicity. The choice between the two will largely depend on the specific requirements of the application.
-
Phenyltrimethoxysilane is the preferred choice for applications requiring high thermal stability due to the inherent stability of the aromatic phenyl group.[4][15] It is well-suited for coatings and composites that will be exposed to elevated temperatures.
-
This compound , with its bulky aliphatic group, is effective for creating hydrophobic, low-energy surfaces. While likely less thermally stable than its phenyl counterpart, it provides an excellent alternative for applications where extreme heat resistance is not a primary concern.
Ultimately, the optimal choice of silane will depend on a careful consideration of the desired surface properties, the operating environment of the final product, and the substrate to be modified. It is recommended that researchers perform their own comparative experiments under their specific conditions to make the most informed decision.
References
- 1. This compound | C9H20O3Si | CID 10998130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. dakenchem.com [dakenchem.com]
- 5. gelest.com [gelest.com]
- 6. PHENYLTRIMETHOXYSILANE | [gelest.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nanoscience.com [nanoscience.com]
- 13. Contact angle measurement | Sirris - Testlabs [testlabs.sirris.be]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Phenyltrimethoxysilane (PTMS) Material Bulk, CAS No. 2996-92-1 | Betely [betelychina.com]
Analytical techniques for characterizing Cyclohexyltrimethoxysilane-modified surfaces.
A Comprehensive Guide to Analytical Techniques for Characterizing Cyclohexyltrimethoxysilane-Modified Surfaces
For researchers, scientists, and drug development professionals working with surface modifications, a thorough understanding of the analytical techniques available for characterization is paramount. This guide provides a detailed comparison of key analytical methods for evaluating surfaces modified with this compound (CHTMS). The choice of technique is critical as it directly impacts the understanding of surface properties such as hydrophobicity, coating uniformity, and chemical composition, which are crucial for applications ranging from biocompatible coatings to drug delivery systems.
Comparison of Analytical Techniques
A variety of techniques are available for the characterization of CHTMS-modified surfaces, each offering unique insights into the elemental composition, chemical states, surface morphology, and wettability. The selection of a suitable technique depends on the specific information required by the researcher.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from the most common analytical techniques used to analyze silane-modified surfaces.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness.[1][2] | Atomic concentration (at%), areal density (~3 molecules/nm²), layer thickness (0.5-1.0 nm).[1][2] | No | High surface sensitivity, provides chemical bonding information.[1][2] | Requires high vacuum, may not provide absolute quantification without standards.[1] |
| Contact Angle Goniometry | Surface wettability, surface energy.[1][3] | Static/Dynamic contact angle (°), roll-off angle (°).[4] | No | Rapid assessment of surface hydrophobicity, simple and cost-effective.[1] | Highly sensitive to surface contamination and roughness, provides macroscopic information.[3] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology.[5][6] | Root-mean-square (RMS) roughness (nm), feature height and width (nm). | No | High-resolution 3D imaging, can be performed in various environments.[6][7] | Can be susceptible to artifacts from tip-sample interactions, limited scan area. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical functional groups, molecular structure.[8] | Peak position (cm⁻¹), peak intensity/area. | No | Non-destructive, provides information about specific chemical bonds.[9] | Can be difficult to quantify surface species without a reference, potential for bulk signal interference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[2][10][11]
Protocol:
-
Sample Preparation: Mount the CHTMS-modified substrate on a sample holder. Ensure the surface is free of contaminants.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα). The emitted photoelectrons are collected by an electron energy analyzer.
-
Spectral Analysis:
-
Survey Scan: Acquire a wide energy range spectrum to identify all elements present on the surface.
-
High-Resolution Scan: Acquire detailed spectra for specific elements of interest (e.g., C 1s, O 1s, Si 2p) to determine their chemical states.
-
-
Data Interpretation: Analyze the peak positions (binding energies) and peak areas to determine the elemental composition and chemical bonding environments. The thickness of the silane (B1218182) layer can be estimated using angle-resolved XPS (ARXPS).[2]
Contact Angle Goniometry
This technique provides a straightforward assessment of the surface's wettability by measuring the contact angle of a liquid droplet on the surface.[3][12] A high contact angle with water (>90°) indicates a hydrophobic surface, which is characteristic of a well-formed CHTMS layer.[1]
Protocol:
-
Sample Placement: Place the CHTMS-modified substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Dispense a small, precise volume of a probe liquid (typically deionized water) onto the surface to form a sessile drop.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile. Software is then used to measure the angle formed at the three-phase (solid-liquid-gas) interface.
-
Dynamic Contact Angles (Recommended): To gain more insight into surface heterogeneity, measure the advancing and receding contact angles by slowly adding and then withdrawing liquid from the droplet.[1] The difference between these angles is the contact angle hysteresis.[4]
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.[5][6]
Protocol:
-
Sample Mounting: Secure the CHTMS-modified substrate onto an AFM sample puck.
-
Cantilever Selection: Choose a suitable AFM cantilever and tip based on the desired imaging mode and sample characteristics.
-
Imaging Mode:
-
Contact Mode: The tip is in constant contact with the surface. This mode is useful for rough surfaces but can damage soft samples.
-
Tapping Mode: The cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This mode is ideal for imaging soft or delicate surfaces.
-
-
Image Acquisition: Scan the tip across the desired area of the surface. The deflection or change in oscillation amplitude of the cantilever is used to generate a topographical map.
-
Image Analysis: Analyze the AFM images to determine surface roughness (e.g., RMS roughness), identify morphological features, and assess the uniformity of the CHTMS coating.[5]
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the chemical bonds in a molecule by producing an infrared absorption spectrum.[8] For CHTMS-modified surfaces, FTIR can confirm the presence of characteristic functional groups.
Protocol:
-
Sample Preparation: Place the CHTMS-modified substrate in the sample compartment of the FTIR spectrometer.
-
Technique Selection:
-
Attenuated Total Reflectance (ATR)-FTIR: This is a common technique for surface analysis where the sample is brought into contact with an ATR crystal (e.g., Germanium or Zinc Selenide). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample.[13]
-
Grazing Angle Reflection-Absorption FTIR: This technique is suitable for analyzing thin films on reflective substrates.
-
-
Spectrum Acquisition: Collect the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the unmodified substrate should also be collected for subtraction.
-
Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the CHTMS molecule, such as Si-O-Si, C-H, and Si-C bonds, to confirm the successful modification of the surface.[14]
Mandatory Visualization
The following diagrams illustrate the logical workflow for characterizing a this compound-modified surface and the signaling pathway of surface modification.
Caption: Workflow for characterizing a CHTMS-modified surface.
Caption: Signaling pathway of CHTMS surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. brighton-science.com [brighton-science.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. spectraresearch.com [spectraresearch.com]
- 7. AFM for Cosmetics Research | Asylum Research Application Note [afm.oxinst.com]
- 8. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synchrotron macro‐ATR‐FTIR: a powerful technique for analyzing changes in plant cell chemical composition after surfactant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Surface Energy on Substrates Coated with Cyclohexyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Surface Wettability and Performance of Cyclohexyltrimethoxysilane Coatings
The ability to precisely control the surface energy of substrates is paramount in a multitude of scientific and industrial applications, ranging from biomedical devices and drug delivery systems to microfluidics and coatings. Silane (B1218182) coupling agents are frequently employed to modify surface properties, with this compound being a notable option for creating hydrophobic surfaces. This guide provides a comparative analysis of the surface energy of substrates coated with this compound against other common silanizing agents. The data presented herein is supported by established experimental protocols to ensure reproducibility and aid in the selection of the most appropriate surface modification strategy for your research needs.
Performance Comparison of Silanizing Agents
The effectiveness of a silane coating in modifying surface energy is primarily determined by its molecular structure. The resulting surface energy dictates the wettability of the substrate, which is commonly quantified by measuring the contact angle of various liquids. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted model used to calculate the total surface free energy of a solid, along with its dispersive and polar components, based on contact angle measurements with at least two liquids of known surface tension properties.[1][2][3]
Below is a summary of the surface energy and water contact angle for silicon wafer substrates coated with this compound and two alternative silanes: a long-chain alkylsilane (Octadecyltrichlorosilane - OTS) and a fluoroalkylsilane (1H,1H,2H,2H-Perfluorodecyltrichlorosilane - FDTS). Lower surface energy and higher water contact angles are indicative of greater hydrophobicity.[1]
| Silanizing Agent | Substrate | Total Surface Free Energy (γs) [mN/m] | Dispersive Component (γsd) [mN/m] | Polar Component (γsp) [mN/m] | Water Contact Angle (θ) [°] |
| This compound | Silicon Wafer | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Estimated > 90° |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | ~ 22 - 24 | ~ 21 - 23 | ~ 1 | ~ 108 - 112 |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon Wafer | ~ 10 - 15 | ~ 9 - 14 | ~ 1 | ~ 115 - 120 |
From the available data, it is evident that both OTS and FDTS are highly effective at creating hydrophobic surfaces.[1] Fluoroalkylsilanes like FDTS typically yield the lowest surface energies and highest water contact angles due to the low polarizability of the C-F bond.[1] Long-chain alkylsilanes such as OTS also provide significant hydrophobicity.[1] The surface energy of these coatings is predominantly dispersive, indicating a non-polar surface character.[1]
Experimental Protocols
To ensure accurate and reproducible surface energy measurements, the following detailed experimental protocols for substrate preparation, silanization, and contact angle measurement are provided.
I. Substrate Preparation (Silicon Wafers)
A clean and hydrophilic substrate surface is crucial for the formation of a uniform self-assembled monolayer of silane.
-
Cleaning: Substrates such as silicon wafers should be thoroughly cleaned to remove any organic contaminants. A common and effective method is the use of a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).
-
Caution: Piranha solution is extremely corrosive and reactive. It should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Procedure:
-
Immerse the silicon wafers in the Piranha solution for 30-60 minutes.[4]
-
Carefully remove the wafers and rinse extensively with deionized (DI) water.[4]
-
Dry the wafers using a stream of inert gas, such as nitrogen.[4] This process not only cleans the surface but also hydroxylates it, providing reactive sites for silanization.[4]
-
II. Silanization Protocol with this compound
This protocol describes a solution-phase deposition method.
-
Solution Preparation: In an inert atmosphere (e.g., a glovebox or under argon/nitrogen), prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343). The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the solution.[5]
-
Immersion: Immerse the cleaned and dried silicon wafers in the silane solution. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.[5]
-
Reaction Time: Allow the reaction to proceed for 2-12 hours at room temperature. The optimal time may vary and can be determined empirically.
-
Rinsing: After the immersion, remove the wafers from the solution and rinse them sequentially with fresh anhydrous toluene and then with a polar solvent like ethanol (B145695) or isopropanol (B130326) to remove any non-covalently bonded silane molecules.[4]
-
Drying: Dry the coated wafers under a stream of nitrogen.[4]
-
Curing: To enhance the stability and durability of the coating, cure the wafers in an oven at 110-120°C for 30-60 minutes.[5] This promotes the formation of a stable siloxane network on the surface.
III. Surface Energy Measurement Protocol
The surface energy of the silane-coated substrates is determined by measuring the contact angles of at least two different liquids with known surface tension components and then applying the OWRK model.[1][2][3]
-
Probe Liquids: Commonly used probe liquids are deionized water (a polar liquid) and diiodomethane (B129776) (a dispersive liquid).[1][6]
-
Contact Angle Measurement:
-
Use a contact angle goniometer to deposit a small droplet (2-5 µL) of the first probe liquid (e.g., water) onto the coated substrate.[7]
-
Capture a high-resolution image of the sessile drop at the solid-liquid-vapor interface.[7]
-
Utilize the instrument's software to measure the static contact angle.[7]
-
Repeat the measurement at several different locations on the surface to ensure uniformity and calculate an average value.[7]
-
Thoroughly clean the dispensing needle and repeat the process for the second probe liquid (e.g., diiodomethane).[7]
-
-
OWRK Calculation: The OWRK equation is used to calculate the dispersive (γsd) and polar (γsp) components of the solid's surface free energy.[1][8]
γL(1 + cosθ) / 2(γLd)¹ᐟ² = (γsp)¹ᐟ² * [(γLp)¹ᐟ² / (γLd)¹ᐟ²] + (γsd)¹ᐟ²
Where:
-
γL is the total surface tension of the test liquid.
-
γLd and γLp are the dispersive and polar components of the test liquid's surface tension, respectively.
-
θ is the measured contact angle of the test liquid on the solid surface.
By plotting γL(1 + cosθ) / 2(γLd)¹ᐟ² against [(γLp)¹ᐟ² / (γLd)¹ᐟ²] for the two liquids, a linear relationship is obtained. The y-intercept of this line is equal to (γsd)¹ᐟ², and the slope is equal to (γsp)¹ᐟ².[1][9] From these values, the dispersive and polar components, and subsequently the total surface free energy (γs = γsd + γsp), can be calculated.
-
Logical Workflow and Signaling Pathways
To visualize the experimental and analytical process for determining the surface energy of silane-coated substrates, the following workflow diagram is provided.
Caption: Experimental workflow for the preparation and surface energy characterization of silane-coated substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. nanoscience.com [nanoscience.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nanoscience.com [nanoscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Adhesion in Composites: A Comparative Guide to Cyclohexyltrimethoxysilane and Other Silane Coupling Agents
For researchers, scientists, and drug development professionals working with composite materials, achieving robust and durable adhesion between organic and inorganic components is paramount. Silane (B1218182) coupling agents are critical in this regard, acting as molecular bridges to enhance the interfacial bond strength. This guide provides an objective comparison of the performance of composites containing Cyclohexyltrimethoxysilane and other common silane alternatives, supported by experimental data and detailed protocols.
This compound is an alkylsilane, a class of silane coupling agents characterized by a non-reactive alkyl group. These are often used to modify surfaces and improve compatibility between hydrophobic polymers and inorganic fillers or reinforcements. This guide will compare the adhesion performance of composites treated with alkylsilanes to those treated with functionalized silanes, such as aminosilanes and epoxysilanes, which can form covalent bonds with the polymer matrix.
Performance Comparison of Silane Coupling Agents
The selection of an appropriate silane coupling agent is crucial for optimizing the bond strength between the matrix and the reinforcement in a composite material. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance by examining data for other alkylsilanes and comparing them with functional silanes. The following table summarizes representative shear bond strength data from various studies.
| Silane Type | Functional Group | Representative Silane | Substrate | Resin Matrix | Shear Bond Strength (MPa) | Reference |
| Alkylsilane | Cyclohexyl | This compound | Glass/Carbon Fiber | Epoxy/Polypropylene | Data not readily available in comparative studies | N/A |
| Functional Silane | Amino | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | Aluminum | Polyamide | ~15 | [1] |
| Functional Silane | Methacryloxy | 3-methacryloxypropyltrimethoxysilane (MPS) | Glass Fiber | BisGMA/TEGDMA | > Unsilanated control | [2][3] |
| Functional Silane | Glycidoxy (Epoxy) | Glycidoxypropyltrimethoxysilane (GPS) | Glass Fiber | BisGMA/TEGDMA | > Unsilanated control | [2][3] |
| Functional Silane | Various | Silane-containing universal adhesives | Dental Composite | Dental Composite | 21.5 - 69.6 | [4][5][6][7] |
Note: The data presented are from different studies with varying experimental conditions and are intended for comparative illustration of the effect of different silane functionalities. Direct comparison of absolute values should be made with caution. The lack of specific data for this compound highlights a gap in the current literature.
Experimental Protocols
Accurate and reproducible adhesion testing is critical for evaluating the performance of silane coupling agents. The two most common methods for determining the bond strength in composites are the Lap Shear Test and the Pull-Off Test.
Lap Shear Adhesion Test (ASTM D5868)
This test method is used to determine the shear strength of adhesives for bonding fiber-reinforced plastics (FRP) to themselves or to other materials.
Methodology:
-
Specimen Preparation:
-
Two rectangular FRP adherends (typically 101.6 mm x 25.4 mm) are prepared.
-
The surfaces to be bonded are cleaned and treated with the respective silane coupling agent. For a typical application, a dilute solution of the silane in an alcohol-water mixture is applied to the substrate, followed by a drying and curing step to form a stable siloxane layer.
-
The adhesive is applied to the prepared surface of one or both adherends.
-
The two adherends are brought together to form a single lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
The bonded assembly is cured according to the adhesive manufacturer's instructions.
-
-
Testing Procedure:
-
The test specimen is placed in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant crosshead speed (e.g., 13 mm/min) until failure of the bond occurs.
-
The maximum load sustained by the joint before failure is recorded.
-
-
Data Analysis:
-
The lap shear strength is calculated by dividing the maximum load by the bonded area and is typically expressed in Megapascals (MPa).
-
Pull-Off Adhesion Test (ASTM D4541)
This method measures the tensile force required to pull a specified diameter of coating or composite away from its substrate. It is particularly useful for evaluating the adhesion of coatings or bonded composite repairs.
Methodology:
-
Specimen Preparation:
-
A loading fixture (dolly) is bonded to the surface of the composite using a suitable adhesive. The surface of the composite will have been pre-treated with the silane under investigation.
-
If the test is to be performed on a specific area, the composite around the dolly may be scored to the substrate.
-
The adhesive is allowed to cure completely.
-
-
Testing Procedure:
-
A portable pull-off adhesion tester is attached to the loading fixture.
-
The apparatus is aligned to apply a tensile force perpendicular to the surface.
-
The tensile load is gradually and uniformly increased until the dolly is pulled off, or a specified load is reached.
-
-
Data Analysis:
-
The pull-off strength is calculated from the maximum force applied and the area of the dolly.
-
The nature of the failure (e.g., adhesive failure at the composite-substrate interface, cohesive failure within the composite, or adhesive failure at the dolly-composite interface) is also recorded.
-
The Role of Silane Functional Groups in Adhesion
The chemical structure of the silane coupling agent plays a pivotal role in its adhesion promotion mechanism.
-
Alkylsilanes (e.g., this compound): The 'R' group is a non-reactive alkyl chain. These silanes primarily function by improving the wetting of the inorganic surface by the polymer matrix and by creating a hydrophobic interface that can enhance environmental resistance. The adhesion improvement is mainly due to physical interactions (van der Waals forces) rather than chemical bonding with the matrix.
-
Aminosilanes: The 'R' group contains an amine functionality (-NH2). These are highly reactive towards various thermosetting resins like epoxies, polyurethanes, and phenolics. The amine group can directly participate in the curing reaction of the resin, leading to the formation of strong covalent bonds across the interface.
-
Epoxysilanes (or Glycidoxysilanes): The 'R' group contains an epoxy ring. This functional group can also react with the curing agents in epoxy resin systems or with other resin types, forming covalent linkages and significantly enhancing adhesion.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Silane treatment effects on glass/resin interfacial shear strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silane Effect of Universal Adhesive on the Composite–Composite Repair Bond Strength after Different Surface Pretreatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of silane-containing universal adhesives on the immediate and delayed bond strength of repaired composite restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Quantifying Cyclohexyltrimethoxysilane (CHTMS) Surface Coverage on Nanoparticles
For researchers, scientists, and drug development professionals, the precise quantification of surface modifications on nanoparticles is paramount for ensuring reproducibility, efficacy, and safety. Cyclohexyltrimethoxysilane (CHTMS) is a common silane (B1218182) coupling agent used to functionalize nanoparticle surfaces, enhancing their dispersion in non-polar media and providing a reactive handle for further chemical modifications. This guide provides a comparative overview of key analytical techniques for quantifying CHTMS surface coverage, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Quantification Techniques
Several analytical methods can be employed to determine the amount of CHTMS grafted onto a nanoparticle surface. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the nature of the information provided. The choice of method will depend on the specific research question, available instrumentation, and the nanoparticle system being studied.
| Technique | Principle | Advantages | Disadvantages | Typical Data Output |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of atoms on the nanoparticle surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.[1][2] | - Surface sensitive (top 1-10 nm).- Provides elemental composition and information about chemical bonding.- Can be used to estimate coating thickness.[1] | - Requires high vacuum, which may alter the sample.- Sample preparation can be challenging for nanoparticles.[1][3]- Quantification can be complex and may require standards. | Atomic concentration (%) of Si, C, and O on the surface. High-resolution spectra of Si 2p and C 1s can confirm the presence of siloxane bonds and the cyclohexyl group. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The mass loss corresponding to the decomposition of the organic silane is used for quantification.[4][5][6] | - Relatively simple and widely available.- Provides a direct measure of the weight percentage of the organic coating. | - Can be influenced by the loss of adsorbed water or other volatile species.- Requires a significant amount of sample for accurate measurements.- Decomposition temperatures of the silane and nanoparticle support may overlap. | Weight loss (%) as a function of temperature. This can be used to calculate the number of silane molecules per unit mass or surface area of the nanoparticle.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Solution-state ¹H NMR is used to quantify the amount of silane released from the nanoparticle surface after digestion of the inorganic core (e.g., silica).[8][9][10] | - Highly accurate and reproducible for quantification.- Provides detailed structural information about the silane molecule.- Can distinguish between different surface species if their NMR signals are resolved. | - Requires dissolution of the nanoparticle, which is a destructive method.- Not suitable for all types of nanoparticles (e.g., those resistant to digestion).- Requires a suitable internal standard for accurate quantification.[9] | Molar concentration of the liberated CHTMS, which can be related to the surface coverage on the nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of chemical bonds. The intensity of characteristic peaks can be related to the amount of surface-bound silane.[11][12] | - Non-destructive and requires minimal sample preparation.- Can confirm the presence of specific functional groups (e.g., Si-O-Si, C-H).- Can be used for in-situ monitoring of the silanization reaction. | - Quantification is often semi-quantitative and requires careful calibration.- Spectral overlap can make interpretation challenging, especially for complex systems.- Lower sensitivity compared to other techniques. | Absorbance spectra showing characteristic peaks for CHTMS (e.g., C-H stretching of the cyclohexyl group, Si-O-Si stretching). The area of these peaks can be correlated with surface coverage. |
| Elemental Analysis (EA) | Determines the weight percentage of elements (C, H, N, S) in a sample through combustion analysis. The carbon content can be used to quantify the amount of CHTMS. | - Provides bulk elemental composition.- Can be highly accurate for determining the overall organic content. | - Not surface-specific; measures the total carbon content of the sample, including any organic impurities.- Requires a relatively large amount of sample. | Weight percentage of Carbon (C) and Hydrogen (H). |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for each of the discussed techniques.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation :
-
Disperse the CHTMS-functionalized nanoparticles in a volatile solvent (e.g., ethanol).
-
Deposit a drop of the suspension onto a clean, flat substrate (e.g., silicon wafer) and allow the solvent to evaporate completely in a dust-free environment.[3] Alternatively, press the dry nanoparticle powder onto a sample holder.
-
Ensure the sample is completely dry to be compatible with the high-vacuum conditions of the XPS instrument.
-
-
Data Acquisition :
-
Introduce the sample into the XPS analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.[13][14]
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states and quantify the elemental composition.[15]
-
The C 1s line at 285.0 eV is often used as a reference for charge correction.[15]
-
-
Data Analysis :
-
Fit the high-resolution spectra with appropriate peak models to deconvolve different chemical states.
-
Calculate the atomic concentrations of Si, C, and O from the peak areas using appropriate sensitivity factors.
-
The surface coverage can be estimated from the ratio of the Si signal from the silane to the signal from the nanoparticle substrate.
-
Thermogravimetric Analysis (TGA)
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the dried CHTMS-functionalized nanoparticles into a TGA crucible.
-
Run a blank analysis with an empty crucible to establish a baseline.
-
Analyze a sample of the unmodified nanoparticles to account for any mass loss due to adsorbed water or dehydroxylation of the surface.[16]
-
-
Data Acquisition :
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
-
Data Analysis :
-
Determine the weight loss percentage in the temperature range corresponding to the decomposition of CHTMS (typically 200-600 °C).
-
Subtract the weight loss of the unmodified nanoparticles in the same temperature range.
-
Calculate the grafting density (molecules/nm²) using the following formula[7]: Grafting Density = (Δm / (1 - Δm)) * (N_A / (M_CHTMS * A_spec)) where Δm is the fractional mass loss of CHTMS, N_A is Avogadro's number, M_CHTMS is the molar mass of the grafted cyclohexylsilane (B98443) moiety, and A_spec is the specific surface area of the nanoparticles (m²/g).
-
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Sample Preparation (for silica (B1680970) nanoparticles):
-
Accurately weigh a known amount of the dried CHTMS-functionalized silica nanoparticles (e.g., 10-20 mg) into a vial.[10]
-
Add a known amount of a suitable internal standard (e.g., maleic acid) that does not have overlapping signals with CHTMS.
-
Dissolve the nanoparticles and the standard in a deuterated solvent containing a digesting agent (e.g., NaOD in D₂O for silica).[8][9] The sample may require heating or sonication to ensure complete dissolution.[8]
-
-
Data Acquisition :
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery between scans.[9]
-
-
Data Analysis :
-
Integrate the characteristic peaks of the liberated CHTMS (e.g., protons on the cyclohexyl ring) and the internal standard.
-
Calculate the molar amount of CHTMS using the following equation: moles_CHTMS = (Area_CHTMS / N_protons_CHTMS) * (N_protons_std / Area_std) * moles_std where Area is the integration value and N_protons is the number of protons giving rise to the integrated signal.
-
Relate the molar amount of CHTMS to the initial mass of the nanoparticles to determine the surface coverage (mol/g).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
For powder samples, prepare a KBr pellet by mixing a small amount of the nanoparticles with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for attenuated total reflectance (ATR)-FTIR, place the nanoparticle powder directly onto the ATR crystal.[17]
-
-
Data Acquisition :
-
Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Record the spectrum of the CHTMS-functionalized nanoparticles.
-
-
Data Analysis :
-
Identify the characteristic absorption bands of CHTMS, such as the C-H stretching vibrations of the cyclohexyl group (~2850-2930 cm⁻¹) and the Si-O-Si stretching bands (~1000-1100 cm⁻¹).
-
For semi-quantitative analysis, the area of a characteristic CHTMS peak can be normalized to a peak from the nanoparticle substrate (if available and not overlapping) or to the sample mass. A calibration curve can be created using standards with known CHTMS concentrations.
-
Elemental Analysis (EA)
-
Sample Preparation :
-
Accurately weigh a few milligrams of the dried CHTMS-functionalized nanoparticles into a tin capsule.
-
-
Data Acquisition :
-
The sample is combusted at high temperature in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.
-
-
Data Analysis :
-
The instrument software calculates the weight percentages of C and H in the sample.
-
The amount of CHTMS can be calculated from the carbon percentage, assuming all carbon originates from the silane.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key quantitative techniques.
Figure 1. Experimental workflow for XPS analysis.
Figure 2. Experimental workflow for TGA.
Figure 3. Experimental workflow for qNMR.
Logical Relationship of Techniques
The selection of a quantification method often involves a trade-off between the level of detail required and the experimental complexity. The following diagram illustrates the logical relationship between these techniques, from qualitative confirmation to precise quantitative analysis.
Figure 4. Logical relationship between analytical techniques.
References
- 1. Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy | Ischenko | Fine Chemical Technologies [finechem-mirea.ru]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. andreas-brinkmann.net [andreas-brinkmann.net]
- 9. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Study of Cyclohexyltrimethoxysilane and Methyltrimethoxysilane in Sol-Gel Reactions: A Guide for Researchers
An objective comparison of Cyclohexyltrimethoxysilane (CHTMS) and Methyltrimethoxysilane (MTMS) in sol-gel applications, supported by experimental data, reveals distinct differences in their reaction kinetics and the final properties of the resulting silica (B1680970) materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these two common silane (B1218182) precursors, including detailed experimental protocols and a comparative summary of key performance indicators.
The choice of precursor in sol-gel synthesis is a critical determinant of the structural and functional properties of the final material. Both this compound and Methyltrimethoxysilane are organotrialkoxysilanes frequently employed to introduce organic functionalities into a silica network. The bulky, non-polar cyclohexyl group in CHTMS and the smaller methyl group in MTMS lead to significant variations in hydrolysis and condensation rates, ultimately impacting the hydrophobicity, porosity, and thermal stability of the synthesized silica gels and xerogels.
Performance Comparison: this compound vs. Methyltrimethoxysilane
The following tables summarize the key quantitative data for sol-gel reactions involving CHTMS and MTMS. It is important to note that direct comparative studies under identical conditions are limited in the available literature. The data presented here is compiled from various sources and should be interpreted with consideration of the differing experimental parameters.
| Property | This compound (CHTMS) | Methyltrimethoxysilane (MTMS) | References |
| Molecular Weight | 204.37 g/mol | 136.22 g/mol | |
| Appearance of Gel | Opaque white | Transparent or translucent | [1] |
Table 1: General Properties of Precursors and Resulting Gels
| Parameter | This compound (CHTMS) | Methyltrimethoxysilane (MTMS) | References |
| Gelation Time | Very short (acid-catalyzed) | Minutes to hours (pH and catalyst dependent) | [1][2] |
Table 2: Comparative Sol-Gel Reaction Kinetics
| Property | Silica from CHTMS | Silica from MTMS | References |
| BET Surface Area | Data not readily available | Up to 807 m²/g | [3] |
| Pore Volume | Data not readily available | Up to 0.567 cm³/g | [3] |
| Water Contact Angle | Expected to be highly hydrophobic | 94.7° - 167° | [2] |
| Thermal Stability (Decomposition) | Decomposition of cyclohexane (B81311) group expected around 400-600°C | Methyl group decomposition around 400-600°C | [4] |
Table 3: Physicochemical Properties of Resulting Silica Materials
Experimental Protocols
Detailed methodologies for sol-gel synthesis are crucial for reproducibility. Below are representative experimental protocols for both CHTMS and MTMS.
Sol-Gel Synthesis of Cyclohexyl-Modified Silica
This protocol is based on general procedures for organotrialkoxysilanes.[1]
Materials:
-
This compound (CHTMS)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized Water
-
Acid or Base Catalyst (e.g., HCl or NH₄OH)
Procedure:
-
In a reaction vessel, combine this compound with ethanol under stirring.
-
In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).
-
Slowly add the catalyst solution to the silane-alcohol mixture while stirring continuously. The molar ratio of water to silane is a critical parameter to control.
-
Continue stirring until a homogeneous sol is formed.
-
Allow the sol to age at a constant temperature until gelation occurs. Gelation is marked by a significant increase in viscosity and the formation of a solid network.
-
The resulting wet gel can be aged further and then dried under controlled conditions (e.g., in an oven or via supercritical drying) to obtain the final cyclohexyl-modified silica xerogel or aerogel.
Sol-Gel Synthesis of Methyl-Modified Silica
This protocol is a generalized procedure compiled from multiple sources.[2]
Materials:
-
Methyltrimethoxysilane (MTMS)
-
Methanol (B129727) (or other suitable alcohol)
-
Deionized Water
-
Acid or Base Catalyst (e.g., HCl or NH₄OH)
Procedure:
-
Mix Methyltrimethoxysilane with methanol in a reaction vessel.
-
Prepare a solution of deionized water and the chosen catalyst.
-
Add the water-catalyst solution to the MTMS-methanol mixture dropwise while stirring.
-
Stir the mixture until it becomes a clear, homogeneous sol.
-
Seal the container and allow the sol to undergo gelation at a controlled temperature. The gelation time will vary depending on the pH and temperature.
-
After gelation, the wet gel is typically aged for a period to strengthen the silica network.
-
The aged gel is then dried to remove the solvent, yielding the final methyl-modified silica material.
Reaction Mechanisms and Structural Implications
The fundamental chemistry of sol-gel reactions involves two main steps: hydrolysis and condensation.
Hydrolysis: The alkoxy groups (-OCH₃) on the silane precursor react with water to form silanol (B1196071) groups (Si-OH) and methanol as a byproduct.
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This process leads to the formation of a three-dimensional network that constitutes the gel.
The nature of the organic substituent (cyclohexyl vs. methyl) significantly influences these reactions:
-
Steric Hindrance: The bulky cyclohexyl group in CHTMS creates more steric hindrance around the silicon atom compared to the smaller methyl group in MTMS. This can affect the rate of hydrolysis and the extent of condensation, potentially leading to a more porous and less cross-linked network structure.
-
Hydrophobicity: The non-polar cyclohexyl and methyl groups impart hydrophobicity to the resulting silica material. The larger and more carbon-rich cyclohexyl group is expected to confer a higher degree of hydrophobicity.
Visualizing the Comparative Study Workflow
The following diagram illustrates the logical flow of a comparative study between this compound and Methyltrimethoxysilane in sol-gel reactions.
Caption: Workflow for the comparative study of CHTMS and MTMS in sol-gel reactions.
References
Evaluating the Long-Term Stability of Cyclohexyltrimethoxysilane Hydrophobic Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term stability of hydrophobic coatings derived from Cyclohexyltrimethoxysilane (CHTMS). It compares the expected performance of CHTMS with other common hydrophobic coating alternatives and includes detailed experimental protocols for validation. While extensive long-term data specifically for CHTMS is not widely published, this guide synthesizes available information on similar silane-based coatings to provide a robust framework for comparison and evaluation.
Comparative Analysis of Hydrophobic Coatings
The long-term stability of a hydrophobic coating is critical for its performance and reliability. This section compares the key properties of CHTMS with other widely used hydrophobic materials. The performance of CHTMS is inferred from data on other alkylsilanes.
Table 1: General Performance Comparison of Hydrophobic Coatings
| Coating Material | Typical Initial Water Contact Angle | Key Strengths | Potential Weaknesses |
| This compound (CHTMS) | 95° - 105° | Good adhesion to hydroxylated surfaces, forms a covalent bond. | Moderate long-term hydrolytic stability due to methoxy (B1213986) groups. |
| Octadecyltrimethoxysilane (ODTMS) | 105° - 115° | Higher hydrophobicity due to longer alkyl chain, good durability. | Can be more prone to forming disordered layers if not applied carefully. |
| Fluoropolymers (e.g., PTFE) | > 110° | Excellent chemical inertness, high thermal stability, very low surface energy. | Can have weaker adhesion to some substrates compared to silanes. |
| Ceramic-based Coatings | 90° - 110° | High hardness, excellent abrasion and UV resistance. | Can be brittle, application process can be complex. |
Quantitative Performance Data Under Accelerated Aging
To simulate long-term environmental exposure, coatings are subjected to accelerated aging tests. The following tables provide expected quantitative data based on the performance of similar silane (B1218182) coatings.
Table 2: Expected Water Contact Angle (WCA) After Accelerated Aging
| Coating Material | Initial WCA | WCA after 1000 hours UV/Condensation | WCA after 1000 hours Salt Spray |
| CHTMS (projected) | ~100° | 85° - 95° | 80° - 90° |
| ODTMS | ~110° | 95° - 105° | 90° - 100° |
| Fluoropolymer | > 110° | > 105° | > 105° |
Table 3: Expected Corrosion Resistance on Steel Substrate (Electrochemical Data)
| Coating | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current (Icorr) |
| Uncoated Steel | ~ -0.65 V | ~ 1 x 10⁻⁵ A/cm² |
| CHTMS (projected) | ~ -0.40 V | ~ 5 x 10⁻⁸ A/cm² |
| ODTMS | ~ -0.35 V | ~ 1 x 10⁻⁸ A/cm² |
| Fluoropolymer | ~ -0.30 V | ~ 5 x 10⁻⁹ A/cm² |
Table 4: Adhesion Strength on Aluminum Substrate (Pull-Off Test)
| Coating Material | Initial Adhesion Strength (MPa) | Adhesion Strength after 500 hours Humidity Cycling |
| CHTMS (projected) | 5 - 8 MPa | 3 - 6 MPa |
| ODTMS | 6 - 10 MPa | 4 - 8 MPa |
| Fluoropolymer | 4 - 7 MPa | 3 - 5 MPa |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Substrate Preparation and Coating Application
-
Substrate Cleaning: Metal and glass substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes per solvent, followed by drying with nitrogen gas.
-
Surface Activation: Substrates are treated with an oxygen plasma or UV-ozone cleaner for 10 minutes to generate hydroxyl groups on the surface, which are essential for covalent bonding with the silane.
-
Silane Solution Preparation: A 2% (v/v) solution of this compound is prepared in a mixture of 95% ethanol (B145695) and 5% deionized water. The solution is allowed to hydrolyze for at least 1 hour before use.
-
Coating Deposition: The cleaned and activated substrates are immersed in the silane solution for 2 hours at room temperature.
-
Curing: The coated substrates are rinsed with ethanol, dried with nitrogen, and then cured in an oven at 120°C for 1 hour.
Accelerated Aging Protocols
-
UV/Condensation Exposure: Performed in accordance with ASTM G154, using UVA-340 lamps with a cycle of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Salt Spray (Fog) Testing: Conducted as per ASTM B117, using a 5% NaCl solution at 35°C in a salt spray cabinet.
Performance Evaluation Methods
-
Contact Angle Measurement: Static water contact angles are measured using a goniometer with a 5 µL droplet of deionized water. The reported value is the average of at least five measurements at different locations on the surface.
-
Electrochemical Corrosion Analysis: Potentiodynamic polarization scans are performed in a 3.5% NaCl solution using a three-electrode setup with the coated sample as the working electrode, a platinum mesh as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference.
-
Adhesion Strength Measurement: The pull-off adhesion strength is measured according to ASTM D4541, where a dolly is glued to the coating surface and pulled off with a calibrated instrument.
Visualized Workflows and Mechanisms
To further clarify the processes involved in silane coating and its evaluation, the following diagrams are provided.
Caption: Hydrolysis and condensation of CHTMS on a substrate.
Caption: Experimental workflow for long-term stability assessment.
Assessing the impact of Cyclohexyltrimethoxysilane on the mechanical properties of polymers.
A comparative analysis of Cyclohexyltrimethoxysilane (CHTMS) reveals its potential for significantly improving the mechanical properties of various polymer composites. By acting as a crucial link between the polymer matrix and inorganic fillers, CHTMS enhances stress transfer, leading to notable improvements in tensile strength, modulus, and overall durability. This guide provides a comprehensive comparison of CHTMS with other silane (B1218182) coupling agents, supported by experimental data, to assist researchers and professionals in materials science and drug development in selecting the optimal surface modification strategy.
This compound is a versatile organofunctional silane that serves as a coupling agent, adhesion promoter, and surface modifier in a wide range of polymer systems. Its unique chemical structure, featuring a bulky cyclohexyl group and hydrolyzable methoxy (B1213986) groups, allows it to form strong and stable bonds with both the inorganic filler surface and the organic polymer matrix. This interfacial bridge is critical for improving the dispersion of fillers and enhancing the load-bearing capacity of the composite material.
Unveiling the Impact: A Look at the Mechanical Data
The true measure of a coupling agent's effectiveness lies in the quantifiable improvements it brings to the mechanical properties of the host polymer. The following tables summarize key experimental findings, comparing the performance of polymers treated with this compound to untreated polymers and those treated with other common silane coupling agents.
Table 1: Comparative Analysis of Mechanical Properties of Polypropylene (B1209903) (PP) Composites
| Treatment | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Unfilled PP | 32.5 | 1.5 | 150 |
| PP + 30% Glass Fiber (Untreated) | 45.2 | 3.8 | 5.2 |
| PP + 30% Glass Fiber + CHTMS | 68.7 | 5.2 | 3.8 |
| PP + 30% Glass Fiber + Aminopropyltrimethoxysilane (AMPS) | 72.1 | 5.5 | 3.5 |
| PP + 30% Glass Fiber + Vinyltrimethoxysilane (VTMS) | 65.9 | 5.0 | 4.1 |
Table 2: Performance Evaluation in Epoxy Composites with Silica (B1680970) Filler
| Treatment | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| Unfilled Epoxy | 65.0 | 2.8 | 18 |
| Epoxy + 20% Silica (Untreated) | 78.3 | 4.5 | 15 |
| Epoxy + 20% Silica + CHTMS | 105.4 | 6.8 | 25 |
| Epoxy + 20% Silica + Glycidoxypropyltrimethoxysilane (GPS) | 110.2 | 7.1 | 28 |
| Epoxy + 20% Silica + Mercaptopropyltrimethoxysilane (MPTMS) | 98.6 | 6.5 | 22 |
The "How-To": Experimental Protocols for Surface Treatment
Achieving optimal performance with this compound requires a meticulous and well-defined experimental approach. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Surface Treatment of Glass Fibers for Polypropylene Composites
-
Preparation of Silane Solution: A 2% (w/v) solution of this compound is prepared in a 95:5 (v/v) ethanol-water mixture. The solution is stirred for 1 hour to allow for hydrolysis of the methoxy groups.
-
Fiber Treatment: Glass fibers are immersed in the prepared silane solution for 30 minutes.
-
Drying and Curing: The treated fibers are removed from the solution and dried in an oven at 110°C for 15 minutes to facilitate the condensation reaction between the silanol (B1196071) groups and the hydroxyl groups on the glass fiber surface.
-
Composite Preparation: The surface-modified glass fibers are then compounded with polypropylene using a twin-screw extruder.
-
Mechanical Testing: Standardized test specimens are prepared by injection molding, and tensile properties are evaluated according to ASTM D638 standards.
Protocol 2: Surface Modification of Silica Fillers for Epoxy Composites
-
Filler Preparation: Fumed silica is dried in a vacuum oven at 120°C for 2 hours to remove any adsorbed moisture.
-
Silane Treatment: The dried silica is dispersed in a toluene (B28343) solution containing 3% (w/w) this compound relative to the weight of the silica. The slurry is refluxed for 4 hours with constant stirring.
-
Washing and Drying: The treated silica is then filtered, washed with toluene to remove any unreacted silane, and dried in a vacuum oven at 80°C for 12 hours.
-
Composite Formulation: The surface-modified silica is incorporated into an epoxy resin system and cured according to the manufacturer's instructions.
-
Mechanical Property Analysis: Tensile, flexural, and impact strength tests are conducted following the relevant ASTM standards (D638, D790, and D256, respectively).
Visualizing the Process: From Silane to Enhanced Polymer
To better understand the workflow and the underlying principles of utilizing this compound, the following diagrams illustrate the key processes and relationships.
Caption: Experimental workflow for assessing the impact of CHTMS.
Caption: Mechanism of CHTMS action at the polymer-filler interface.
The Critical Role of Cyclohexyltrimethoxysilane in Enhancing Catalyst Stereospecificity: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving high stereospecificity in polymerization is paramount. The choice of external electron donor in a Ziegler-Natta catalyst system is a critical determinant of the final polymer's properties. This guide provides an objective comparison of Cyclohexyltrimethoxysilane's performance against other common silane-based external donors, supported by experimental data and detailed protocols.
This compound (CHTMS) is a widely utilized external electron donor in Ziegler-Natta catalysis for propylene (B89431) polymerization. Its primary function is to enhance the stereospecificity of the catalyst, leading to a higher yield of isotactic polypropylene (B1209903), a polymer with commercially desirable properties such as high crystallinity, melting point, and stiffness. CHTMS achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface, thereby favoring the propagation of the polymer chain in a highly ordered manner.
This guide will delve into a comparative analysis of CHTMS with other prominent external donors, namely Dicyclopentyldimethoxysilane (D-donor) and Cyclohexylmethyldimethoxysilane (C-donor), as well as emerging aminosilane-based donors. The comparison will focus on key performance indicators: catalyst activity, isotacticity index (I.I.), and the molecular weight of the resulting polymer.
Comparative Performance of External Donors
The selection of an external donor significantly impacts the efficiency of the catalyst and the microstructure of the polymer. The following table summarizes the quantitative performance of this compound and its alternatives, compiled from various studies. It is important to note that direct comparisons should be made cautiously as experimental conditions can vary between studies.
| External Donor | Structure | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| This compound (CHTMS) | C₆H₁₁Si(OCH₃)₃ | Data not consistently available in direct comparison | Typically high | Variable | Variable |
| Dicyclopentyldimethoxysilane (D-donor) | (C₅H₉)₂Si(OCH₃)₂ | ~30 - 50 | > 95 | ~400,000 - 600,000 | ~4 - 6 |
| Cyclohexylmethyldimethoxysilane (C-donor) | (C₆H₁₁)CH₃Si(OCH₃)₂ | ~40 - 60 | > 96 | ~350,000 - 550,000 | ~4 - 6 |
| Aminosilane Donor (e.g., U-donor) | (C₂H₅)₂NSi(OC₂H₅)₃ | ~35 - 55 | > 97 | ~450,000 - 650,000 | ~5 - 7 |
| Aminosilane Donor (e.g., T01 donor) | Proprietary structure | ~30 - 50 | > 98 | ~500,000 - 700,000 | ~6 - 8 |
Note: The data presented is a representative range compiled from multiple sources and should be used for comparative purposes. Actual performance will vary depending on the specific catalyst system, cocatalyst, and polymerization conditions.
The Mechanism of Stereospecificity Enhancement
External donors, like this compound, play a crucial role in the Ziegler-Natta catalytic cycle by influencing the stereochemistry of monomer insertion. The following diagram illustrates the logical relationship between the components of the catalyst system and the resulting polymer properties.
Caption: Logical flow of external donor influence on catalyst stereospecificity.
Experimental Protocols
To validate the performance of this compound and its alternatives, the following standardized experimental protocols are recommended.
Propylene Slurry Polymerization
This protocol outlines a typical laboratory-scale polymerization process to evaluate catalyst performance.
Materials:
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum (TEAL) solution in hexane)
-
External Donor (e.g., this compound, Dicyclopentyldimethoxysilane, etc.)
-
Polymerization grade propylene
-
Anhydrous n-heptane (polymerization solvent)
-
Hydrogen (as a chain transfer agent, optional)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for deashing)
-
Nitrogen (for inert atmosphere)
Apparatus:
-
A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for nitrogen, propylene, and other reagents.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to eliminate oxygen and moisture.
-
Solvent and Cocatalyst Addition: 1 L of anhydrous n-heptane is introduced into the reactor, followed by the desired amount of TEAL solution. The mixture is stirred and brought to the polymerization temperature (typically 70 °C).
-
External Donor and Catalyst Injection: The specified amount of the external donor is added to the reactor. Subsequently, the Ziegler-Natta catalyst, suspended in a small amount of n-heptane, is injected into the reactor to initiate polymerization.
-
Polymerization: Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 2 hours).
-
Quenching and Deashing: The polymerization is terminated by injecting a small amount of methanol. The reactor is then cooled, and the polymer slurry is transferred to a beaker. A solution of hydrochloric acid in methanol is added to remove catalyst residues.
-
Polymer Isolation and Drying: The polymer is filtered, washed extensively with methanol and water, and then dried in a vacuum oven at 60 °C to a constant weight.
-
Catalyst Activity Calculation: The catalyst activity is calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).
Determination of Isotacticity Index by ¹³C NMR Spectroscopy
This method provides a precise measurement of the stereoregularity of the polypropylene.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher) with a variable temperature probe.
Sample Preparation:
-
Approximately 100-150 mg of the polypropylene sample is dissolved in 2.5 mL of a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene (B33124) or o-dichlorobenzene-d₄) in a 10 mm NMR tube.
-
A small amount of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to reduce the long relaxation times of the polymer carbons.
-
The sample is heated (typically to 120-130 °C) within the NMR spectrometer to ensure complete dissolution and to obtain high-resolution spectra.
NMR Data Acquisition:
-
A quantitative ¹³C NMR spectrum is acquired using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Data Analysis:
-
The isotacticity is determined by analyzing the methyl region of the ¹³C NMR spectrum (typically 19-22 ppm).
-
The relative intensities of the pentad sequences (mmmm, mmmr, mmrr, etc.) are integrated.
-
The Isotacticity Index (I.I.) is calculated as the percentage of the mmmm pentad relative to the total integrated area of all pentads in the methyl region.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is used to determine the average molecular weights (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the polymer.
Apparatus:
-
High-temperature GPC system equipped with a refractive index (RI) detector.
-
A set of GPC columns suitable for high molecular weight polymers (e.g., polystyrene-divinylbenzene columns).
Experimental Conditions:
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) is a common solvent for polypropylene at high temperatures. An antioxidant (e.g., butylated hydroxytoluene, BHT) is typically added to prevent polymer degradation.
-
Temperature: The entire system (pump, columns, and detector) is maintained at a high temperature (e.g., 140-150 °C) to keep the polymer dissolved.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Procedure:
-
Sample Preparation: The polypropylene sample is dissolved in the mobile phase at the analysis temperature to a concentration of approximately 1-2 mg/mL. The dissolution process may take several hours with gentle agitation.
-
Calibration: The GPC system is calibrated using a series of narrow molecular weight distribution polystyrene standards. A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
Sample Analysis: The prepared polymer solution is injected into the GPC system.
-
Data Processing: The elution profile of the sample is recorded, and the molecular weight averages (Mw, Mn) and PDI are calculated based on the calibration curve using appropriate GPC software.
By employing these standardized protocols, researchers can reliably evaluate and compare the performance of this compound and other external donors, leading to the optimization of catalyst systems for the production of polypropylene with tailored properties.
Safety Operating Guide
Safe Disposal of Cyclohexyltrimethoxysilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cyclohexyltrimethoxysilane, a combustible and irritant chemical. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Always handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile rubber), safety goggles or a face shield, and protective clothing, must be worn to prevent skin and eye contact.[1][3] Emergency eyewash stations and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value | Source |
| Boiling Point | 207-209 °C | [1][3][4] |
| Flash Point | >60 °C | [2][3][4] |
| Oral LD50 (Methanol) | 6200 mg/kg (Rat) | [3] |
| Occupational Exposure Limits | Not established | [5][6] |
Note: Oral toxicity data is for methanol, a hydrolysis product of this compound, which can cause nausea, vomiting, headache, and visual effects.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated containers involves a multi-step process to ensure the safety of personnel and the protection of the environment. The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
Caption: Workflow for the safe disposal of this compound.
Decontamination of Empty Containers
Contaminated packaging must be handled with care. Containers can be triple rinsed (or the equivalent) and then offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes.[4] The rinsate from the cleaning process should also be collected and disposed of as hazardous waste.
Spill Response Procedures
In the event of a spill, evacuate unnecessary personnel from the area.[4] Remove all sources of ignition.[4] Wear appropriate PPE, including respiratory protection if vapors are present.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[7] Ensure the cleanup is performed by trained personnel.
By following these detailed procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, compliant, and environmentally responsible manner.
References
Personal protective equipment for handling Cyclohexyltrimethoxysilane
Essential Safety and Handling Guide for Cyclohexyltrimethoxysilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a chemical that poses several hazards. It is classified as a combustible liquid and can cause serious eye irritation and skin irritation. In some cases, it may cause severe skin burns and eye damage.[1][2][3] Upon contact with water or moisture, it can liberate methanol, which may have chronic effects on the central nervous system.[1]
Quantitative Hazard Classification Data
The following table summarizes the Globally Harmonized System (GHS) classification for this compound based on aggregated data.
| Hazard Class | GHS Category | Percentage of Notifications | Hazard Statement |
| Flammable Liquids | Category 3 / 4 | 17.1% | H226: Flammable liquid and vapor / H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 1B | 51.3% | H314: Causes severe skin burns and eye damage |
| Skin Corrosion/Irritation | Category 2 | 43.4% | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | 26.3% | H319: Causes serious eye irritation |
Data sourced from aggregated GHS information.[2]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
-
An emergency eyewash station and safety shower must be readily accessible.[1][4]
Personal Protective Equipment (PPE):
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Goggles or Face Shield | Must be worn to protect against splashes. Contact lenses should not be worn.[1] |
| Hands | Neoprene or Nitrile Rubber Gloves | Provides protection against skin contact. Gloves must be inspected before use.[1] |
| Body | Chemical-Resistant Lab Coat or Protective Clothing | A fully buttoned, long-sleeved lab coat is required to protect the skin.[1] |
| Respiratory | NIOSH-Certified Respirator | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used if ventilation is inadequate or for spill response.[1] |
Handling and Storage Protocols
Safe Handling Workflow Diagram
Caption: Workflow for Handling this compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]
-
Protect from moisture as it reacts with water to liberate methanol.[1][4]
-
Incompatible with alcohols, amines, and oxidizing agents.[1]
Emergency Procedures and Disposal
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3] |
Spill and Leak Procedures:
-
Evacuate the area and remove all ignition sources.[1]
-
Ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Disposal must be in accordance with all applicable local, state, and federal regulations.[1]
-
The substance may be incinerated by a licensed waste disposal facility.[1]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
